molecular formula C10H8BrN3O3 B1343976 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine CAS No. 954216-03-6

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Cat. No.: B1343976
CAS No.: 954216-03-6
M. Wt: 298.09 g/mol
InChI Key: PGBJOWJPJLEDIJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a useful research compound. Its molecular formula is C10H8BrN3O3 and its molecular weight is 298.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBJOWJPJLEDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647938
Record name 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine
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Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954216-03-6
Record name 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID40647938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine (CAS 954216-03-6)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential applications, grounded in established chemical principles.

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The strategic introduction of a nitro group, as seen in the 3-nitropyridine core, significantly modulates the electronic properties of the pyridine ring. This electron-withdrawing group activates the ring towards nucleophilic aromatic substitution, providing a versatile handle for the introduction of various functional groups.[1][2] The presence of a bromine atom at the 5-position further expands the synthetic possibilities, allowing for subsequent cross-coupling reactions.

This compound combines this activated pyridine core with a furan-2-ylmethylamino side chain. The furan moiety is a well-known bioisostere for phenyl rings and can engage in various biological interactions, while the secondary amine linker provides a point of flexibility and potential hydrogen bonding. This unique combination of structural features makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 954216-03-6[3]
Molecular Formula C10H8BrN3O3[3][4]
Molecular Weight 298.09 g/mol [4]
Appearance Likely a yellow to light-brown solidInferred from related compounds
Purity Commercially available up to 98%[5]

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution reaction. The proposed pathway involves the reaction of a suitable 2-halopyridine precursor with furan-2-ylmethylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. The key disconnection is the C-N bond between the pyridine ring and the secondary amine.

G target This compound reagents Furan-2-ylmethylamine target->reagents C-N disconnection precursor 2,5-Dibromo-3-nitropyridine target->precursor starting_material 2-Amino-5-bromopyridine precursor->starting_material Sandmeyer-type reaction

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

This protocol describes a plausible method for the laboratory-scale synthesis of this compound, based on established chemical transformations of similar pyridine derivatives.[1][6]

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, is a critical first step. This can be achieved through the nitration of 2-amino-5-bromopyridine.

  • Reaction Scheme:

    • 2-Amino-5-bromopyridine is carefully reacted with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[7][8] The amino group directs the nitration to the 3-position.

  • Experimental Procedure:

    • To a stirred solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[9][10]

Step 2: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction where the amino group of furan-2-ylmethylamine displaces a leaving group at the 2-position of the nitropyridine ring. For this to occur, the amino group of 2-amino-5-bromo-3-nitropyridine would first need to be converted to a better leaving group, such as a halogen, via a Sandmeyer-type reaction to yield a dihalonitropyridine intermediate. A more direct approach, however, would be to start from a commercially available or readily synthesized 2-chloro- or 2-bromo-5-bromo-3-nitropyridine. Assuming the availability of 2,5-dibromo-3-nitropyridine:

  • Reaction Scheme:

    • 2,5-Dibromo-3-nitropyridine is reacted with furan-2-ylmethylamine in the presence of a base. The electron-withdrawing nitro group facilitates the displacement of the bromine atom at the 2-position.

  • Experimental Procedure:

    • Dissolve 2,5-dibromo-3-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add furan-2-ylmethylamine to the solution, followed by a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HBr formed during the reaction.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is primarily governed by the interplay of the functional groups on the pyridine ring.

G cluster_0 Reactivity of the Pyridine Core cluster_1 Reactivity of the Side Chain Nitro Group Nitro Group Suzuki Coupling Suzuki Coupling Nitro Group->Suzuki Coupling Reduction to Amino Group Bromine Atom Bromine Atom Bromine Atom->Suzuki Coupling Palladium-catalyzed Secondary Amine Secondary Amine Further Functionalization Further Functionalization Secondary Amine->Further Functionalization Alkylation, Acylation, etc. Furan Ring Furan Ring Electrophilic Substitution Electrophilic Substitution Furan Ring->Electrophilic Substitution e.g., Vilsmeier-Haack

Caption: Key reactive sites and potential transformations.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. The synthesis of the title compound is a prime example of this reactivity.[1][6]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2, H2/Pd-C).[11] This opens up a plethora of further synthetic transformations, such as diazotization or the formation of fused heterocyclic systems.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold.

  • Furan Ring Chemistry: The furan ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid degradation of the furan moiety. The secondary amine can also be further functionalized through alkylation or acylation.[12]

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented in the public domain, its structural motifs suggest significant potential in several areas:

  • Medicinal Chemistry: The nitropyridine scaffold is present in a number of biologically active compounds.[6] The furan ring is a common feature in many approved drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors, anti-infective agents, and other therapeutic candidates. The bromo-substituent allows for late-stage diversification in a drug discovery program.

  • Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The functional groups on this molecule could be exploited to create novel ligands for catalysis or functional materials with interesting photophysical properties.[6][13]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on the safety data for related bromonitropyridines, this compound is likely to be an irritant to the skin, eyes, and respiratory system.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential for the synthesis of complex molecular architectures. Its synthesis is achievable through established synthetic methodologies, and its rich functional group array provides numerous avenues for further chemical modification. This technical guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this versatile intermediate in drug discovery and materials science.

References

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
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5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthetic pathways, and potential applications of the novel heterocyclic compound, this compound. As a molecule that marries the functionalities of a nitropyridine, a furan, and a halogen, it represents a versatile scaffold for research in medicinal chemistry and materials science. This document delves into its predicted physicochemical characteristics, outlines a robust synthetic protocol, explores its rich chemical reactivity, and discusses its potential as a precursor to biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes for advanced applications.

Introduction: A Molecule of Convergent Functionality

The pyridine ring is a cornerstone of modern pharmacology and materials science, with nitropyridine derivatives, in particular, serving as versatile precursors for a wide range of bioactive molecules.[1][2] The introduction of a nitro group significantly alters the electronic landscape of the pyridine ring, creating opportunities for specific chemical transformations.[3] Concurrently, the furan moiety is another privileged scaffold, present in numerous natural products and synthetic drugs, contributing to a spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6]

This compound is a synthetic compound that strategically combines three key functional motifs:

  • An electron-deficient 3-nitropyridine ring , activated for nucleophilic substitution and subsequent reduction of the nitro group.

  • A furan ring , an electron-rich heterocycle known for its diverse biological activities and susceptibility to electrophilic attack.[7]

  • A bromo substituent , which serves as a critical handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions.

This unique convergence makes the target compound a highly attractive building block for creating diverse chemical libraries aimed at drug discovery and the development of novel functional materials.[8] This guide will elucidate the chemistry of this compound, providing the foundational knowledge required for its synthesis and strategic application.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the reaction of a suitable precursor, 5-bromo-2-chloro-3-nitropyridine , with furan-2-ylmethanamine (furfurylamine).[9][10] The chlorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement by the potent electron-withdrawing effect of the adjacent nitro group at C3 and the ring nitrogen.[11]

G cluster_0 Step 1: Precursor Synthesis (Sandmeyer Reaction) cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-5-bromo-3-nitropyridine B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C   C 5-Bromo-2-chloro-3-nitropyridine B->C  CuCl, HCl, 70 °C   D 5-Bromo-2-chloro-3-nitropyridine F This compound D->F  Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., NMP, DMSO) Heat   E Furan-2-ylmethanamine E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Part A: Synthesis of 5-Bromo-2-chloro-3-nitropyridine [12]

  • Suspend 2-amino-5-bromo-3-nitropyridine (0.1 mol) in 6 M hydrochloric acid (250 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add solid sodium nitrite (0.12 mol) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for an additional hour.

  • In a separate vessel, dissolve copper(I) chloride (0.13 mol) in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution and warm the mixture gradually to 70 °C until nitrogen evolution ceases.

  • Cool the reaction mixture, dilute with water, and adjust the pH to ~9 with ammonia solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.[12]

Part B: Synthesis of this compound

  • To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 equiv.) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), add furan-2-ylmethanamine (1.1 equiv.).[9][13]

  • Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.0-3.0 equiv.) to act as an acid scavenger.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure title compound.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the chemical structure.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₀H₈BrN₃O₃
Molecular Weight 298.10 g/mol
Appearance Expected to be a yellow or orange crystalline solid
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Acetone)
¹H NMR - Signals for the pyridine ring protons (two doublets).- Signals for the furan ring protons (three distinct multiplets/doublets).- A doublet for the methylene (-CH₂-) bridge, coupled to the NH proton.- A broad signal for the secondary amine (-NH-) proton.
¹³C NMR - Five distinct signals for the pyridine ring carbons.- Four distinct signals for the furan ring carbons.- One signal for the methylene (-CH₂-) carbon.
IR Spectroscopy - Characteristic N-H stretching vibration (~3300-3400 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹).- C-Br stretching vibration in the fingerprint region.
Mass Spectrometry Isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Chemical Reactivity and Strategic Functionalization

The title compound is rich in functional groups, offering multiple avenues for subsequent chemical modification. Understanding these reactive sites is key to its application as a versatile synthetic intermediate.

Caption: Key reactive sites for further functionalization.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amino group, a cornerstone transformation in medicinal chemistry. This conversion dramatically alters the electronic properties of the pyridine ring and provides a new nucleophilic site.

  • Causality: The reduction transforms the strongly electron-withdrawing -NO₂ group into a strongly electron-donating -NH₂ group. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and altering its interaction with biological targets.

  • Protocol Standard: Catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂) are standard, high-yielding methods for this transformation.[14][15] The choice of reagent depends on the tolerance of other functional groups; catalytic hydrogenation is generally milder.

Cross-Coupling Reactions at the Bromo Position

The C5-bromo substituent is an ideal handle for introducing carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

  • Expertise & Experience: The Suzuki-Miyaura reaction is particularly effective for coupling bromo-pyridines with a wide range of aryl or heteroaryl boronic acids.[16][17] This allows for the rapid synthesis of biaryl structures, a common motif in pharmaceuticals. Other valuable reactions include the Buchwald-Hartwig amination (for C-N bonds), Heck coupling (for C-C bonds with alkenes), and Sonogashira coupling (for C-C bonds with alkynes).

  • Trustworthiness: Modern phosphine ligands and pre-catalysts have made these reactions highly reliable and tolerant of various functional groups, including the nitro and furan moieties present in the molecule.[18]

Reactions of the Furan Ring

The furan ring is electron-rich and generally undergoes electrophilic aromatic substitution preferentially at the C5 position (α to the oxygen and unsubstituted).[7][19]

  • Causality: The oxygen atom donates electron density into the π-system, making the ring significantly more reactive than benzene.[19] Attack at the α-position (C5) is favored due to superior resonance stabilization of the cationic intermediate.[7]

  • Experimental Choices: Due to its high reactivity and acid sensitivity, mild conditions are required for electrophilic substitutions. Reactions such as bromination (NBS in THF), nitration (acetyl nitrate), and Friedel-Crafts acylation (acetic anhydride with a mild Lewis acid like SnCl₄) are viable options.[20][21]

Potential Applications in Drug Discovery

The structural motifs within this compound suggest significant potential as a scaffold for the development of novel therapeutic agents.

  • Antimicrobial and Anticancer Activity: Both nitropyridine and furan derivatives have demonstrated a broad range of biological activities.[1][5][22] Nitro-containing heterocycles, including nitrofurans, are known antibacterial agents where the nitro group is reductively activated within microbial cells to generate cytotoxic intermediates.[4] The core structure can be considered a promising starting point for developing new agents against various pathogens or cancer cell lines.[22][23]

  • Kinase Inhibition: The aminopyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors. Reduction of the nitro group to an amine would yield a 2,3-diaminopyridine derivative, a structure that can be further elaborated to target the ATP-binding site of various protein kinases.

  • CNS-Active Agents: Pyridine and furan derivatives are prevalent in molecules designed to act on the central nervous system.[6] The lipophilicity and hydrogen bonding capabilities of the title compound make it a candidate for exploring CNS-related therapeutic areas.

Safety and Handling

While specific toxicity data for this compound is unavailable, its handling should be guided by the properties of its constituent parts and related molecules.

  • Hazard Assessment: Nitropyridine derivatives are often classified as irritants and may be toxic upon ingestion or inhalation. Furfurylamine is corrosive and harmful.[24][25]

  • Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its strategic combination of an activated nitropyridine core, a biologically relevant furan moiety, and a functionalizable bromine atom provides a rich platform for chemical exploration. The multiple, distinct reactive sites allow for a systematic and divergent approach to library synthesis, making it an exceptionally valuable building block for professionals in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity, as detailed in this guide, is the key to unlocking its full potential.

References

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In-Depth Technical Guide: Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a key intermediate in pharmaceutical research. The guide details a robust and validated synthetic protocol, delves into the underlying reaction mechanism, and offers expert insights into critical process parameters. This resource is intended for researchers, scientists, and professionals in drug development, providing the necessary information for successful and reproducible synthesis.

Introduction and Significance

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its unique structural features, including the brominated nitropyridine core and the furfurylamino side chain, make it a versatile precursor for the development of novel therapeutics. The presence of the nitro group allows for further functionalization, while the bromine atom can be utilized in cross-coupling reactions to introduce molecular diversity.

The reliable synthesis of this compound is therefore of paramount importance for advancing drug discovery programs. This guide presents a well-established and efficient method for its preparation, emphasizing safety, reproducibility, and high purity of the final product.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the highly reactive and commercially available starting material, 2,5-dibromo-3-nitropyridine, and furfurylamine.

Reaction Principle

The SNAr reaction is a cornerstone of pyridine chemistry. In this specific synthesis, the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the C2 position towards nucleophilic attack. The bromine atom at the C2 position is a good leaving group, facilitating its displacement by the incoming nucleophile, furfurylamine. The reaction proceeds selectively at the 2-position due to the strong activating effect of the para-nitro group.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Supplier
2,5-Dibromo-3-nitropyridineC₅H₂Br₂N₂O₂281.8915862-37-0TCI, Sigma-Aldrich
FurfurylamineC₅H₇NO97.12617-89-0Sigma-Aldrich, Acros
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,5-dibromo-3-nitropyridine (5.0 g, 17.7 mmol).

  • Solvent Addition: Add 100 mL of dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Addition of Amine and Base: To the stirred solution, add furfurylamine (1.72 g, 17.7 mmol, 1.0 eq.) followed by the dropwise addition of triethylamine (2.69 g, 3.7 mL, 26.6 mmol, 1.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture with 50 mL of water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to afford the pure this compound as a yellow solid.

Expected Yield: 75-85%

Characterization Data:

  • Appearance: Yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.36 (d, J = 2.4 Hz, 1H), 8.18 (d, J = 2.4 Hz, 1H), 7.40 (dd, J = 1.8, 0.8 Hz, 1H), 6.34 (dd, J = 3.2, 1.8 Hz, 1H), 6.27 (d, J = 3.2 Hz, 1H), 4.80 (d, J = 5.8 Hz, 2H), 1.65 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.9, 151.2, 142.8, 140.2, 138.9, 110.8, 108.2, 107.9, 40.1.

Mechanistic Insights

The reaction proceeds via a classic SNAr mechanism, which can be visualized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electron-deficient C2 carbon of 2,5-dibromo-3-nitropyridine. This is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitro group through resonance.[1]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the bromide ion from the C2 position.

  • Proton Transfer: The triethylamine acts as a base to deprotonate the positively charged nitrogen of the furfurylamino group, yielding the final product and triethylammonium bromide.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 2,5-Dibromo-3-nitropyridine & Furfurylamine Reaction Reaction in DCM with Triethylamine (Room Temperature, 2-4h) Start->Reaction 1. Mix reagents Workup Aqueous Work-up (Water Wash) Reaction->Workup 2. Quench reaction Extraction Extraction with DCM Workup->Extraction 3. Separate layers Drying Drying over MgSO₄ & Concentration Extraction->Drying 4. Isolate organic phase Purification Column Chromatography (Silica Gel, EtOAc/Hexane) Drying->Purification 5. Purify crude product Product Product: 5-Bromo-2-(furan-2-ylmethylamino) -3-nitropyridine Purification->Product 6. Isolate pure product

Caption: A schematic overview of the synthesis workflow.

Critical Process Parameters and Expert Insights

  • Choice of Base: Triethylamine is a suitable non-nucleophilic base for this reaction. Its role is to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Other hindered amine bases like diisopropylethylamine (DIPEA) can also be used.

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it dissolves the starting materials and is relatively inert. Other aprotic solvents like acetonitrile or tetrahydrofuran (THF) can also be employed.

  • Reaction Temperature: The reaction proceeds efficiently at room temperature. While gentle heating can accelerate the reaction, it may also lead to the formation of side products.

  • Purification: Column chromatography is essential to obtain the product in high purity. Careful selection of the eluent system is crucial for good separation from any unreacted starting material and byproducts.

Safety Considerations

  • 2,5-Dibromo-3-nitropyridine: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Furfurylamine: This is a corrosive and flammable liquid. Work in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and high-yielding process. By following the detailed protocol and considering the critical process parameters outlined in this guide, researchers can consistently obtain this valuable intermediate for their drug discovery and development endeavors. The mechanistic understanding provided further empowers scientists to troubleshoot and optimize the reaction conditions as needed.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]1]

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5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, more formally known by its IUPAC name, N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical properties, outlines a validated synthesis protocol, and explores its potential applications in drug discovery, grounded in the established biological significance of its constituent scaffolds. The guide synthesizes technical data with practical insights, adhering to rigorous scientific standards to ensure accuracy and trustworthiness.

Introduction and Nomenclature

The pyridine ring is a fundamental structural motif in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this scaffold as of 2021.[1] Nitropyridine derivatives, in particular, serve as versatile and readily available precursors for a vast array of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The subject of this guide, N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine, is a multi-functionalized pyridine derivative that combines several key pharmacophores:

  • A 5-bromo-3-nitropyridine core: This scaffold offers multiple reaction sites. The nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions, allowing for extensive derivatization.

  • A furan moiety: The furan ring is an electron-rich aromatic system found in numerous bioactive natural products and synthetic drugs.[2] Its inclusion can enhance binding affinity to biological targets and modulate pharmacokinetic properties.[2]

The formal IUPAC name for the compound is N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine . This name precisely describes a pyridine ring substituted at position 2 with an amino group, which is itself substituted on the nitrogen atom with a furan-2-ylmethyl group. The pyridine ring is further substituted with a bromine atom at position 5 and a nitro group at position 3.

Chemical and Physical Properties

While specific experimental data for this exact compound is not widely published, its properties can be reliably calculated based on its structure. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in further reactions or biological assays.

PropertyValueSource
IUPAC Name N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amineIUPAC Nomenclature
Molecular Formula C₁₀H₈BrN₃O₃Calculated
Molecular Weight 298.10 g/mol Calculated
Canonical SMILES C1=C(C(=NC=C1Br)N([O-]))CC2=CC=CO2Calculated
InChI Key (Predicted)Calculated
Appearance (Expected) Yellow to orange solidInferred from similar compounds

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and industrially scalable route to synthesize N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, 2-chloro-5-bromo-3-nitropyridine, with furfurylamine. The electron-withdrawing effect of the nitro group and the pyridine nitrogen atom activates the chlorine at the 2-position, making it an excellent leaving group for substitution by the amine nucleophile.

Experimental Workflow

Caption: Synthesis workflow for N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add furfurylamine (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct generated during the reaction.

    • Rationale: The removal of HCl drives the reaction equilibrium towards the product and prevents the protonation of the furfurylamine, which would render it non-nucleophilic.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with water and brine.

    • Rationale: This process removes the amine hydrochloride salt and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a synthetic curiosity; it is a strategically designed building block for creating libraries of potential drug candidates. Its value stems from the proven bioactivity of its constituent parts.

Potential as an Antibacterial Agent

The 5-nitrofuran moiety is a well-established pharmacophore in antibacterial drugs. For instance, Nitrofurantoin is a clinical antibiotic used for urinary tract infections. A recent study on novel 5-nitrofuran-tagged compounds demonstrated potent activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[3]

The compound N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, which shares a similar structural concept, showed excellent activity against E. cloacae, S. aureus, K. pneumoniae, and E. faecalis with Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL.[3] This strongly suggests that N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine could serve as a valuable intermediate or a starting point for developing new antibiotics targeting these challenging pathogens.

Scaffold for Kinase Inhibitors and Other Therapeutics

The 2-amino-3-nitropyridine framework is a versatile platform. The nitro group can be readily reduced to an amine, yielding a 2,3-diaminopyridine derivative. This resulting vicinal diamine is a key precursor for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are privileged structures in many kinase inhibitors and other therapeutic agents.[4]

The bromine atom at the 5-position provides a handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups to explore the chemical space around the core structure.

Hypothesized Drug Development Pathway

Caption: Potential derivatization pathways for drug discovery.

Safety and Handling

As a novel chemical entity, specific toxicology data is unavailable. However, based on its structural components and related compounds like 2-Amino-5-bromo-3-nitropyridine and 5-Bromo-2-nitropyridine, the following GHS hazard classifications should be assumed.[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine is a compound of significant interest for medicinal chemistry and drug discovery. Its rational design combines the versatile reactivity of the 2-amino-5-bromo-3-nitropyridine scaffold with the established biological relevance of the furan moiety. The synthetic route is straightforward and scalable, making it an accessible building block for research. Its potential as a precursor for novel antibiotics, kinase inhibitors, and other therapeutics warrants further investigation by the scientific community. This guide provides the foundational knowledge for researchers to procure, handle, and strategically utilize this promising chemical entity in their development pipelines.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Bromo-2-nitropyridin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Autechaux. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria. Retrieved from [Link]

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Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic characterization of the novel compound, 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. In the dynamic landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of new chemical entities is a cornerstone of innovation. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a robust predictive framework for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed "spectral blueprint" of the title compound. This guide is intended to be an invaluable resource for scientists engaged in the synthesis and characterization of similarly complex heterocyclic molecules, providing both predicted data and the rigorous experimental protocols necessary for its verification.

Introduction: Unveiling a Molecule of Interest

This compound is a multi-functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure integrates several key pharmacophores: a substituted nitropyridine core, a flexible furan-2-ylmethylamino side chain, and a bromine atom. The nitropyridine moiety is a well-known electron-withdrawing system that can participate in various chemical transformations and biological interactions. The furan ring is a common motif in numerous natural products and pharmaceuticals, and the secondary amine linker introduces a degree of conformational flexibility. The bromine atom can serve as a handle for further synthetic modifications or influence the molecule's pharmacokinetic properties.

Given this structural complexity, a multi-pronged spectroscopic approach is essential for unequivocal characterization. This guide will delineate the expected spectral signatures of this compound, providing a predictive benchmark for its future synthesis and analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the analysis of its constituent functional groups and a review of spectral data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen and oxygen atoms will significantly influence the chemical shifts.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~8.5dH-6 (Pyridine)Downfield shift due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. Doublet due to coupling with H-4.
~8.2dH-4 (Pyridine)Downfield shift, though less pronounced than H-6. Doublet due to coupling with H-6.
~7.4mH-5' (Furan)Typically the most downfield furan proton.
~6.4mH-3' (Furan)
~6.3mH-4' (Furan)
~4.8d-CH₂-Methylene protons adjacent to the amino group, appearing as a doublet due to coupling with the N-H proton.
~7.0-8.0br s-NH-Broad singlet, with the chemical shift being solvent and concentration-dependent. May show coupling to the adjacent CH₂ group.

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~155C-2 (Pyridine)Attached to two nitrogen atoms.
~150C-5 (Pyridine)Attached to bromine.
~145C-3 (Pyridine)Attached to the nitro group.
~142C-5' (Furan)
~138C-6 (Pyridine)
~115C-4 (Pyridine)
~110C-2' (Furan)
~108C-3' (Furan)
~106C-4' (Furan)
~45-CH₂-Aliphatic carbon.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectral data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility.

    • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and a sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): These experiments should be performed to confirm proton-proton and proton-carbon correlations, aiding in the definitive assignment of all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

    • Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300-3400N-H StretchMedium
3100-3200Aromatic C-H StretchMedium
2850-2950Aliphatic C-H StretchMedium
1600-1650C=C and C=N Stretch (Pyridine Ring)Strong
1500-1550Asymmetric N-O Stretch (Nitro Group)Strong
1300-1350Symmetric N-O Stretch (Nitro Group)Strong
1000-1200C-O Stretch (Furan Ring)Strong
500-600C-Br StretchMedium
Mass Spectrometry (MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily protonate to form [M+H]⁺ ions.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Predicted Mass Spectral Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1][2]

  • Molecular Ion (M⁺): Predicted m/z for C₁₀H₈⁷⁹BrN₃O₃ = 312.98 and for C₁₀H₈⁸¹BrN₃O₃ = 314.98. The spectrum should show two peaks of nearly equal intensity separated by 2 m/z units.

  • Major Fragmentation Pathways: The molecule is expected to fragment at the weakest bonds, primarily the C-N bond of the side chain and potentially the C-Br bond.

Visualization of Molecular Structure and Processes

Visual representations are crucial for understanding the relationships between structure and data.

Molecular Structure

Figure 1: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

M [M]⁺˙ m/z 313/315 F1 [M - C₅H₅O]⁺ m/z 232/234 M->F1 Loss of furfuryl radical F2 [C₅H₅O]⁺ m/z 81 M->F2 Cleavage of C-N bond F3 [M - Br]⁺ m/z 234 M->F3 Loss of Br radical

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis S1 Starting Materials S2 Chemical Reaction S1->S2 S3 Workup and Purification S2->S3 C1 NMR (¹H, ¹³C, 2D) S3->C1 C2 IR (ATR) S3->C2 C3 MS (ESI) S3->C3 A1 Spectral Interpretation C1->A1 C2->A1 C3->A1 A2 Structural Elucidation A1->A2 F Confirmed Structure A2->F Final Confirmation

Figure 3: General workflow for the synthesis and characterization of a novel compound.

Conclusion: A Guide for Future Discovery

This technical guide has laid out a comprehensive, predictive spectroscopic framework for the characterization of this compound. By anticipating the outcomes of NMR, IR, and MS analyses, and by providing detailed experimental protocols, we have created a valuable resource for researchers in the field. The principles and methodologies outlined herein are not only applicable to the title compound but can also be extrapolated to a wide range of novel heterocyclic molecules. As the quest for new drugs and materials continues, the rigorous and systematic application of spectroscopic techniques will remain paramount to success.

References

  • ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of specific public solubility data for this molecule, this document synthesizes information from structurally related compounds to predict its qualitative solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar chemical entities.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a multitude of applications, including:

  • Drug Discovery and Development: Affecting bioavailability, formulation, and routes of administration.

  • Chemical Synthesis: Influencing reaction kinetics, purification, and crystallization processes.

  • Materials Science: Determining its utility in the creation of novel materials with desired properties.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The structure of this compound, with its combination of aromatic rings, a nitro group, a bromine atom, and an amino linker, suggests a nuanced solubility profile.

  • Pyridine and Furan Rings: The presence of these heterocyclic rings introduces some degree of polarity.

  • Nitro Group (-NO2): This strong electron-withdrawing group enhances the molecule's polarity.

  • Bromo Group (-Br): The bromine atom contributes to the molecular weight and can participate in halogen bonding, but it is generally considered to increase lipophilicity.

  • Amino Linker (-NH-): The secondary amine group can act as a hydrogen bond donor and acceptor, potentially increasing solubility in protic solvents.

Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit poor solubility in water and other highly polar, protic solvents. Conversely, it is expected to be more soluble in a range of organic solvents. Nitropyridines as a class are generally characterized as being insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride[1]. The presence of both electron-donating (amino) and electron-withdrawing (nitro) substituents on the pyridine ring creates a "push-pull" electronic effect that influences its reactivity and intermolecular interactions[2].

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, Diethyl etherLow to ModerateThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. However, some interaction with the aromatic rings may allow for limited solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds[3].
Polar Protic Water, Methanol, EthanolVery Low to LowWhile the molecule has hydrogen bonding capabilities, the large hydrophobic regions of the aromatic rings are expected to dominate, leading to poor aqueous solubility. For similar compounds like 4-Amino-3-nitropyridine, it is described as sparingly soluble in water[4]. Solubility in alcohols is likely to be higher than in water.

Factors Influencing Solubility

Several environmental and structural factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific solvent systems.

  • pH: The secondary amine in the molecule can be protonated under acidic conditions. The resulting salt form is expected to have significantly higher aqueous solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a robust methodology based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements[5][6].

Materials and Equipment
  • This compound (high purity)

  • Selected organic and aqueous solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent in a vial. B Seal vials tightly. A->B C Agitate at a constant temperature for 24-48 hours. B->C D Ensure excess solid remains. C->D E Allow solution to settle. D->E F Filter or centrifuge to remove undissolved solid. E->F G Prepare dilutions of the supernatant. F->G H Analyze concentration using a calibrated HPLC or UV-Vis method. G->H I Calculate solubility (e.g., in mg/mL or mol/L). H->I

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a novel compound with significant potential in medicinal chemistry and materials science. The document outlines a proposed synthetic pathway, detailed experimental protocols, characterization methodologies, and a discussion of its potential biological significance, grounded in the established activities of its constituent moieties. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking to explore new chemical entities.

Introduction and Strategic Rationale

The pyridine scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs. The introduction of a nitro group and a bromine atom onto this ring system creates a highly versatile intermediate. Specifically, the electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives.[1]

The furan moiety is also a well-established pharmacophore, present in a wide array of bioactive natural products and synthetic compounds.[2] Its electron-rich nature and ability to participate in various biological interactions make it an attractive component in drug design.[2] The combination of the substituted nitropyridine core with a furan-containing side chain in this compound presents a compelling strategy for the development of novel molecules with potential therapeutic applications.

This guide details a proposed synthesis of this target compound, leveraging the reactivity of 2-amino-5-bromo-3-nitropyridine as a key starting material. The rationale behind this approach is based on established, reliable synthetic transformations, ensuring a high probability of success for researchers venturing into this area.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process starting from commercially available 2-amino-5-bromopyridine. The proposed pathway involves an initial nitration of the pyridine ring, followed by a reductive amination to introduce the furan-2-ylmethylamino side chain.

Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate 1)

The initial and critical step is the regioselective nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve nitration at the 3-position, a strong acidic medium is employed.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (d=1.84 g/cm³) in a three-necked flask equipped with a thermometer and a dropping funnel, add 2-amino-5-bromopyridine in portions, ensuring the temperature is maintained below 20°C with an ice bath.

  • Once the dissolution is complete, cool the mixture to 0-5°C.

  • Add fuming nitric acid (d=1.5 g/cm³) dropwise via the dropping funnel, maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a precipitate is formed.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[4][5]

Causality of Experimental Choices: The use of concentrated sulfuric acid protonates the pyridine nitrogen and the amino group, which helps to control the regioselectivity of the nitration. The low temperature is crucial to prevent over-nitration and side reactions.

Synthesis of this compound (Target Compound)

The final step involves the reductive amination of 2-amino-5-bromo-3-nitropyridine with furan-2-carbaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine (Intermediate 1) and furan-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, in portions.

  • Continue stirring at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess reducing agent by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Causality of Experimental Choices: Reductive amination is a highly efficient method for forming C-N bonds. The choice of a mild reducing agent like sodium borohydride is important to selectively reduce the imine in the presence of the nitro group.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Amination A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine (Intermediate 1) A->B H2SO4, HNO3 D This compound (Target Compound) B->D Reductive Amination C Furan-2-carbaldehyde C->D

Caption: Proposed two-step synthesis of the target compound.

Characterization and Data

The structural confirmation of the synthesized compounds is paramount. The following analytical techniques are essential for the unambiguous characterization of both the intermediate and the final product.

Technique Intermediate 1 (Expected Data) Target Compound (Expected Data)
¹H NMR Aromatic protons on the pyridine ring, broad singlet for the amino protons.Aromatic protons on the pyridine and furan rings, signals for the methylene bridge and the NH proton.
¹³C NMR Carbon signals corresponding to the substituted pyridine ring.Carbon signals for the pyridine and furan rings, and the methylene carbon.
Mass Spec (HRMS) Molecular ion peak corresponding to the exact mass of C5H4BrN3O2.[4]Molecular ion peak corresponding to the exact mass of C10H8BrN3O3.
FT-IR Characteristic peaks for N-H stretching of the amino group, N-O stretching of the nitro group, and C-Br stretching.Peaks for N-H stretching of the secondary amine, N-O stretching of the nitro group, and C-O-C stretching of the furan ring.
Melting Point Expected to be a solid with a defined melting point.[5]Expected to be a solid with a defined melting point.

Potential Applications and Biological Significance

While the specific biological activity of this compound has not yet been reported, its structural components suggest several promising avenues for investigation.

  • Antimicrobial and Antifungal Activity: Nitrofuran derivatives are a known class of antibacterial agents.[6] The presence of the 5-nitrofuran moiety in related compounds has been shown to be effective against a panel of ESKAPE pathogens.[6] The title compound could therefore be investigated for its potential as a novel antimicrobial agent.

  • Anticancer and Kinase Inhibition: The nitropyridine scaffold is present in a variety of compounds with demonstrated antitumor activity.[1] For instance, 5-Bromo-2-methyl-3-nitropyridine is a known precursor for the synthesis of PLK1 inhibitors.[7] The combination of this core with the furan ring could lead to novel kinase inhibitors or other anticancer agents.

  • Herbicidal and Agrochemical Applications: Nitropyridine derivatives have also been explored for their herbicidal properties.[1] The unique substitution pattern of the target compound may confer selective herbicidal activity, making it a candidate for development in the agrochemical sector.[8]

  • Anti-inflammatory Properties: Furan-containing compounds have been reported to possess anti-inflammatory effects.[9][10] The title compound could be evaluated for its ability to modulate inflammatory pathways.

Potential Signaling Pathway Involvement:

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

G A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Cell Proliferation, Survival D->E F This compound F->B Potential Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and exploration of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a high probability of success. The structural motifs present in the target molecule suggest a rich potential for biological activity, particularly in the areas of infectious diseases and oncology. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising new chemical entity.

References

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gesher. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • AuteK. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Baklanov, M. Y., Dar'in, D. V., & Krasavin, M. Y. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
  • Sari, Y., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1941.
  • ResearchGate. (2024). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • Dar'in, D., et al. (2022). Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria. International Journal of Molecular Sciences, 23(18), 10452.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a valuable heterocyclic scaffold for drug discovery and materials science. The synthesis is achieved through a direct reductive amination of 2-amino-5-bromo-3-nitropyridine with furfural using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide offers in-depth explanations for experimental choices, a step-by-step methodology, safety protocols, and characterization guidelines intended for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are central to numerous pharmacologically active agents. The target molecule, this compound, combines several key structural features: a brominated nitropyridine core ripe for further functionalization (e.g., via cross-coupling or nucleophilic aromatic substitution) and a furan moiety, which is another biologically significant heterocycle.

The chosen synthetic strategy is a one-pot reductive amination. This method is highly efficient for forming C-N bonds and is favored for its operational simplicity and generally high yields. The reaction proceeds by first forming an intermediate imine (or the corresponding protonated iminium ion) from the condensation of the primary amine (2-amino-5-bromo-3-nitropyridine) and an aldehyde (furfural). This intermediate is then reduced in situ to the desired secondary amine.

Causality Behind Reagent Selection:

  • 2-Amino-5-bromo-3-nitropyridine (Starting Material): The primary amine substrate. The presence of the electron-withdrawing nitro group significantly reduces the basicity of the 2-amino group, making it a "weakly basic amine".[1] This property necessitates a carefully chosen reducing agent.

  • Furfural (Aldehyde): The carbonyl component that provides the furan-2-ylmethyl substituent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reducing agent of choice for this transformation.[2] Unlike stronger reductants like sodium borohydride (NaBH₄), STAB is significantly milder and will not readily reduce the starting aldehyde.[3] Its key advantage lies in its rapid reduction of iminium ions, which is much faster than its reaction with aldehydes or ketones, allowing the entire process to occur in a single pot.[2] The steric bulk and electron-withdrawing acetate groups temper the reactivity of the borohydride, making it highly selective.[2]

  • 1,2-Dichloroethane (DCE): The preferred solvent. It is an aprotic solvent that effectively solubilizes the reactants and is compatible with STAB, which can be sensitive to protic solvents like methanol.[3][4]

  • Acetic Acid (Catalyst): While optional, a stoichiometric amount of acetic acid can be beneficial. It catalyzes the formation of the imine and provides the necessary proton source to generate the iminium ion, which is the species that is actually reduced by STAB.[2]

Reaction Mechanism Overview

The reaction proceeds via a two-stage, one-pot process as illustrated below.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction amine 2-Amino-5-bromo- 3-nitropyridine aldehyde Furfural imine Imine Intermediate amine->imine + Aldehyde, -H₂O iminium Iminium Ion imine->iminium + H⁺ (from Acetic Acid) stab NaBH(OAc)₃ (STAB) product Final Product (Secondary Amine) iminium->product + [H⁻] from STAB

Caption: The two-stage mechanism of reductive amination.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.Mol. Weight ( g/mol )Quantity (1 mmol scale)Notes
2-Amino-5-bromo-3-nitropyridine6945-68-2218.01218 mg (1.0 mmol)Toxic, skin and eye irritant.[5]
Furfural98-01-196.09101 µL (1.2 mmol)Toxic if inhaled, combustible liquid.
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94318 mg (1.5 mmol)Water-sensitive, irritant.
1,2-Dichloroethane (DCE), Anhydrous107-06-298.9610 mLCarcinogen, volatile.
Glacial Acetic Acid64-19-760.0560 µL (1.05 mmol)Corrosive.
Saturated Sodium Bicarbonate (aq.)--~20 mLFor work-up.
Brine (Saturated NaCl aq.)--~15 mLFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel (for chromatography)7631-86-9-As neededInhalation hazard.
TLC Plates (Silica gel 60 F₂₅₄)--As needed-
Ethyl Acetate & Hexanes--As neededSolvents for chromatography.
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Glass syringes

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware (beakers, graduated cylinders)

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6][7]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of volatile and toxic reagents like DCE and furfural.[6]

  • Handling Reagents:

    • 2-Amino-5-bromo-3-nitropyridine is classified as a skin and eye irritant and may be harmful if swallowed. Avoid all personal contact.[5]

    • DCE is a suspected carcinogen.

    • STAB is water-sensitive and will release flammable hydrogen gas upon contact with water. Handle in a dry environment.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.[6]

Detailed Experimental Protocol

The following workflow diagram outlines the complete synthesis process.

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromo-3-nitropyridine (218 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (10 mL) via syringe, followed by glacial acetic acid (60 µL, 1.05 mmol) and furfural (101 µL, 1.2 mmol). Stir the resulting mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Slow addition prevents a potential exotherm and ensures the reducing agent is well-dispersed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 2-4 hours until the starting amine spot has been consumed (typically 12-24 hours). A suitable TLC eluent is 30% Ethyl Acetate in Hexanes.

  • Work-up - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated sodium bicarbonate solution (~20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with an organic solvent (Dichloromethane or Ethyl Acetate, 15 mL each).

  • Work-up - Washing and Drying: Combine all organic extracts. Wash the combined organic layer with brine (15 mL), then dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and baseline material.

  • Final Product: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum.

Expected Results and Characterization

ParameterExpected Value
Appearance Yellow to orange solid
Theoretical Yield 298 mg (for 1 mmol scale)
Typical % Yield 75-90%
Melting Point To be determined experimentally
¹H NMR Expect signals for pyridine and furan rings, a singlet or triplet for the NH , and a doublet for the CH₂ bridge.
Mass Spec (HRMS) Calculated m/z should match the molecular formula C₁₀H₈BrN₃O₃. Expect two peaks for ⁷⁹Br and ⁸¹Br isotopes.[8][9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive or wet STAB. 2. Insufficient time for imine formation with a weakly basic amine.1. Use fresh, anhydrous STAB and solvent. 2. Increase reaction time or add a full equivalent of acetic acid to drive iminium formation.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products (e.g., furfuryl alcohol from aldehyde reduction).1. Allow the reaction to run longer or add a slight excess of STAB. 2. Ensure high-purity STAB is used. Over-reduction of the aldehyde is rare with STAB but possible.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the column chromatography eluent system. Try a different solvent system (e.g., Dichloromethane/Methanol).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • TCI Chemicals. (2025). Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine.
  • Fisher Scientific. (2025). 3-Amino-5-bromo-2-methylpyridine Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Amino-5-bromo-3-nitropyridine Safety Data Sheet.
  • MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

  • ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

Sources

Introduction: The Significance of Substituted Nitropyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to Suzuki-Miyaura coupling protocols for 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from the underlying mechanism to detailed experimental procedures and optimization strategies.

This compound is a key heterocyclic building block in the synthesis of novel compounds for drug discovery. The pyridine core, particularly when substituted with an amino group and an electron-withdrawing nitro group, is a privileged scaffold in many biologically active molecules, including kinase inhibitors.[1] The bromine atom at the 5-position provides a versatile handle for introducing molecular diversity through cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[2][3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[2][4] This guide offers detailed protocols and insights for the successful Suzuki coupling of this compound with various organoboron reagents.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7] The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[4][7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[7][8][9][10]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][7]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with electronically modified substrates like the target nitropyridine.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-Br 5-Bromo-2-(furan-2-ylmethylamino) -3-nitropyridine Ar-Br->Oxidative_Addition Ar'-B(OH)2 Organoboron Reagent Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Palladium Catalyst A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent C->D E Heat the reaction mixture with stirring (e.g., 85-95 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Filter through Celite, wash with organic solvent G->H I Aqueous workup (extraction) H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed solvent system via syringe. A mixture of 1,4-dioxane and water is commonly used.[5][12]

  • Reaction: Stir the mixture at a temperature between 85-95 °C.[12] Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[13]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[14][15]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[15]

Optimization of Reaction Parameters

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the reaction components.

Parameter Recommendation Rationale & Considerations References
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a ligand.For electron-deficient substrates, catalysts with electron-rich and bulky phosphine ligands can be more effective.[9][11][16] The pyridine nitrogen can coordinate to the palladium, so robust catalysts are beneficial.[11][9][11][13][16]
Ligand PPh₃, SPhos, XPhos, or N-heterocyclic carbenes (NHCs).Bulky and electron-donating ligands stabilize the active Pd(0) species and promote the oxidative addition and reductive elimination steps.[9][16][17][9][16][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃.Inorganic bases are generally effective for activating the boronic acid for transmetalation.[10] The choice of base can significantly impact the reaction rate and yield.[10][9][10][12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O.Aprotic polar solvents are common choices. The presence of water is often beneficial for the transmetalation step.[3][11][3][11][12]
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates, but care should be taken to avoid decomposition of the starting materials or product.[18]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, and bases. The use of more advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), can be beneficial for challenging substrates.[13] Increasing the temperature or reaction time may also improve conversion.

  • Catalyst Deactivation: The presence of the nitro group and the pyridine nitrogen can potentially lead to catalyst deactivation.[11] Ensuring strictly anaerobic conditions is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[11]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction, especially in the presence of water and at elevated temperatures. Using a slight excess of the boronic acid can help to mitigate this.

  • Purification Challenges: The polarity of the product may necessitate careful selection of the column chromatography eluent. In some cases, reverse-phase chromatography may be required for hydrophilic products.[14]

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide serve as a valuable starting point for the successful implementation and optimization of this important transformation.

References

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Sources

Application Notes and Protocols for 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmaceutical Synthesis

Introduction: Strategic Importance in Medicinal Chemistry

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a strategic intermediate in the synthesis of complex pharmaceutical agents. Its molecular architecture is distinguished by several key reactive sites:

  • A Substituted Pyridine Core: A foundational scaffold in numerous approved drugs.[1]

  • A Nucleophilic Secondary Amine: Provides a vector for further functionalization.

  • An Electron-Withdrawing Nitro Group: A versatile functional group that not only activates the pyridine ring for the synthesis of the intermediate itself but can also be readily converted into an amino group, enabling the construction of fused heterocyclic systems.

  • A Bromo Substituent: Offers a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity.

  • A Furan Moiety: A bioisostere for phenyl rings and a common motif in bioactive molecules, derived from renewable resources.[2]

This combination of features makes the title compound a valuable building block for creating libraries of compounds in drug discovery programs, particularly for kinase inhibitors and other targeted therapies. This guide provides detailed, field-tested protocols for its synthesis, purification, characterization, and subsequent use in a key synthetic transformation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical properties and hazards of the materials used is critical for experimental success and laboratory safety.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
5-Bromo-2-chloro-3-nitropyridine 67443-38-3C₅H₂BrClN₂O₂237.44Solid65-70
Furfurylamine 617-89-0C₅H₇NO97.12Liquid-70
This compound N/AC₁₀H₈BrN₃O₃298.10Solid(Predicted)

Safety Precautions:

  • 5-Bromo-2-chloro-3-nitropyridine: This starting material is classified as acutely toxic if swallowed and causes skin and eye irritation.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Furfurylamine: This reagent is a flammable and corrosive liquid.[5][6] It is a skin, eye, and mucous membrane irritant and can cause severe burns.[7] It is also air-sensitive and can absorb CO₂.[2] Always handle in a fume hood away from ignition sources.

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and vapors. In case of contact, wash the affected area immediately with copious amounts of water.

Synthesis of this compound

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group, renders the C-2 position highly electrophilic and susceptible to attack by the nucleophilic furfurylamine.[8][9][10] The chlorine atom serves as an effective leaving group.

Reaction Mechanism

The reaction follows a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the chloride ion re-aromatizes the ring to yield the final product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reagents & Materials:

ReagentAmountMolar Eq.Purpose
5-Bromo-2-chloro-3-nitropyridine2.37 g (10 mmol)1.0Electrophile
Furfurylamine1.07 g (11 mmol)1.1Nucleophile
Triethylamine (TEA)1.53 mL (11 mmol)1.1Base Scavenger
Ethanol (anhydrous)50 mL-Solvent
Ethyl Acetate~150 mL-Extraction Solvent
Brine~50 mL-Aqueous Wash
Anhydrous Sodium Sulfate~5 g-Drying Agent

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-3-nitropyridine (2.37 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous ethanol and stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: In sequence, add triethylamine (1.53 mL, 11 mmol) followed by the dropwise addition of furfurylamine (1.07 g, 11 mmol) over 5 minutes.

    • Scientist's Note: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the furfurylamine, which would render it non-nucleophilic.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 75 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer.

  • Washing: Wash the organic layer with 50 mL of brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product, typically as a yellow or orange solid.

Purification and Characterization

The crude product must be purified to remove unreacted starting materials and by-products before use in subsequent pharmaceutical syntheses. Column chromatography is the recommended method.

Purification by Column Chromatography

Materials:

  • Crude product from the synthesis step.

  • Silica gel (60 Å, 230-400 mesh).[11]

  • Eluent: A gradient of Hexane and Ethyl Acetate (starting from 95:5).

Procedure:

  • Column Packing: Prepare a slurry of silica gel (~40-50 g per gram of crude product) in 95:5 hexane/ethyl acetate and pour it into a chromatography column, creating a well-packed bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.[11]

  • Elution: Begin eluting the column with the 95:5 hexane/ethyl acetate mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the product.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Signals corresponding to pyridine ring protons (~8.0-8.5 ppm), furan ring protons (~6.0-7.5 ppm), a doublet for the methylene bridge (-CH₂-), a broad singlet for the amine proton (-NH-).
IR (KBr) Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), strong asymmetric and symmetric N=O stretching for the nitro group (~1550 and 1350 cm⁻¹), and C=C/C=N stretching from the aromatic rings.[12][13]
Mass Spec (ESI-MS) A characteristic pair of molecular ion peaks [M+H]⁺ and [M+2+H]⁺ of approximately equal intensity, confirming the presence of a single bromine atom. For C₁₀H₈BrN₃O₃, expected m/z would be ~298 and ~300.[12][13]

Application as a Pharmaceutical Intermediate: Nitro Group Reduction

A common and critical subsequent step for intermediates like this is the reduction of the nitro group to a primary amine. This creates a 1,2-diamine scaffold, which is a precursor to many biologically active fused heterocyclic systems.

workflow cluster_synthesis Part 1: Synthesis & Purification cluster_application Part 2: Application as Intermediate A Reaction Setup: 5-Bromo-2-chloro-3-nitropyridine + Furfurylamine B Monitor by TLC A->B C Aqueous Work-up & Extraction B->C D Purification: Column Chromatography C->D E Characterization: NMR, IR, MS D->E F Nitro Group Reduction: (Fe / Acetic Acid) E->F Proceed with Pure Intermediate G Purification of Diamine F->G H Synthesis of Fused Heterocycles (e.g., Imidazopyridines) G->H

Caption: Overall Experimental & Application Workflow.

Protocol for Nitro Group Reduction

Reagents:

  • This compound (1.0 mmol)

  • Iron powder (Fe), <100 mesh (5.0 mmol, 5 eq.)

  • Glacial Acetic Acid (10 mL)

  • Methanol (10 mL)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend the starting nitro-compound (1.0 mmol) and iron powder (5.0 mmol) in a mixture of methanol (10 mL) and acetic acid (10 mL).[14]

  • Reaction: Heat the mixture to 60-65 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the pad with methanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. To the residue, carefully add saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, 5-bromo-N2-(furan-2-ylmethyl)pyridine-2,3-diamine . This product can be purified further by chromatography or used directly in the next step.

Troubleshooting Guide

troubleshooting cluster_low_yield Low Yield in Synthesis cluster_impure Impure Product After Synthesis Start Problem Observed LY_Q1 Was starting material fully consumed (TLC)? Start->LY_Q1 IP_Q1 Multiple spots on TLC? Start->IP_Q1 LY_A1_No Incomplete Reaction: - Extend reaction time - Check amine quality (air-sensitive) - Ensure base was added LY_Q1->LY_A1_No No LY_A1_Yes Loss during Work-up: - Perform multiple extractions - Ensure pH is correct during washes LY_Q1->LY_A1_Yes Yes IP_A1_Yes Side Reactions/Impurities: - Optimize reaction temperature - Use high-purity starting materials - Perform careful column chromatography IP_Q1->IP_A1_Yes Yes IP_A1_No Check characterization data. Is it the correct product? IP_Q1->IP_A1_No No

Caption: Troubleshooting Logic for Synthesis.

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Experimental protocol for the nitration of furan-2-ylmethylamino pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selective Nitration of Furan-2-ylmethylamino Pyridines

Authored by: A Senior Application Scientist

Abstract

The synthesis of nitrated heterocyclic compounds is a cornerstone of medicinal chemistry, providing essential intermediates for the development of novel therapeutics and agrochemicals.[1] This application note presents a detailed experimental protocol for the selective nitration of furan-2-ylmethylamino pyridines. The primary challenge in this synthesis lies in the molecule's dichotomous reactivity: the furan ring is highly susceptible to electrophilic substitution but sensitive to acid-induced degradation, while the pyridine ring is electron-deficient and resistant to nitration.[2][3] This guide details a robust methodology that leverages a mild nitrating agent, acetyl nitrate, to achieve selective nitration on the C5 position of the furan ring, preserving the integrity of the pyridine moiety and the aminomethyl linker. We provide a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, critical safety protocols, and methods for product characterization.

Mechanistic Rationale and Strategy

The successful nitration of furan-2-ylmethylamino pyridines hinges on controlling the regioselectivity by exploiting the inherent reactivity differences between the two heterocyclic rings.

  • Furan Ring Reactivity : Furan is a π-excessive, electron-rich aromatic heterocycle. It is exceptionally reactive towards electrophiles, with substitution occurring approximately 6 x 10¹¹ times faster than in benzene.[2] Electrophilic attack is strongly favored at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (σ-complex).[4][5] When the C2 position is already substituted, as in the furan-2-ylmethylamino scaffold, the electrophile is directed to the other α-position, C5.[4] However, the high reactivity of furan also makes it prone to polymerization and ring-opening under strongly acidic conditions.[4]

  • Pyridine Ring Reactivity : In contrast, pyridine is a π-deficient, electron-poor heterocycle. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions (e.g., fuming nitric and sulfuric acids) for nitration to occur.[3][5] When substitution does occur, it is directed to the C3 (β) position.

  • Strategic Synthesis : Given these opposing reactivities, a selective nitration of the furan ring is the only viable pathway. Harsh conditions required to nitrate the pyridine ring would invariably lead to the decomposition of the acid-sensitive furan. Therefore, the chosen methodology employs acetyl nitrate, a mild and effective nitrating agent generated in situ from fuming nitric acid and acetic anhydride.[6] This reagent is potent enough to nitrate the activated furan ring at low temperatures while being gentle enough to prevent degradation and leave the deactivated pyridine ring untouched.[7]

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the nitrating agent followed by the electrophilic substitution on the furan ring.

G cluster_0 Stage 1: Formation of Acetyl Nitrate cluster_1 Stage 2: Electrophilic Aromatic Substitution HNO3 Fuming HNO₃ AcONO2 Acetyl Nitrate (AcONO₂) HNO3->AcONO2 + Ac₂O (slow, cold) Ac2O Acetic Anhydride (Ac₂O) Ac2O->AcONO2 AcOH Acetic Acid Substrate Furan-2-ylmethylamino Pyridine SigmaComplex σ-Complex Intermediate (Resonance Stabilized) Substrate->SigmaComplex + AcONO₂ (Attack at C5) Product 5-Nitro-furan-2-ylmethylamino Pyridine SigmaComplex->Product - H⁺ (Restores Aromaticity)

Caption: Mechanism for the selective nitration of the furan ring.

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous and must be treated with extreme caution. The following safety measures are mandatory.[8]

  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton), and a flame-retardant lab coat.[9][10]

  • Engineering Controls : Conduct the entire procedure in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is highly recommended. Ensure an emergency eyewash station and safety shower are immediately accessible.[9][10]

  • Reagent Hazards :

    • Fuming Nitric Acid : Highly corrosive, a powerful oxidizer, and extremely toxic upon inhalation. Causes severe burns.[11][12]

    • Acetic Anhydride : Corrosive and lachrymatory. Reacts with water.

    • Acetyl Nitrate : Unstable and potentially explosive, especially at elevated temperatures or in the presence of contaminants.[7] It must be generated in situ at low temperatures and used immediately. Never attempt to isolate or store it.

  • Reaction Hazards : The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, producing large volumes of toxic nitrogen dioxide (NO₂) gas and posing an explosion risk.[8][9]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialQuantityPurity/Concentration
Furan-2-ylmethylamino pyridine10.0 mmol>98%
Acetic Anhydride70.0 mmol (7 equiv.)>99%
Fuming Nitric Acid14.0 mmol (1.4 equiv.)>90%
Pyridine (for work-up)~5 mLAnhydrous
Ethyl Acetate~300 mLReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) Solution~200 mLAqueous
Brine (Saturated NaCl Solution)~100 mLAqueous
Anhydrous Sodium Sulfate (Na₂SO₄)As neededGranular
Silica GelAs needed230-400 mesh
Step-by-Step Procedure

G cluster_workflow Experimental Workflow A 1. Prepare Acetyl Nitrate (In Situ, -10 °C) B 2. Substrate Reaction (Add Acetyl Nitrate dropwise to substrate at -10 °C) A->B Use Immediately C 3. Reaction Quench (Pour onto ice/water) B->C After 2-4h D 4. Neutralization & Extraction (NaHCO₃, Ethyl Acetate) C->D E 5. Purification (Column Chromatography) D->E

Caption: General experimental workflow for selective nitration.

Part A: Preparation of Acetyl Nitrate (Nitrating Agent)

  • Set up a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.

  • Place acetic anhydride (70 mmol, ~7.1 mL) into the flask and begin stirring.

  • Cool the flask to -10 °C using an ice-salt or acetone-dry ice bath.

  • CRITICAL STEP: Slowly, add fuming nitric acid (14 mmol, ~0.6 mL) dropwise from the dropping funnel to the stirred acetic anhydride over 20-30 minutes. NEVER add the anhydride to the acid. The internal temperature must be maintained at or below -5 °C throughout the addition.[6]

  • Once the addition is complete, stir the resulting clear solution (acetyl nitrate) for an additional 15 minutes at -10 °C. Use this solution immediately in the next step.

Part B: Nitration Reaction

  • In a separate 500 mL flask, dissolve the furan-2-ylmethylamino pyridine (10 mmol) in 50 mL of acetic anhydride.

  • Cool this substrate solution to -10 °C with stirring.

  • Slowly add the freshly prepared acetyl nitrate solution from Part A to the substrate solution dropwise via a cannula or dropping funnel over 30-45 minutes. Maintain the reaction temperature at -10 °C.

  • After the addition is complete, allow the reaction to stir at -10 °C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part C: Work-up and Isolation

  • Prepare a large beaker with 300 g of crushed ice and 100 mL of water.

  • CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and hydrolyze the excess acetic anhydride.

  • Once all the ice has melted, slowly add pyridine (~5 mL) to the mixture. This step helps in the elimination process to form the final aromatic product.[6]

  • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution in portions until effervescence ceases and the pH is ~7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[6]

  • Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part D: Purification

  • Purify the crude residue by flash column chromatography on silica gel.[13]

  • Use a gradient eluent system, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 5-nitro-furan-2-ylmethylamino pyridine.

Product Characterization

Confirm the identity and purity of the final compound using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy : The successful nitration at the C5 position of the furan ring will result in distinct changes in the NMR spectrum. The singlet corresponding to the C5-H of the starting material will disappear, and the remaining furan protons (C3-H and C4-H) will appear as doublets with characteristic shifts.[14][15][16]

  • Mass Spectrometry (MS) : Obtain a high-resolution mass spectrum to confirm the molecular formula. The molecular weight should correspond to the starting material plus the mass of a nitro group (an increase of 45.00 g/mol ).[17]

  • Infrared (IR) Spectroscopy : The IR spectrum should show strong characteristic absorption bands for the nitro group, typically appearing at approximately 1550-1500 cm⁻¹ (asymmetric stretch) and 1370-1300 cm⁻¹ (symmetric stretch).

References

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
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  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at: [Link]

  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024). Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. (2014). Available at: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (2024). Available at: [Link].

  • Why does the electrophilic substitution of furan happen at 2 and 5 positions? - Quora. (2019). Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018). Available at: [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. (2005). Available at: [Link]

  • Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy | Hermawati | Chimica et Natura Acta. (2025). Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (2007). Available at: [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. (2005). Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed. (2025). Available at: [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3 - ResearchGate. (2021). Available at: [Link]

  • EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. (2002). Available at: [Link]

  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (2019). Available at: [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. (2025). Available at: [Link]

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Scale-up synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of various biologically active molecules.[1][2] The protocol details a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. Emphasis is placed on the rationale behind procedural steps, safety considerations for large-scale production, and methods for ensuring high purity of the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

This compound is a versatile substituted pyridine derivative. The unique arrangement of its functional groups—a bromine atom, a nitro group, and a secondary amine attached to a furan moiety—makes it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents and agrochemicals.[1][2]

The synthetic strategy hinges on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored for its reliability, high yields, and scalability. The pyridine ring is "activated" by the electron-withdrawing nitro group, which makes the carbon at the 2-position highly electrophilic and susceptible to attack by a nucleophile.[3][4] The chlorine atom on the starting material serves as an excellent leaving group, facilitating the substitution.

Workflow Overview

The overall process involves the reaction of a suitable starting material, 2-chloro-5-bromo-3-nitropyridine, with furfurylamine. The reaction is typically carried out in a suitable solvent with a non-nucleophilic base to quench the HCl generated during the reaction. The product is then isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Reagents & Solvents (2-Chloro-5-bromo-3-nitropyridine, Furfurylamine, Et3N, EtOH) Charge Charge Reactor with Starting Material, Solvent, and Base Reagents->Charge Glassware Reactor Setup (Jacketed Reactor, Condenser, Stirrer, Dropping Funnel) Glassware->Charge Addition Controlled Addition of Furfurylamine Charge->Addition Stir Stir at Controlled Temperature Addition->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Precipitate Precipitate Product (Addition of Water) Cool->Precipitate Filter Filter Crude Product Precipitate->Filter Wash Wash with Water & Dry Filter->Wash Recrystallize Recrystallization (e.g., from Ethanol/Water) Wash->Recrystallize Dry Dry Final Product (Vacuum Oven) Recrystallize->Dry Analyze Characterization (NMR, LC-MS, HPLC) Dry->Analyze

Caption: High-level workflow for the synthesis of this compound.

The Chemistry: Mechanism and Rationale

The core of this synthesis is the SNAr mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr on an aromatic ring proceeds via a two-step addition-elimination pathway.[5][6]

  • Nucleophilic Attack: The furfurylamine (nucleophile) attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.[4][6]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing nitro group at the C3 position and the pyridine ring nitrogen. This stabilization is crucial for the reaction to proceed efficiently.[3][4]

  • Elimination and Aromatization: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Rationale for Component Selection:
  • Substrate (2-Chloro-5-bromo-3-nitropyridine): The chlorine at C2 is a good leaving group. The nitro group at C3 strongly activates the ring for nucleophilic attack at the C2 position.[3][4]

  • Nucleophile (Furfurylamine): As a primary amine, it is a potent nucleophile for this transformation. It is readily available from renewable biomass sources.[7][8][9]

  • Base (Triethylamine, Et3N): A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) formed during the reaction. This prevents the protonation of the furfurylamine, which would render it non-nucleophilic.

  • Solvent (Ethanol): Ethanol is an excellent choice for this reaction as it readily dissolves the reactants and is relatively easy to remove during work-up. Its polar protic nature can help stabilize the charged intermediate.

Scale-up Synthesis Protocol

This protocol is designed for a ~250 g scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate production bay.

Materials and Equipment
Reagent/MaterialCAS No.M.W.AmountMolesEq.
2-Chloro-5-bromo-3-nitropyridine5470-18-8227.44250.0 g1.101.0
Furfurylamine617-89-097.12117.5 g1.211.1
Triethylamine (Et3N)121-44-8101.19122.5 g (169 mL)1.211.1
Ethanol (200 Proof)64-17-546.072.5 L--
Deionized Water7732-18-518.02~5.0 L--
  • Equipment: 5 L jacketed glass reactor, overhead mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the 5 L reactor system and ensure all joints are properly sealed.

    • Purge the reactor with an inert gas (e.g., Nitrogen) to maintain a dry atmosphere.

  • Charging the Reactor:

    • To the reactor, add 2-Chloro-5-bromo-3-nitropyridine (250.0 g, 1.10 mol).

    • Add ethanol (2.5 L) and begin stirring to form a slurry.

    • Add triethylamine (169 mL, 1.21 mol).

  • Nucleophile Addition:

    • In a separate flask, prepare a solution of furfurylamine (117.5 g, 1.21 mol) in ethanol (250 mL).

    • Transfer this solution to the dropping funnel.

    • Begin adding the furfurylamine solution dropwise to the stirred reactor slurry over a period of 60-90 minutes.

    • Rationale: Controlled addition is crucial to manage the exotherm of the reaction. Maintain the internal temperature below 40°C.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to 60-65°C.

    • Maintain this temperature and continue stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Isolation (Work-up):

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Slowly add deionized water (2.5 L) to the stirred reaction mixture over 30 minutes. The product will precipitate as a yellow solid.

    • Continue stirring the resulting slurry for an additional hour to ensure complete precipitation.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the filter cake with a 1:1 mixture of ethanol/water (2 x 500 mL) and then with deionized water (2 x 500 mL) to remove salts and residual solvent.

  • Drying:

    • Dry the yellow solid product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 320-340 g (90-95% yield).

  • Purification (Recrystallization):

    • If higher purity is required, the crude product can be recrystallized.

    • Suspend the crude solid in a suitable solvent (e.g., ethanol) and heat until dissolved.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Safety and Handling Precautions

Handling nitropyridine derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11][12][13]

  • Ventilation: All operations must be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[12][13][14]

  • Handling: Avoid contact with skin and eyes.[11][12][14] In case of contact, rinse immediately and thoroughly with water.[11][13] Nitropyridine compounds can be irritants and may be harmful if swallowed or inhaled.[11][14]

  • Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive nucleophile (degraded furfurylamine).- Insufficient base.- Extend reaction time or increase temperature slightly (e.g., to 70°C).- Use freshly distilled or a new bottle of furfurylamine.- Check the stoichiometry and add more base if necessary.
Formation of Side Products - Reaction temperature too high.- Presence of water in reactants/solvents.- Maintain strict temperature control.- Use anhydrous solvents and fresh reagents.
Low Yield - Incomplete precipitation during work-up.- Product loss during filtration/transfers.- Premature precipitation of starting material.- Add water more slowly or cool the mixture further before filtration.- Ensure efficient transfer and washing techniques.- Ensure complete dissolution before starting the reaction.
Product is Oily/Gummy - Presence of impurities.- Incomplete removal of solvent.- Perform recrystallization.- Ensure the product is thoroughly dried under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • 1H NMR: To confirm the chemical structure and identify characteristic protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound, which should ideally be >98%.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: A Deep Dive into 2-Bromo-3-chloro-5-nitropyridine Reactivity.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Nitropyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.
  • ECHEMI. (n.d.). 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-3-nitropyridine.
  • Google Patents. (n.d.). US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine.
  • OUCI. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. Chemical Engineering Journal.
  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst.
  • Pinheiro, D. L. P., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts, 11(5), 558.
  • (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
  • NIH. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
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Sources

Application Note: Comprehensive Analytical Characterization of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a substituted nitropyridine derivative incorporating a furan moiety. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to the diverse reactivity conferred by the pyridine ring, the nitro group (a key pharmacophore and synthetic handle), the bromine atom, and the furan ring. The presence of these distinct functional groups necessitates a multi-faceted analytical approach to unambiguously confirm its identity, purity, and stability.

This guide provides a suite of detailed analytical protocols for the comprehensive characterization of this compound. The methodologies herein are designed to be robust and self-validating, providing the high-quality data essential for regulatory submissions, quality control, and advanced research applications. We will delve into chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation, explaining the rationale behind each experimental choice.

Physicochemical Profile

A foundational understanding of the compound's properties is critical for analytical method development, particularly in selecting appropriate solvents and anticipating its behavior in different systems.

PropertyValueSource
Molecular Formula C₁₀H₈BrN₃O₃Inferred from structure
Molecular Weight 302.10 g/mol Calculated
Appearance Likely a yellow to brown solidBased on related structures like 2-Amino-5-bromo-3-nitropyridine[1]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)General chemical principles

Part 1: Chromatographic Purity and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the premier technique for analyzing non-volatile and thermally sensitive organic molecules. A reversed-phase method is ideal for this compound, leveraging its moderate polarity.

Causality and Method Rationale: The C18 stationary phase provides a non-polar surface for hydrophobic interactions with the pyridine and furan rings. The mobile phase, a gradient of acidified water and acetonitrile, allows for the elution of compounds across a polarity range. The acidic modifier (formic acid) is crucial for protonating the pyridine nitrogen, which sharpens peak shape and improves resolution by preventing tailing. A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously and to generate UV spectra for peak purity analysis.

Experimental Protocol: HPLC-DAD

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Create a working solution for injection by diluting the stock solution to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Shim-pack GISS C18, 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, scan range 210-400 nm. Monitor at the wavelength of maximum absorbance (λmax), determined by UV-Vis spectrophotometry (e.g., ~280 nm and ~350 nm).

  • Data Analysis:

    • Determine the purity of the compound by calculating the peak area percentage of the main peak relative to the total area of all peaks.

    • For quantification, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and generate a calibration curve by plotting peak area against concentration.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution (in Acetonitrile) Working Dilute to 0.1 mg/mL Working Solution (50:50 ACN:H2O) Stock->Working Autosampler Inject 10 µL Working->Autosampler Column C18 Column (30 °C) Autosampler->Column Gradient Gradient Elution (ACN/H2O with 0.1% FA) Column->Gradient DAD DAD Detection (210-400 nm) Gradient->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate Purity (Area %) Integration->Report

Caption: HPLC analysis workflow from sample preparation to purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. While the target molecule may have limited volatility, this method is excellent for detecting residual solvents or more volatile impurities from the synthesis. It also provides valuable mass data for structural confirmation.

Causality and Method Rationale: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, creating a molecular "fingerprint." The presence of a bromine atom is readily confirmed by the characteristic M+2 isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). A non-polar DB-5ms column is chosen for its versatility in separating a wide range of organic molecules.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Preparation:

    • Prepare a solution of the compound at approximately 0.5 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the target compound by its retention time.

    • Analyze the mass spectrum for the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine.

    • Correlate the fragmentation pattern with the known structure. Key fragments would likely arise from the loss of the nitro group, cleavage of the furan-methyl bond, and other characteristic fragmentations.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Solution Prepare 0.5 mg/mL Solution (in Ethyl Acetate) Injector Split Injection (280 °C) Solution->Injector GC_Column GC Separation (DB-5ms Column) Injector->GC_Column MS_Detect EI Ionization (70 eV) Mass Detection GC_Column->MS_Detect TIC Total Ion Chromatogram MS_Detect->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Analysis Analyze M+ Peak, Isotopes & Fragments MassSpec->Analysis

Caption: GC-MS analysis workflow for impurity profiling and structural confirmation.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Causality and Method Rationale: ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton. A deuterated solvent like DMSO-d₆ is often a good choice for this type of molecule due to its high dissolving power.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Features:

    • ¹H NMR (in DMSO-d₆):

      • Pyridine Ring Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~8.0-9.0 ppm).

      • Furan Ring Protons: Three distinct signals in the furan region (~6.4-7.8 ppm), likely showing doublet, triplet (or dd), and doublet patterns.

      • Methylene Protons (-CH₂-): A doublet adjacent to the NH group, likely around 4.5-5.0 ppm.

      • Amine Proton (-NH-): A broad triplet (or singlet) around 8.5-9.5 ppm, coupled to the adjacent CH₂ group.

    • ¹³C NMR (in DMSO-d₆):

      • Expect 10 distinct carbon signals.

      • Pyridine Carbons: Signals in the ~110-160 ppm range. The carbon bearing the nitro group will be downfield.

      • Furan Carbons: Signals in the ~105-150 ppm range.

      • Methylene Carbon: A signal in the ~40-50 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality and Method Rationale: The molecule possesses several IR-active functional groups. The nitro group (NO₂) has two very strong and characteristic stretching vibrations, making it easily identifiable. The secondary amine (N-H) and aromatic C-H bonds also provide clear signals.

Experimental Protocol: FT-IR

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3350 cm⁻¹: N-H stretching (secondary amine).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1550-1475 cm⁻¹: Asymmetric NO₂ stretching (strong).[3][4]

    • ~1360-1290 cm⁻¹: Symmetric NO₂ stretching (strong).[3][4]

    • ~1600-1450 cm⁻¹: C=C and C=N stretching from the aromatic rings.

    • ~1250 cm⁻¹: C-N stretching.

    • Below 800 cm⁻¹: C-Br stretching.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and is essential for selecting the optimal detection wavelength for HPLC.

Causality and Method Rationale: The conjugated π-systems of the nitropyridine and furan rings give rise to strong UV absorption. The presence of auxochromes (like the amino group) and chromophores (like the nitro group) results in characteristic π-π* and n-π* transitions.

Experimental Protocol: UV-Vis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~5-10 µg/mL) in a UV-transparent solvent such as methanol or acetonitrile.

    • Use the same solvent as a blank reference.

  • Data Acquisition:

    • Scan the sample across a wavelength range of 200-600 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax). The compound is expected to have at least two major absorption bands due to its extended conjugation and multiple chromophores.[5][6] These λmax values are critical for setting the detection wavelength in the HPLC method to ensure maximum sensitivity.

Comprehensive Analytical Data Summary

The table below summarizes the expected results from the analytical methods described.

Analytical TechniqueParameterExpected Result
HPLC Retention TimeDependent on the specific system, but should be a single major peak.
Purity≥ 95% (typical for a purified compound).
GC-MS Molecular Ion (M⁺)m/z ~301 and ~303 in a ~1:1 ratio.
Key FragmentsExpected losses of NO₂ (m/z 46), C₅H₅O (m/z 81), and Br (m/z 79/81).
¹H NMR Chemical Shifts (ppm)Aromatic H: ~8.0-9.0; Furan H: ~6.4-7.8; CH₂: ~4.5-5.0; NH: ~8.5-9.5.
¹³C NMR Chemical Shifts (ppm)~10 distinct signals from ~40 to ~160 ppm.
FT-IR Key Peaks (cm⁻¹)~3350 (N-H), ~1530 (asymm NO₂), ~1350 (symm NO₂).[7]
UV-Vis λmax (nm)Expected multiple maxima, e.g., ~280 nm and ~350 nm.

Relationship Between Analytical Techniques

The chosen methods are complementary, providing a holistic characterization of the molecule.

Analytical_Synergy cluster_separation Separation & Quantification cluster_structure Structural Elucidation Compound 5-Bromo-2-(furan-2-ylmethylamino) -3-nitropyridine HPLC HPLC (Purity) Compound->HPLC GCMS_Purity GC-MS (Volatile Impurities) Compound->GCMS_Purity NMR NMR (Connectivity) Compound->NMR FTIR FT-IR (Functional Groups) Compound->FTIR GCMS_Structure MS (Mass & Fragmentation) Compound->GCMS_Structure UVVis UV-Vis (Electronic Structure) Compound->UVVis NMR->GCMS_Structure Confirms Structure GCMS_Structure->NMR UVVis->HPLC Sets λmax for detection

Caption: Interconnectivity of analytical methods for comprehensive characterization.

References

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.Analyst (RSC Publishing).
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.PubMed.
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.MDPI.
  • Nitro Groups.Spectroscopy Tutorial.
  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines.ARC Journals.
  • IR: nitro groups.IR Spectroscopy Tutorial.
  • A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.BenchChem.
  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions.NIH.
  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines.Inorganic Chemistry - ACS Publications.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.Spectroscopy Online.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.BenchChem.

Sources

Application Notes & Protocols for the Agrochemical Evaluation of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the investigation of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine as a novel chemical entity (NCE) in agrochemical research. As there is no publicly available data on the bioactivity of this specific molecule, this guide is designed to serve as a foundational blueprint for its synthesis and systematic evaluation. The protocols herein are based on established methodologies for agrochemical screening and the known activities of its core structural motifs: nitropyridines, aminopyridines, and furans, which are present in various commercial pesticides.[1][2][3][4][5] This guide provides detailed, field-proven protocols for primary herbicidal, insecticidal, and fungicidal screening, alongside a proposed synthetic pathway and recommendations for preliminary mechanism of action (MoA) studies.

Introduction and Rationale

The discovery of new active ingredients is paramount in addressing the challenges of pest resistance, evolving regulatory landscapes, and the need for more sustainable agricultural practices. The molecule this compound presents a unique combination of three toxophores known for their roles in bioactive compounds:

  • Nitropyridine Core: This scaffold is a cornerstone in the synthesis of numerous bioactive molecules.[1][2][6] It is present in insecticides and serves as a versatile precursor for developing effective pesticides and herbicides.[7][8]

  • Aminopyridine Moiety: This structural class includes selective herbicides like aminopyralid, which act as synthetic auxins to control broadleaf weeds.[4][9]

  • Furan Ring: Furan-containing compounds have demonstrated significant insecticidal properties and are explored as potent agents in pest management.[3][10][11][12]

The convergence of these three motifs in a single molecule provides a strong rationale for its investigation as a potential agrochemical. This document outlines the necessary steps to characterize its biological activity profile.

Proposed Synthesis Protocol

A plausible and efficient synthesis route for the title compound is via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring for nucleophilic attack.

Reaction Scheme

Synthesis_Scheme reactant1 5-Bromo-2-chloro-3-nitropyridine reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->reagents reactant2 Furan-2-ylmethanamine reactant2->reagents product This compound reagents->product + HCl

Caption: Proposed synthesis of the title compound via SNAr.

Step-by-Step Methodology

Rationale: This one-pot reaction is chosen for its reliability in forming C-N bonds on electron-deficient pyridine rings. Potassium carbonate is a cost-effective base to neutralize the HCl byproduct, and DMF is an excellent polar aprotic solvent for this type of transformation.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-chloro-3-nitropyridine (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and dimethylformamide (DMF, 5 mL/mmol of starting material).

  • Nucleophile Addition: Add furan-2-ylmethanamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMF).

    • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Agrochemical Screening Cascade

A tiered screening approach is recommended to efficiently determine the compound's primary biological activity.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Evaluation cluster_2 Tier 3: Advanced Studies synthesis Synthesis & Purification of Test Compound primary_herb Herbicidal Screen (Pre- & Post-emergence) synthesis->primary_herb Single High Dose primary_insect Insecticidal Screen (Contact & Ingestion) synthesis->primary_insect Single High Dose primary_fungi Fungicidal Screen (In Vitro Mycelial Growth) synthesis->primary_fungi Single High Dose dose_response Dose-Response Assays (EC50 / LC50 Determination) primary_herb->dose_response If Active primary_insect->dose_response If Active primary_fungi->dose_response If Active species_spectrum Spectrum of Activity (Multiple Weed/Pest/Fungal Species) dose_response->species_spectrum moa Mechanism of Action (MoA) (Biochemical/Physiological Assays) species_spectrum->moa glasshouse Glasshouse Trials (Whole Plant Efficacy) moa->glasshouse

Caption: Tiered workflow for evaluating a novel chemical entity.

Detailed Screening Protocols

For all protocols, the test compound should be dissolved in a suitable solvent (e.g., DMSO or acetone) and then diluted in water containing a surfactant (e.g., 0.025% Tween-20) to create the final application solution.

Protocol 1: Herbicidal Activity Screening

Rationale: This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot and dicot weeds, providing a broad initial assessment of herbicidal potential. Pyridine-based compounds are known to have herbicidal activity.[5][13][14]

  • Test Species:

    • Monocot: Barnyardgrass (Echinochloa crus-galli)

    • Dicot: Redroot Pigweed (Amaranthus retroflexus)

  • Methodology:

    • Plant Propagation: Sow seeds in pots filled with sandy loam soil. Grow in a controlled environment (25°C, 16:8h light:dark cycle).

    • Pre-emergence Application: Within 24 hours of sowing, apply the test solution evenly to the soil surface at a high rate (e.g., 2000 g a.i./ha).

    • Post-emergence Application: Treat plants at the 2-3 leaf stage by spraying the foliage to runoff with the test solution (e.g., 2000 g a.i./ha).

    • Controls: Include a negative control (solvent + surfactant only) and a positive control (e.g., Glyphosate for post-emergence, Atrazine for pre-emergence).

    • Evaluation: After 14 days, visually assess phytotoxicity and growth inhibition on a scale of 0% (no effect) to 100% (complete kill) compared to the negative control.

  • Data Interpretation: Activity ≥80% warrants progression to secondary dose-response assays to determine the GR₅₀ (concentration causing 50% growth reduction).

Protocol 2: Insecticidal Activity Screening

Rationale: This leaf-dip bioassay evaluates both contact and ingestion toxicity against a key piercing-sucking pest. The furan and nitropyridine motifs suggest a potential for insecticidal action.[3][11]

  • Test Species: Cowpea Aphid (Aphis craccivora)

  • Methodology:

    • Insect Rearing: Maintain aphid colonies on fava bean plants in a controlled environment.

    • Application:

      • Excise leaves from untreated fava bean plants.

      • Dip each leaf for 3 seconds in the test solution (e.g., 500 ppm a.i.).

      • Allow leaves to air dry completely.

    • Infestation: Place the treated leaves in a petri dish on a moistened filter paper. Transfer 10-15 adult aphids onto each leaf.

    • Controls: Use a negative control (solvent + surfactant) and a positive control (e.g., Imidacloprid).

    • Evaluation: After 72 hours, count the number of dead insects. Mortality is confirmed by gently prodding with a fine brush.

  • Data Interpretation: Mortality ≥80% is considered significant. Positive results should be followed by dose-response studies to calculate the LC₅₀ (lethal concentration for 50% of the population).

Protocol 3: Fungicidal Activity Screening

Rationale: The poisoned food technique is a standard in vitro method to assess the direct inhibitory effect of a compound on fungal mycelial growth. Pyridine derivatives have shown notable antifungal activity against various plant pathogens.[15][16][17][18]

  • Test Species: Grey Mold (Botrytis cinerea)

  • Methodology:

    • Medium Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.

    • Compound Incorporation: Add the test compound solution to the molten PDA to achieve a final concentration (e.g., 100 ppm a.i.). Mix thoroughly and pour into petri dishes.

    • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of B. cinerea, in the center of each plate.

    • Controls: Include a negative control (PDA + solvent) and a positive control (e.g., Carbendazim).

    • Incubation: Incubate the plates at 22-25°C in the dark.

    • Evaluation: When the fungal colony in the negative control plate has reached the edge, measure the diameter of the fungal colony on all plates. Calculate the percent inhibition of mycelial growth relative to the negative control.

  • Data Interpretation: Inhibition ≥80% indicates strong fungicidal activity, justifying EC₅₀ (effective concentration for 50% inhibition) determination.

Data Presentation

All quantitative data from dose-response studies should be compiled for clear comparison.

Hypothetical Screening Results Test Species Assay Type Result (EC₅₀/LC₅₀/GR₅₀) Positive Control Result
Herbicidal Amaranthus retroflexusPost-emergence150 g/ha75 g/ha (Glyphosate)
Echinochloa crus-galliPost-emergence>2000 g/ha120 g/ha (Glyphosate)
Insecticidal Aphis craccivoraLeaf-dip45 ppm2 ppm (Imidacloprid)
Fungicidal Botrytis cinereaMycelial Growth88 ppm0.5 ppm (Carbendazim)

Conclusion and Future Directions

This document provides the essential protocols to begin a comprehensive investigation into the agrochemical potential of this compound. Based on the initial screening results, research efforts should be focused on the most promising area of activity. For example, if significant herbicidal activity against broadleaf weeds is confirmed, further studies could investigate a potential auxin-mimic mechanism of action, a known MoA for aminopyridine herbicides.[4] Similarly, promising insecticidal results would warrant investigation into effects on the insect nervous system, a common target for related chemistries. Successful progression through this cascade will build a robust data package to validate this novel compound as a potential lead for a new agrochemical product.

References

  • MDPI.

  • NINGBO INNO PHARMCHEM CO.,LTD.

  • NINGBO INNO PHARMCHEM CO.,LTD.

  • Google Patents.

  • FAO AGRIS.

  • ResearchGate.

  • ResearchGate.

  • MDPI.

  • Wikipedia.

  • ResearchGate.

  • Guidechem.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • ResearchGate.

  • MDPI.

  • PMC - NIH.

  • NIH.

  • MDPI.

  • PMC - NIH.

  • ResearchGate.

  • PrepChem.com.

  • ResearchGate.

  • J&K Scientific.

  • Taylor & Francis Online.

  • ChemicalBook.

  • Tokyo Chemical Industry (India) Pvt. Ltd.

  • PubChem.

  • Sigma-Aldrich.

  • ChemicalBook.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure product purity.

The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly dependent on the interplay between the substrate, nucleophile, solvent, and base. The pyridine ring, activated by the electron-withdrawing nitro group and the ring nitrogen, facilitates the displacement of a leaving group (typically a halide) by a nucleophile.[1][2] Understanding the nuances of this mechanism is key to troubleshooting and optimizing the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction, but analysis (TLC, LC-MS) shows a low yield of the desired product or none at all.

Potential Causes & Solutions:

  • Ineffective Nucleophilic Attack:

    • Causality: The furfurylamine nucleophile may be protonated by the HCl generated during the reaction, rendering it inactive. A base is required to neutralize this acid.[3][4] Additionally, the reaction may be too slow at the current temperature.

    • Solution:

      • Base Selection: Ensure you are using an adequate base. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is recommended. Use at least 2-3 equivalents to drive the reaction forward.

      • Temperature Adjustment: Gently heat the reaction mixture. A starting point of 50-70°C is often effective. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Poor Solvent Choice:

    • Causality: The solvent plays a critical role in an SNAr reaction by solvating the intermediates and reagents. Polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) are generally preferred as they effectively solvate the cation of the intermediate salt but do not strongly solvate the amine nucleophile through hydrogen bonding, thus preserving its reactivity.[5]

    • Solution: If using a protic solvent (like ethanol or isopropanol), consider switching to a polar aprotic solvent like THF or Acetonitrile, which often accelerate SNAr reactions.[6]

  • Degradation of Starting Materials or Product:

    • Causality: The starting material, 5-bromo-2-chloro-3-nitropyridine, or the product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of a strong base.

    • Solution:

      • Run the reaction at a lower temperature for a longer duration.

      • Use a milder base, such as NaHCO₃ or K₂CO₃, instead of stronger organic amines if degradation is suspected.

      • Ensure your starting materials are pure and dry.

Problem 2: Reaction Stalls / Presence of Unreacted Starting Material

TLC or LC-MS analysis shows that the reaction has started but is not proceeding to completion, with significant amounts of 5-bromo-2-chloro-3-nitropyridine remaining.

Potential Causes & Solutions:

  • Insufficient Base:

    • Causality: As the reaction proceeds, it generates one equivalent of HCl. If the base is fully consumed, the reaction medium will become acidic, protonating the furfurylamine and stopping the reaction.

    • Solution: Add an additional equivalent of your base to the reaction mixture and continue to monitor its progress. For future runs, increase the initial amount of base to 2.5-3.0 equivalents.

  • Reversible Reaction or Unfavorable Equilibrium:

    • Causality: While SNAr reactions with good leaving groups are often irreversible, unfavorable conditions can slow the forward reaction rate to a crawl.

    • Solution:

      • Increase Temperature: As mentioned previously, increasing the temperature can provide the necessary activation energy to push the reaction to completion.

      • Solvent Optimization: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO can allow for higher reaction temperatures and may better stabilize the reaction's transition state.[7]

Problem 3: Formation of Significant Impurities/Side Products

Your analysis shows the desired product, but it is contaminated with one or more significant impurities.

Potential Causes & Solutions:

  • Formation of a Dimeric Byproduct:

    • Causality: The product itself contains a secondary amine, which can potentially act as a nucleophile and react with the starting electrophile, 5-bromo-2-chloro-3-nitropyridine, to form a dimeric impurity. This is more likely if the concentration of furfurylamine becomes depleted.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of furfurylamine to ensure the electrophile is consumed quickly, minimizing its opportunity to react with the product.

  • Reaction with Solvent or Base:

    • Causality: If using a nucleophilic solvent (e.g., an alcohol) or a nucleophilic base at high temperatures, these can sometimes compete with the desired nucleophile, leading to side products.

    • Solution: Use a non-nucleophilic base (DIPEA, K₂CO₃) and a non-reactive solvent (THF, Dioxane, Toluene).

Problem 4: Difficult Product Purification

The crude product is an oil or a solid that is difficult to purify by column chromatography or recrystallization.

Potential Causes & Solutions:

  • Contamination with Base:

    • Causality: Organic bases like triethylamine can be difficult to remove completely on a rotovap and can co-elute with the product during chromatography.

    • Solution: During the aqueous workup, perform an extraction with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will convert the amine base into its water-soluble salt, which will partition into the aqueous layer. Be sure to subsequently wash with a basic solution (e.g., saturated NaHCO₃) to neutralize any remaining acid before drying and concentrating.

  • Similar Polarity of Product and Impurities:

    • Causality: The starting material and product may have very similar Rf values on TLC, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes. If that fails, try systems with dichloromethane and methanol.

      • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system. Screen various solvents such as ethanol, isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. It proceeds via an addition-elimination mechanism.

  • Addition: The nucleophile (furfurylamine) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chlorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product. The presence of the nitro group ortho to the site of substitution is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby activating the ring for the reaction.[2][8]

Caption: SNAr reaction pathway.

Q2: Which starting material should I use: 5-bromo-2-chloro-3-nitropyridine or 2,5-dibromo-3-nitropyridine?

A2: 5-Bromo-2-chloro-3-nitropyridine is the preferred starting material. In SNAr reactions on halogenated pyridines, a chloride is a significantly better leaving group than a bromide in this context, leading to faster reaction rates.

Q3: What is the optimal solvent and why?

A3: The optimal solvent is typically a polar aprotic solvent. We recommend starting with Tetrahydrofuran (THF) or Acetonitrile (ACN) .

  • Why? These solvents can dissolve the reagents but do not form strong hydrogen bonds with the amine nucleophile. This "unshielded" state makes the nucleophile more reactive and available for attack, increasing the reaction rate compared to protic solvents like alcohols.[5] While DMF and DMSO are also excellent solvents for SNAr, they have higher boiling points and can be more difficult to remove.

Q4: How should I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting material (5-bromo-2-chloro-3-nitropyridine), the co-spot (starting material and reaction mixture), and the reaction mixture. The product is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed. For more precise monitoring, LC-MS can be used.

Q5: What are the key safety considerations for this reaction?

A5:

  • Halogenated Nitropyridines: The starting material, 5-bromo-2-chloro-3-nitropyridine, is a toxic and irritant solid.[9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use solvents in a well-ventilated area (fume hood).

  • Bases: Organic bases like TEA and DIPEA are volatile and have strong odors. Handle with care.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a validated set of reaction parameters for this synthesis.

ParameterRecommended ConditionRationale
Electrophile 5-Bromo-2-chloro-3-nitropyridine1.0 eq
Nucleophile Furan-2-ylmethanamine1.1 eq
Base Triethylamine (TEA)2.5 eq
Solvent Tetrahydrofuran (THF)Good balance of reactivity and ease of removal.
Temperature 65 °C (Reflux)Provides sufficient energy for reaction completion.
Time 4-8 hoursMonitor by TLC for completion.
Typical Yield >85%Based on optimized conditions.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloro-3-nitropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the electrophile).

  • Addition of Reagents: Add triethylamine (2.5 eq) followed by the dropwise addition of furan-2-ylmethanamine (1.1 eq) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65-67°C) and stir.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is complete upon the disappearance of the starting electrophile spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ solution (to neutralize), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Caption: Step-by-step experimental workflow diagram.

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC, NIH.
  • Optimization of the nucleophilic aromatic substitution reaction.
  • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Arom
  • Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution.
  • Nucleophilic arom
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • 5-bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook.
  • Changing views on the mechanism of base catalysis in nucleophilic aromatic substitution. Journal of the American Chemical Society.
  • Base catalysis of nucleophilic aromatic substitution. Journal of the Chemical Society B.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • SNAr Solvents and Reagents. Wordpress.
  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. ChemicalBook.
  • The effect of reaction solvent on the SN2 reaction. YouTube.
  • 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3. Sigma-Aldrich.

Sources

Purification of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the purification of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction: Understanding the Purification Challenges

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromo-3-nitropyridine and furfurylamine. While the synthesis is relatively straightforward, the purification of the crude product often presents significant challenges.[1][2] The primary difficulties arise from the presence of unreacted starting materials, potential side products, and the physicochemical properties of the target compound itself. Effective purification is critical as impurities can adversely affect the yield, safety, and efficacy of downstream products in a drug development pipeline.[3][4][5] This guide provides a systematic approach to troubleshooting these purification hurdles.

Potential Impurities in the Crude Reaction Mixture:
  • Unreacted Starting Materials: 2,5-dibromo-3-nitropyridine and excess furfurylamine.

  • Di-substituted Byproduct: 2,5-bis(furan-2-ylmethylamino)-3-nitropyridine.

  • Hydrolysis Product: 5-bromo-2-hydroxy-3-nitropyridine, if moisture is present.[6]

  • Positional Isomers: Depending on the precise reaction conditions, other isomers may form in minor amounts.[7]

  • Degradation Products: Nitropyridine derivatives can be sensitive to light, strong acids, or bases.[8][9][10]

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.

Q1: My crude product is a dark, viscous oil and fails to solidify. What should I do?

Answer: The oily nature of the crude product is a common issue, often caused by the presence of residual solvent, unreacted furfurylamine, or other low-melting impurities.

Possible Causes & Solutions:

  • Insufficient Solvent Removal: Ensure the reaction solvent (e.g., DMF, DMSO) has been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual high-boiling solvents.

  • Excess Furfurylamine: Unreacted furfurylamine is an oil and can prevent the product from solidifying. An acidic wash during the aqueous workup (e.g., with 1M HCl) will protonate the amine, forming a water-soluble salt that can be extracted into the aqueous phase.

  • Inhibition of Crystallization: Impurities can disrupt the crystal lattice formation.[11] Attempt to induce crystallization by:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.[12]

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the oil.[13]

    • Trituration: Add a poor solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir vigorously. This can often "crash out" the product as a solid.

Q2: My TLC analysis shows multiple spots. How can I identify the product and optimize the separation?

Answer: Thin-Layer Chromatography (TLC) is an essential tool for monitoring reaction progress and assessing purity.[14] A well-run TLC will guide your purification strategy.

Identifying Your Product Spot:

  • Run co-spots of your crude mixture alongside the starting materials (2,5-dibromo-3-nitropyridine and furfurylamine) on the same TLC plate. The product spot should be distinct from the starting material spots.

  • The product, this compound, is generally more polar than the starting 2,5-dibromo-3-nitropyridine but less polar than highly polar impurities. Its Rf value should ideally be between 0.3 and 0.5 for effective column chromatography.[15]

Optimizing TLC Separation:

  • Solvent System Selection: The choice of eluent is critical. Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[16][17]

    • If spots are too low on the plate (low Rf), increase the proportion of the polar solvent.

    • If spots are too high (high Rf), increase the proportion of the non-polar solvent.

  • For stubborn separations, consider:

    • Adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane mixture.

    • Using a different solvent system, such as dichloromethane/methanol.[18]

    • For basic compounds like this, adding a small amount of triethylamine (~0.1-1%) to the eluent can reduce tailing on silica gel plates.[19]

Table 1: Typical TLC Data for Reaction Components

Compound Typical Rf (30% EtOAc/Hexane on Silica) Visualization Notes
2,5-dibromo-3-nitropyridine (Starting Material) ~0.7 UV active
This compound (Product) ~0.4 UV active, often a distinct yellow/orange color
Furfurylamine (Starting Material) ~0.1 (streaks without base) Stains with ninhydrin or permanganate

| Di-substituted Byproduct | ~0.2 | UV active |

Q3: I'm struggling with low recovery after recrystallization. How can I improve my yield?

Answer: Recrystallization is a powerful technique for purification, but it requires careful optimization to avoid significant product loss.[7][11] Poor recovery is often due to an inappropriate solvent choice or procedural errors.[12]

Optimizing Recrystallization:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound when hot but not when cold.[12]

    • Test Solvents: Use small amounts of your crude product to test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).

    • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[12] For this compound, an ethanol/water or isopropanol/hexane system may work well.

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved upon cooling, leading to lower recovery.

  • Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of large, pure crystals.[20] Rapid cooling in an ice bath can cause the compound to precipitate as a powder, trapping impurities. Only after slow cooling to room temperature should you use an ice bath to maximize the yield.[7]

  • Check the Filtrate: After filtering your crystals, spot the remaining liquid (the mother liquor) on a TLC plate. If a significant amount of product is visible, you may be able to recover more by partially evaporating the solvent and allowing a second crop of crystals to form.

Q4: Column chromatography is providing poor separation of the product from a close-running impurity. What adjustments can I make?

Answer: Flash column chromatography is often necessary to achieve high purity, especially when dealing with closely related impurities.[15][21][22]

Troubleshooting Column Chromatography:

  • Optimize the Solvent System: The ideal TLC Rf for the target compound is around 0.35.[15] If your TLC shows spots that are very close, you need a less polar solvent system to increase the separation on the column. Even a small change, like moving from 30% to 25% ethyl acetate in hexane, can make a significant difference.

  • Column Dimensions and Packing:

    • Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 for difficult separations).[15]

    • A longer, narrower column will provide better resolution than a short, wide one.[15]

    • Ensure the column is packed perfectly, without any air bubbles or channels, to prevent poor separation.[15]

  • Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution can be very effective. Start with a low polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column. For example, start with 10% EtOAc/Hexane and gradually increase to 40% EtOAc/Hexane.

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary Phase Eluent System (Starting Point) Application Notes
Silica Gel Hexane / Ethyl Acetate (Gradient: 10% -> 50% EtOAc) Most common and effective for this class of compounds.[21][23]
Silica Gel Dichloromethane / Methanol (Gradient: 0% -> 5% MeOH) Useful for more polar compounds or when EtOAc/Hexane fails.

| Alumina (Neutral) | Toluene / Ethyl Acetate | Alumina can be beneficial for basic compounds as it minimizes tailing.[17][19] |

Q5: My purified product looks clean by TLC, but the ¹H NMR spectrum shows unexpected peaks. What could they be?

Answer: While TLC is excellent for a quick purity check, NMR spectroscopy provides detailed structural information and can reveal impurities that are not visible on a TLC plate.[24][25][26]

Possible Sources of Contamination:

  • Residual Solvents: Check for characteristic peaks of solvents used in the reaction or purification (e.g., Ethyl Acetate, Dichloromethane, Hexane, Toluene).

  • Grease: Silicon grease from glass joints can appear as a broad singlet around 0 ppm.

  • Water: A broad peak, typically between 1.5-4.5 ppm (in CDCl₃), depending on concentration and other factors.

  • Co-eluting Impurity: An impurity might have the exact same Rf as your product in the TLC system you used. Try running a TLC in a different solvent system to see if you can resolve a new spot.

  • Rotational Isomers (Rotamers): The bond between the amino nitrogen and the pyridine ring may have restricted rotation, especially due to the bulky nitro group. This can lead to the presence of two distinct sets of peaks in the NMR spectrum, representing the same compound in different conformations. This is a known phenomenon in similar substituted pyridines.

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of pure this compound? A: Pure this compound is typically a yellow to orange crystalline solid. While a specific melting point is not widely published, related 2-amino-5-bromo-3-nitropyridine compounds have melting points in the range of 200-210°C.[27] The final product's melting point should be sharp (a narrow range of 1-2°C).

Q: How should I store the purified compound to ensure its long-term stability? A: Nitropyridine derivatives can be sensitive to light and heat.[8][10][28] For long-term stability, the compound should be stored in a tightly sealed container (preferably in an amber vial) in a cool, dry, and dark place.[8] Refrigeration (2-8°C) under an inert atmosphere (like nitrogen or argon) is recommended.[7]

Q: Can I use HPLC to assess the purity of my final product? A: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the quantitative purity of the final compound.[29] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.[30][31] The basic nature of the pyridine nitrogen can cause peak tailing, which can often be mitigated by using a low pH mobile phase.[30][32]

Visualization of Purification Workflow

The following diagrams illustrate the logical flow of the purification process and the relationship between potential impurities and the methods used to remove them.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., 1M HCl wash, Brine wash) Crude->Workup Remove water-soluble salts & excess amine Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration CrudeSolid Crude Solid/Oil Concentration->CrudeSolid Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeSolid->Recrystallization Primary Purification Column Flash Column Chromatography (Silica Gel, EtOAc/Hexane) CrudeSolid->Column High-Purity Separation PureSolid Purified Solid Recrystallization->PureSolid Column->PureSolid Analysis Purity & Identity Check (TLC, NMR, MS, MP) PureSolid->Analysis Final Validation

Caption: General workflow for the purification of this compound.

ImpurityRemoval Impurities Potential Impurities Unreacted Furfurylamine Unreacted 2,5-dibromo-3-nitropyridine Di-substituted Byproduct Polar Baseline Impurities Methods Purification Method Acidic Wash (Workup) Column Chromatography Recrystallization Column Chromatography Impurities:f0->Methods:m0  Protonation & Extraction Impurities:f1->Methods:m1  Different R f Impurities:f2->Methods:m2  Different Solubility Impurities:f3->Methods:m3  Strong Adsorption

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to help you navigate the common challenges associated with this synthesis, particularly the formation of side products, to ensure a high-yield, high-purity outcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification processes.

Question: My TLC plate shows multiple spots after running the reaction. One major spot is my product, but I see a faint spot near the solvent front and another that has barely moved from the baseline. What are these?

Answer: This is a classic profile for this reaction. Let's break down the likely identities of these spots:

  • Spot near the solvent front (High Rf): This is typically the unreacted starting material, 2,5-dibromo-3-nitropyridine. Being less polar than the amine-substituted product, it travels further up the silica plate. If this spot is intense, it indicates an incomplete reaction. Consider increasing the reaction time or temperature moderately.

  • Product Spot (Mid Rf): This is your desired this compound.

  • Spot at the baseline (Low Rf): This is often due to the polymerization of furfurylamine. Furfurylamine can be unstable and prone to self-condensation or polymerization, especially if it is old, has been exposed to air, or if the reaction is overheated. These polymeric materials are highly polar and stick to the silica gel baseline. To mitigate this, always use freshly distilled or newly purchased furfurylamine and maintain strict temperature control.

Question: The yield of my reaction is consistently low, and the crude product is a dark, tarry substance. What is causing this and how can I fix it?

Answer: A low yield accompanied by a dark, intractable crude product strongly suggests significant degradation or polymerization of the furfurylamine starting material.[1] Furfurylamine is known to darken over time due to oxidation and polymerization, and these colored impurities can catalyze further decomposition under reaction conditions.

  • Causality: The furan ring is electron-rich and susceptible to acid-catalyzed polymerization. Any acidic impurities in your starting materials or generated during the reaction can trigger this side reaction. High temperatures will also accelerate this process.

  • Solutions:

    • Reagent Quality: Use high-purity furfurylamine. If the reagent is yellow or brown, it should be distilled under vacuum before use.

    • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature or a gentle warming to 40-50°C is sufficient.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the amine.

    • Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the HBr formed during the reaction. This prevents the accumulation of acid that can degrade the furfurylamine.

Question: My mass spectrometry results show a peak that corresponds to a di-substituted product, 2,5-bis(furan-2-ylmethylamino)-3-nitropyridine. How can I avoid this?

Answer: The formation of a di-substituted product occurs when furfurylamine reacts with both bromine atoms on the pyridine ring. While the bromine at the C-2 position is significantly more reactive, the C-5 bromine can also be displaced under certain conditions.

  • Mechanism: The nitro group at C-3 strongly activates the C-2 and C-6 positions towards nucleophilic aromatic substitution (SNAr).[2][3][4][5] The C-2 position is adjacent to the nitro group, making it the primary site of attack. However, if the reaction conditions are too harsh (high temperature, prolonged reaction time) or if a large excess of the nucleophile (furfurylamine) is used, a second substitution can occur at the less-activated C-5 position.

  • Prevention Strategies:

    • Stoichiometry: Use a controlled amount of furfurylamine. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting di-substitution.

    • Reaction Monitoring: Carefully monitor the reaction by TLC. Stop the reaction as soon as the 2,5-dibromo-3-nitropyridine starting material has been consumed.

    • Temperature: Maintain a moderate reaction temperature. Higher temperatures provide the activation energy needed for the less favorable second substitution to occur.

Question: I'm having trouble purifying my product. It streaks badly on my silica gel column, and my final product fractions are still impure. What can I do?

Answer: The product, containing a secondary amine and a pyridine ring, is basic and can interact strongly with the acidic silica gel, leading to streaking and poor separation.[6]

  • Troubleshooting Column Chromatography:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (typically 0.5-1%) or a few drops of ammonium hydroxide to your eluent system.[7] This will significantly improve the peak shape.

    • Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[6][7]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (using a C18 column with a mobile phase like water/acetonitrile or water/methanol) is often a very effective purification method.[7][8]

  • Alternative Purification - Crystallization:

    • Crystallization is an excellent method for purifying solid compounds and can often remove closely-eluting impurities that are difficult to separate by chromatography.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Frequently Asked Questions (FAQs)

What is the primary mechanism for the synthesis of this compound?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][10] This is a two-step addition-elimination process.

  • Addition: The nucleophile (furfurylamine) attacks the electron-deficient carbon atom at the C-2 position of the 2,5-dibromo-3-nitropyridine ring. This position is highly activated by the strong electron-withdrawing nitro group at the C-3 position.[5][11] This attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[2][12]

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion (a good leaving group), yielding the final substituted product.[12]

Why is the substitution selective for the C-2 position over the C-5 position?

The regioselectivity is controlled by the electronic effects of the nitro group.[12]

  • Attack at C-2 (ortho to -NO₂): When the nucleophile attacks the C-2 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This provides significant stabilization for the intermediate, lowering the activation energy for this pathway.[4][5]

  • Attack at C-5 (meta to -NO₂): An attack at the C-5 position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[5] The resulting intermediate is less stable, making this pathway kinetically less favorable.

What is the ideal solvent and base combination for this reaction?

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or dimethylformamide (DMF) is typically used. These solvents can dissolve the starting materials and stabilize charged intermediates without interfering with the reaction.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is recommended. The base is crucial for neutralizing the hydrobromic acid (HBr) that is generated during the reaction. Without a base, the HBr would protonate the furfurylamine, rendering it non-nucleophilic and halting the reaction.

Data & Protocols

Table 1: Effect of Reaction Conditions on Product Profile
ConditionTemp (°C)Time (h)Amine Equiv.Approx. Yield (Product)Key Impurity Observed
A25121.1~85%Unreacted Starting Material
B80121.1~60%Di-substituted Product, Polymer
C5061.1~90%Minimal Impurities
D5062.0~75%Significant Di-substituted Product

Data are representative and may vary based on specific lab conditions and reagent purity.

Experimental Protocol: Optimized Synthesis
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dibromo-3-nitropyridine (1.0 equiv) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add diisopropylethylamine (DIPEA) (1.5 equiv). Stir the solution at room temperature.

  • Nucleophile Addition: In a separate vial, dissolve freshly distilled furfurylamine (1.05 equiv) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring reaction mixture over 10-15 minutes.

  • Reaction: Gently warm the mixture to 50°C and stir. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting 2,5-dibromo-3-nitropyridine spot is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as a yellow-orange solid.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate (e.g., 10% to 30% ethyl acetate). Add 0.5% triethylamine to the eluent to prevent streaking. Combine the pure fractions and remove the solvent to yield the final product.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common side reaction leading to the di-substituted byproduct.

SNAr_Pathways Start 2,5-Dibromo-3-nitropyridine + Furfurylamine Meisenheimer1 Meisenheimer Complex (Attack at C-2) Start->Meisenheimer1  k1 (fast)  (Low Ea) Product Desired Product (Mono-substitution) Meisenheimer2 Second Meisenheimer Complex (Attack at C-5) Product->Meisenheimer2  + Furfurylamine  k2 (slow, high temp)  (High Ea) Meisenheimer1->Product -Br⁻ Side_Product Di-substituted Side Product Meisenheimer2->Side_Product -Br⁻

Caption: Reaction pathways in the synthesis.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Guidechem. (n.d.). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (n.d.). Possible reaction path for the formation of furfurylamine under the studied reaction conditions.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.
  • ResearchGate. (n.d.). Production of furfurylamine from furfural with the highest yield....
  • ResearchGate. (n.d.). Synthesis of the bisfurfurylamine‐based polyureas.
  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Wikipedia. (n.d.). Furfurylamine.
  • ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • MDPI. (n.d.). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2019). nucleophilic aromatic substitutions.

Sources

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to improve the yield and purity of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. Our approach is grounded in mechanistic principles to empower users to make informed decisions during their synthetic work.

Section 1: Reaction Overview and Core Mechanism

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic furfurylamine displaces a leaving group (typically a halide, such as chloride) on the pyridine ring. The reaction is facilitated by the presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the reaction center, which stabilizes the key intermediate.[1]

The reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The amine nitrogen of furfurylamine attacks the electron-deficient carbon (C2) bearing the leaving group (e.g., Chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is the cornerstone of the reaction's feasibility.

  • Elimination & Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product.

SNAr_Mechanism Reactants 5-Bromo-2-chloro-3-nitropyridine + Furfurylamine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Products 5-Bromo-2-(furan-2-ylmethylamino) -3-nitropyridine + HCl Meisenheimer->Products Step 2: Elimination

Caption: The Addition-Elimination mechanism for the SNAr synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has run to completion, but the isolated yield is consistently below 50%. What are the most likely causes and how can I address them?

A: Low yield is a multifaceted problem. Systematically investigate the following factors:

  • Base Selection and Stoichiometry: The SNAr reaction liberates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Insight: Using the amine reactant itself as the base (by adding >2 equivalents) is possible but can complicate purification. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a cleaner choice. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.

    • Action: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) relative to the 5-Bromo-2-chloro-3-nitropyridine.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

    • Insight: Polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally superior for SNAr reactions as they can solvate the charged intermediate effectively without interfering with the nucleophile.[2] Alcohols (e.g., ethanol, isopropanol) can work but may lead to competitive substitution by the solvent (alkoxylation) at elevated temperatures.

    • Action: Switch from a protic or non-polar solvent to THF or DMF. If solubility is an issue, consider DMSO.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can cause degradation of the starting materials or the furan-containing product.

    • Insight: The furan ring is susceptible to decomposition under strongly acidic or high-temperature conditions. The product itself may also be thermally labile.

    • Action: Run the reaction at a moderate temperature (e.g., 40-65°C) and monitor for completion by TLC or LC-MS. Avoid aggressive heating unless necessary. A temperature optimization study may be required.

  • Reagent Purity: The purity of both 5-Bromo-2-chloro-3-nitropyridine and furfurylamine is critical.

    • Insight: Impurities in the electrophile can lead to competing side reactions. Furfurylamine is prone to oxidation and polymerization, appearing as a dark, viscous liquid.

    • Action: Use freshly distilled or recently purchased furfurylamine. Ensure the 5-Bromo-2-chloro-3-nitropyridine is pure and dry.

Problem: Incomplete Reaction

Q: My TLC analysis shows a significant amount of unreacted 5-Bromo-2-chloro-3-nitropyridine even after extended reaction times. How can I drive the reaction to completion?

A: An incomplete reaction typically points to issues with reactivity or stoichiometry.

  • Stoichiometry of Nucleophile: The molar ratio of the reactants is a key parameter.

    • Insight: To ensure the limiting electrophile is fully consumed, the nucleophile is often used in slight excess.

    • Action: Increase the amount of furfurylamine to 1.1 - 1.2 equivalents. This ensures that even if some amine is protonated or degraded, enough remains to complete the reaction.

  • Reaction Time and Temperature: SNAr reactions can be slower than anticipated at room temperature.

    • Insight: The rate-determining step is the initial nucleophilic attack.[1] Increasing thermal energy helps overcome the activation barrier for this step.

    • Action: If running at room temperature, try gentle heating to 50°C. Monitor the reaction every 2-4 hours by TLC to determine the optimal reaction time and avoid potential product degradation from prolonged heating.

Problem: Significant Impurity Formation

Q: I'm observing a major, unidentified spot on my TLC plate and my crude NMR is messy. What are the likely side products and how can they be minimized?

A: Impurities often arise from side reactions involving the starting materials or product.

  • Di-substitution or Other Reactions: While less common for this specific substrate, highly activated conditions could lead to unexpected reactions.

    • Insight: The most likely side products are from the degradation of furfurylamine or the product itself. The 3-nitro group strongly directs substitution to the 2-position, making reaction at other positions unlikely.[1]

    • Action: Ensure strict temperature control. Use an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine, especially if the reaction is heated for an extended period.

  • Purification Issues: The impurity may be a result of an inefficient workup.

    • Insight: The product is an amine and can be protonated. The workup procedure must account for its properties.

    • Action: During aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic impurities and ensure the product is in its free-base form for extraction into an organic solvent like ethyl acetate.[3] If the product is difficult to crystallize, purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) is recommended.

Troubleshooting_Workflow Start Start: Low Yield CheckReagents Check Reagent Purity (Is Furfurylamine clear?) Start->CheckReagents Incomplete Reaction? OptimizeBase Optimize Base (Add 1.2 eq TEA or DIPEA) Start->OptimizeBase Complete but Low Yield? CheckStoich Check Stoichiometry (Use 1.1-1.2 eq Amine) CheckReagents->CheckStoich Reagents OK OptimizeSolvent Optimize Solvent (Switch to THF or DMF) OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Temperature (Heat to 50-65°C) OptimizeSolvent->OptimizeTemp Purification Review Purification (Basic Wash, Chromatography) OptimizeTemp->Purification CheckStoich->OptimizeTemp Stoichiometry OK Success Yield Improved Purification->Success

Caption: A workflow for systematically troubleshooting low product yield.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction and why? A: Polar aprotic solvents like THF, DMF, and acetonitrile are generally optimal. They possess a strong dipole moment that stabilizes the charged Meisenheimer complex intermediate, accelerating the rate-limiting first step of the reaction, without having acidic protons that could deactivate the nucleophile.[2]

Q: How critical is running the reaction under an inert atmosphere? A: While not always strictly necessary for short reaction times at low temperatures, it is highly recommended. Furfurylamine can be susceptible to air oxidation, which can lower its effective concentration and introduce impurities. Using a nitrogen or argon atmosphere is a simple precaution to ensure reproducibility and high purity.

Q: Can I use a different leaving group besides chlorine on the starting pyridine? A: Yes. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. A 5-Bromo-2-fluoro-3-nitropyridine starting material would likely react much faster, potentially even at room temperature. However, 2-chloro-pyridines are often more commercially available and cost-effective.[3]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The starting material, 5-Bromo-2-chloro-3-nitropyridine, is less polar than the amine-containing product. The reaction is complete when the spot corresponding to the starting material has been completely consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Section 4: Optimized Experimental Protocol

This protocol is designed as a robust starting point for achieving high yield and purity.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • Furfurylamine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Add triethylamine (1.2 eq) to the solution and stir.

  • In a separate flask, prepare a solution of furfurylamine (1.1 eq) in a small amount of anhydrous THF.

  • Add the furfurylamine solution dropwise to the stirred reaction mixture at room temperature over 10-15 minutes.

  • Heat the reaction mixture to 55°C and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting electrophile is no longer visible.

  • Once complete, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Section 5: Data Summary - Impact of Conditions on Yield

The following table summarizes the expected impact of key reaction parameters on the synthesis outcome, based on established principles of SNAr chemistry.

ParameterConditionExpected Impact on YieldRationale
Solvent Toluene (Non-polar)LowFails to stabilize the charged Meisenheimer intermediate.
Ethanol (Protic)ModerateCan participate as a competing nucleophile; deactivates amine.
THF / DMF (Polar Aprotic) High Effectively stabilizes the intermediate without interfering. [2]
Base NoneVery LowHCl byproduct protonates and deactivates the nucleophile.
2.2 eq FurfurylamineModerate-HighEffective, but can complicate purification and is less efficient.
1.2 eq TEA / DIPEA High Efficiently scavenges HCl without competing in the reaction.
Temperature 25 °C (Room Temp)Low-ModerateReaction may be slow and require very long reaction times.
50 - 65 °C High Provides sufficient energy to overcome the activation barrier.
> 80 °CModerate-LowPotential for thermal degradation of starting materials or product.

References

  • JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents.
  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. Available at: [Link]

  • Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. Available at: [Link]

  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. Available at: [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.

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5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. While specific stability studies on this exact molecule are not extensively published, this guide synthesizes data from structurally related compounds, particularly bromo-nitropyridine derivatives, to provide a robust framework for its handling and use.

The core 5-bromo-3-nitropyridine scaffold is susceptible to certain environmental conditions, and understanding these sensitivities is critical for ensuring experimental reproducibility and the integrity of your results. This guide follows a question-and-answer format to address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Based on data from analogous compounds, the following conditions are recommended:

ParameterRecommendationRationale & Supporting Evidence
Temperature 2-8°C (Refrigerated)While some related bromo-nitropyridines are stable at room temperature, lower temperatures slow down potential degradation pathways. For long-term storage, refrigeration is a standard precautionary measure. Some suppliers of similar compounds recommend storage at <15°C or even -20°C[1].
Atmosphere Under an inert gas (Argon or Nitrogen)The amine and furan moieties can be susceptible to oxidation over time. Storing under an inert atmosphere minimizes this risk. Safety data for a similar compound, 5-Bromo-2-cyano-3-nitropyridine, explicitly recommends storage under inert gas[2].
Light Protected from light (Amber vial)Nitropyridine compounds can be light-sensitive. Photodegradation can occur, often indicated by a darkening of the material. It is recommended to store in a "cool and dark place" or a "shaded area"[2].
Moisture Keep in a dry, desiccated environmentThe compound should be kept in a well-ventilated, dry place[3][4][5]. Moisture can facilitate hydrolytic degradation or cause the hygroscopic solid to clump, making accurate weighing difficult.
Q2: Is the compound sensitive to air or moisture during routine lab use?

Yes, precautions should be taken. While short-term exposure for weighing and solution preparation is generally acceptable, prolonged exposure to ambient air and humidity should be avoided. The furan ring and the secondary amine are susceptible to slow oxidation. Always ensure the container is tightly sealed after use and return it to the recommended storage conditions promptly. If working in a particularly humid environment, handling the compound in a glovebox or under a stream of inert gas is advisable.

Q3: What are the primary signs of degradation for this compound?

Visual inspection is the first line of defense against using a degraded reagent. Key indicators of degradation include:

  • Color Change: A significant darkening from its typical pale yellow or light brown appearance to a dark brown or black color can indicate decomposition. Aromatic nitro compounds are prone to forming colored impurities upon degradation.

  • Change in Physical State: The appearance of a sticky or oily residue in what should be a crystalline solid is a strong indicator of impurity formation or decomposition.

  • Clumping: While this can be due to moisture absorption (hygroscopicity), it can also be a precursor to degradation. If the material is clumped, it should be dried under a vacuum before use, and a quality control check is recommended.

Q4: What materials or chemical classes are incompatible with this compound?

To prevent violent reactions or catalytic degradation, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: This is the most commonly cited incompatibility for bromo-nitropyridine derivatives[3][4]. Contact can lead to a vigorous, potentially explosive reaction.

  • Strong Acids and Bases: These can catalyze the degradation of the molecule[4]. The furan ring is particularly sensitive to strong acidic conditions, which can cause polymerization or ring-opening. Strong bases can promote nucleophilic substitution or other unwanted side reactions.

  • Heat, Flames, and Sparks: Avoid exposure to high temperatures or ignition sources, as thermal decomposition can occur[4].

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, with a focus on stability-related causes.

Issue 1: My reaction yield is low or the reaction is failing. Could the starting material have degraded?

This is a common and valid concern. If you suspect reagent degradation, follow this troubleshooting workflow:

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Reagent Integrity Check cluster_2 Decision & Action start Low Yield / Failed Reaction visual Visually Inspect Solid: - Dark Color? - Oily Residue? start->visual storage Check Storage History: - Stored correctly? - Age of reagent? start->storage decision Degradation Suspected? visual->decision storage->decision qc Perform QC Check: - TLC / LC-MS - Melting Point qc->decision Confirmatory use_new Use a fresh, unopened bottle or a newly purified batch decision->use_new Yes troubleshoot_other Reagent is likely fine. Troubleshoot other reaction parameters (solvent, temp, etc.) decision->troubleshoot_other No

Caption: Troubleshooting workflow for suspected reagent degradation.

Experimental Protocol: First-Use Quality Control Check

Before using a new batch or an older bottle of the compound, performing a quick quality check can save significant time and resources.

  • Visual Inspection: Note the color and physical state of the compound. Compare it to the supplier's description or previous batches if possible.

  • Melting Point Analysis: The melting point of a pure compound is sharp and within a narrow range. A broad melting range or a value significantly lower than expected suggests the presence of impurities. The related compound 5-Bromo-2-nitropyridine has a melting point of 148-150 °C[6][7]. While the furan-2-ylmethylamino substituent will alter this, a sharp melting point is a good indicator of purity.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the plate under UV light. A single, well-defined spot is indicative of a pure compound. The presence of multiple spots suggests impurities or degradation products.

  • (Optional) LC-MS Analysis: For more definitive results, analyzing a small sample by Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the presence and mass of the desired compound and identify any impurities.

Issue 2: The solid compound has changed color from light yellow to dark brown. Is it still usable?

A significant color change is a strong warning sign of degradation. It is highly recommended not to use the material for any critical experiments. The dark color is likely due to the formation of polymeric or oxidized byproducts, which can interfere with your reaction. If the material is precious, purification by recrystallization or column chromatography may be possible, but its identity and purity must be confirmed by analytical methods (NMR, LC-MS) before use.

Logical Relationship: Factors Affecting Stability

The stability of this compound is a function of several interconnected factors. Understanding these relationships is key to proper handling.

Stability_Factors cluster_0 Environmental Factors cluster_1 Chemical Incompatibilities cluster_2 Potential Degradation Pathways Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Side_Reaction Unwanted Side Reactions Temp->Side_Reaction Light Light (UV/Visible) Photo_Decomp Photodecomposition Light->Photo_Decomp Atmosphere Atmosphere (O₂, H₂O) Oxidation Oxidation (Amine, Furan Ring) Atmosphere->Oxidation Atmosphere->Hydrolysis Oxidizers Strong Oxidizers Oxidizers->Oxidation Acids_Bases Strong Acids / Bases Polymerization Polymerization (Furan Ring) Acids_Bases->Polymerization Acids_Bases->Side_Reaction Compound 5-Bromo-2-(furan-2-ylmethylamino) -3-nitropyridine Stability Oxidation->Compound Hydrolysis->Compound Photo_Decomp->Compound Polymerization->Compound Side_Reaction->Compound

Caption: Key factors influencing the stability of the compound.

By controlling the environmental factors and avoiding chemical incompatibilities, the pathways leading to degradation can be effectively minimized, ensuring the long-term integrity of the reagent.

References

  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine.

  • TCI Chemicals. Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.

  • Jubilant Ingrevia. Safety Data Sheet: 5-bromo-2-nitropyridine.

  • Tokyo Chemical Industry (TCI). Product Information: 5-Bromo-2-nitropyridine.

  • ChemScene. Product Information: 4-Bromo-3-nitropyridine.

  • PubChem. Compound Summary for CID 817620, 5-Bromo-2-nitropyridine.

  • Jubilant Ingrevia. Safety Data Sheet: 2-Amino-5-nitropyridine.

  • Sigma-Aldrich. Product Information: 5-Bromo-2-nitropyridine.

  • Tokyo Chemical Industry (TCI). Product Information: 5-Bromo-2-cyano-3-nitropyridine.

  • PubChem. Compound Summary for CID 29919625, 5-Bromo-3-methyl-2-nitropyridine.

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.

  • PubChem. Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine.

  • ACS Publications. Practical Amination of Nitropyridones by Silylation.

  • BenchChem. An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine.

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Technical Support Center: Suzuki Coupling of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this specific, and often challenging, substrate. The inherent electronic properties and functional group sensitivities of this molecule demand a nuanced approach to reaction optimization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Understanding the Substrate: A Multifaceted Challenge

The successful Suzuki coupling of this compound is contingent on addressing several key molecular features that can impede the catalytic cycle:

  • Electron-Deficient Pyridine Ring: The pyridine core, further deactivated by the ortho-nitro group, presents a significant hurdle for the initial oxidative addition step, which is often the rate-determining step in the Suzuki reaction.[1][2][3][4]

  • Coordinating Functional Groups: The pyridine nitrogen and the secondary amine can act as ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[5]

  • Potential Instability of the Furan Moiety: Furan rings can be susceptible to degradation under certain cross-coupling conditions, particularly at elevated temperatures or in the presence of strong acids or bases.

  • Steric Hindrance: The substituent at the 2-position can create a sterically hindered environment around the bromine atom, further slowing down the oxidative addition.[6][7][8]

This guide will systematically address each of these challenges, providing you with the rationale behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the starting material. What is the most likely cause?

A lack of conversion typically points to a failure in the initial oxidative addition step. The electron-deficient nature of your 3-nitropyridine substrate makes the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.[2][9] Consider increasing the electron density of the catalyst by switching to more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[10][11] Additionally, ensure your catalyst is active; if using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) species.[10]

Q2: I'm observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?

Homocoupling of the boronic acid is often a result of Pd(II) species in the reaction mixture or the presence of oxygen.[12] Ensure your reaction is rigorously degassed to remove any dissolved oxygen.[10][13] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also mitigate this issue.[10] If the problem persists, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the concentration of free boronic acid.[14]

Q3: My boronic acid appears to be decomposing during the reaction. What are the signs and how can I prevent it?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially with heteroarylboronic acids.[14][15][16] This is often accelerated by elevated temperatures and harsh basic conditions.[10] If you suspect this is occurring, try using a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) and run the reaction at the lowest effective temperature.[10][13] Employing strictly anhydrous conditions can also be beneficial for highly sensitive substrates.[10][17]

Q4: I am getting a complex mixture of products. What could be the issue?

A complex product mixture could arise from several factors, including decomposition of the furan ring, side reactions involving the nitro group, or incomplete reaction leading to multiple byproducts. While nitro groups are generally stable under typical Suzuki conditions, they can sometimes act as pseudohalides under specific, often harsh, conditions.[1][3][18] To simplify the reaction outcome, start with a well-defined set of conditions using a robust ligand/catalyst system and then systematically modify one variable at a time (e.g., base, solvent, temperature) to identify the source of the side products.

Troubleshooting Guide: A Systematic Approach

When a Suzuki coupling with this compound yields suboptimal results, a logical, step-wise approach to troubleshooting is essential. The following table outlines common issues, their probable causes, and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inefficient Oxidative Addition: The electron-deficient pyridine ring slows this critical step.[2][9] 2. Catalyst Deactivation/Inhibition: Coordination of the pyridine nitrogen or amino group to the palladium center.[5] 3. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.[10]1. Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate oxidative addition.[10][11][16] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. 3. Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[10]
Boronic Acid Decomposition 1. Protodeboronation: Cleavage of the C-B bond by a proton source, often accelerated by heat and strong bases.[14][15] 2. Oxidation: Reaction with peroxides that can form in ethereal solvents.[14]1. Use Milder Bases: Switch from strong bases (e.g., NaOH, KOH) to milder options like K₃PO₄, Cs₂CO₃, or KF.[10][11] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[10][16] 3. Anhydrous Conditions: For highly sensitive boronic acids, use strictly anhydrous solvents and bases.[10][17] 4. Lower Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate.[10]
Homocoupling of Starting Materials 1. Aryl Halide Homocoupling: Can occur at high temperatures with certain catalyst systems. 2. Boronic Acid Homocoupling: Often promoted by the presence of oxygen or Pd(II) species.[12]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[10][13] 2. Use Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state.[10] 3. Optimize Ligand: Bulky ligands can often suppress homocoupling side reactions.[11]
Poor Solubility of Reagents 1. Inappropriate Solvent System: The polarity of the solvent may not be suitable for all reaction components.1. Solvent Screening: Test a range of solvents such as dioxane, THF, DMF, or toluene, often with a small amount of water to aid in dissolving the base.[12] 2. Increase Temperature: Carefully increasing the reaction temperature can improve solubility, but monitor for decomposition.[10][13]

Visualizing the Process: Catalytic Cycle and Troubleshooting

To better understand the reaction and the points of potential failure, the following diagrams illustrate the Suzuki coupling catalytic cycle and a logical troubleshooting workflow.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR Transmetalation Precursor Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange (Base) Ar-Pd(II)-Ar' Coupled Intermediate Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') ArX Aryl Halide (Your Substrate) ArX->Ar-Pd(II)-X ArB Boronic Acid/Ester ArB->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-OR

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_OA Is Oxidative Addition the Issue? (Check SM consumption) start->check_OA improve_OA Improve Oxidative Addition: - Use bulky, e--rich ligands (XPhos, SPhos) - Increase temperature - Use more reactive halide (I > Br) check_OA->improve_OA Yes check_transmetal Is Transmetalation Failing? (SM consumed, no product) check_OA->check_transmetal No success Successful Coupling improve_OA->success improve_transmetal Improve Transmetalation: - Screen bases (K3PO4, Cs2CO3) - Use boronic ester/trifluoroborate - Add H2O as co-solvent check_transmetal->improve_transmetal Yes check_decomp Is Decomposition Occurring? (Protodeboronation, SM degradation) check_transmetal->check_decomp No improve_transmetal->success prevent_decomp Prevent Decomposition: - Use milder base (KF) - Lower reaction temperature - Use anhydrous conditions check_decomp->prevent_decomp Yes check_decomp->success No prevent_decomp->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol serves as a robust starting point for the coupling of this compound. Optimization may be required based on the specific boronic acid used.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by bubbling the gas through the solid mixture.[13]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Catalyst/Ligand Screening

When the standard protocol fails, a systematic screening of catalysts and ligands is the next logical step.

  • Array Setup: In a glovebox or under an inert atmosphere, arrange an array of reaction vials (e.g., in a 24-well plate).

  • Reagent Dispensing: To each vial, add the starting materials and base as described in the standard protocol.

  • Catalyst/Ligand Addition: Add a different palladium precatalyst/ligand combination to each vial or row of vials. A typical screen might include:

    • Pd(PPh₃)₄

    • Pd(dppf)Cl₂

    • Pd₂(dba)₃ with ligands such as XPhos, SPhos, RuPhos, or P(t-Bu)₃.

  • Solvent and Heating: Add the chosen solvent system to all vials, seal the plate, and heat to the desired temperature.

  • Analysis: After a set time (e.g., 12-24 hours), cool the plate and analyze a small aliquot from each well by LC-MS to determine the relative conversion and product formation. This will identify the most promising catalytic system for further optimization.

By applying the principles and protocols outlined in this guide, you will be better equipped to overcome the challenges associated with the Suzuki coupling of this compound and achieve your synthetic goals efficiently and reliably.

References

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? [Online] Available at: [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Nature. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Online] Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online] Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Online] Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Online] Available at: [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Online] Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]

  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Online] Available at: [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Online] Available at: [Link]

Sources

Technical Support Center: A Guide to the Purification of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Understanding the Chemistry: Potential Impurities and Stability

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-chloropyridine or 5-Bromo-2-nitropyridine and furfurylamine. The purity of the final product is paramount for its use in subsequent synthetic steps. A thorough understanding of the potential impurities is the first step toward effective purification.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 5-Bromo-2-nitropyridine and furfurylamine are the most common impurities.

  • Di-substituted Byproducts: In some cases, a second molecule of furfurylamine may displace the bromo group, leading to a di-substituted pyridine impurity.

  • Hydrolysis Products: The furan moiety is susceptible to cleavage under strong acidic conditions, which can be a concern during silica gel chromatography if acidic eluents are used.

  • Products of N-Oxidation: The pyridine nitrogen can be oxidized, especially if the reaction or workup involves oxidizing agents.

  • Degradation of Furfurylamine: Furfurylamine can be unstable and may degrade over time, especially when exposed to air and light, forming colored impurities.[1][2]

Key Stability Considerations:

  • Acid Sensitivity: The furan ring can undergo acid-catalyzed hydrolysis.[1][2] It is advisable to avoid strongly acidic conditions during workup and purification. Neutralizing silica gel with a base like triethylamine before chromatography can mitigate this issue.

  • Light and Air Sensitivity: While 2-amino-3-nitropyridine derivatives are generally stable, prolonged exposure to light and air can lead to the formation of colored impurities.[3] It is recommended to store the compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My crude product is a dark, oily residue and not a solid.

Q: I've completed the synthesis, and after the initial workup, I'm left with a dark, viscous oil instead of the expected solid. What could be the cause, and how do I proceed?

A: This is a common observation and can be attributed to several factors. The dark color often indicates the presence of baseline impurities, which can inhibit crystallization.

Troubleshooting Steps:

  • Initial Purification by Extraction: Before attempting more rigorous purification, perform a thorough liquid-liquid extraction. Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted basic furfurylamine, followed by a wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Finally, wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a cleaner, though possibly still oily, product.

  • Attempt Trituration: If the product remains oily, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture of both) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal formation.

  • Proceed to Column Chromatography: If extraction and trituration fail to yield a solid, the most effective next step is purification by column chromatography.

Issue 2: I'm having difficulty with column chromatography separation.

Q: I'm trying to purify my compound using silica gel column chromatography, but I'm observing poor separation of my product from impurities. What can I do to improve this?

A: Poor separation in column chromatography can be due to an inappropriate solvent system, interactions between your compound and the silica gel, or co-eluting impurities.

Troubleshooting Workflow for Column Chromatography:

chromatography_troubleshooting start Start: Poor Separation check_rf Check TLC Rf of Product in Eluent System start->check_rf rf_high Rf > 0.4? (Too High) check_rf->rf_high rf_low Rf < 0.1? (Too Low) check_rf->rf_low rf_good 0.1 < Rf < 0.4 check_rf->rf_good decrease_polarity Decrease Eluent Polarity (e.g., increase hexane %) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., increase EtOAc %) rf_low->increase_polarity streaking Observe Streaking/Tailing on TLC? rf_good->streaking decrease_polarity->check_rf increase_polarity->check_rf no_streaking No Significant Streaking streaking->no_streaking No add_base Add Triethylamine (0.5-1%) to Eluent streaking->add_base Yes gradient Consider Gradient Elution no_streaking->gradient add_base->gradient end Improved Separation gradient->end

Caption: Troubleshooting workflow for optimizing column chromatography.

Detailed Column Chromatography Protocol:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If you suspect acid-catalyzed degradation of the furan moiety, you can pre-treat the silica gel by slurrying it in the chosen eluent containing 1% triethylamine, then packing the column.

  • Eluent System Selection: A good starting point for the eluent system is a mixture of hexanes and ethyl acetate. Based on the polarity of the target molecule, a ratio of 7:3 to 1:1 (Hexanes:Ethyl Acetate) is a reasonable starting point for TLC analysis. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product spot.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For oily samples, it is often best to adsorb the material onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Combining Fractions: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityComments
Hexanes:Ethyl Acetate (8:2)LowGood starting point for less polar impurities.
Hexanes:Ethyl Acetate (7:3)Medium-LowLikely to be a good starting eluent for the product.
Hexanes:Ethyl Acetate (1:1)MediumMay be required if the product is more polar than anticipated.
Dichloromethane:Methanol (98:2)Medium-HighUse with caution due to the potential for silica dissolution with methanol. Good for highly polar impurities.
Issue 3: My purified product fails to crystallize or oils out from the recrystallization solvent.

Q: After column chromatography, I have a pure fraction that is an oil, or when I try to recrystallize it, it separates as an oil instead of forming crystals. What should I do?

A: The inability to form crystals can be due to residual impurities acting as crystallization inhibitors or the inherent properties of the molecule in the chosen solvent.

Troubleshooting Recrystallization:

  • Ensure High Purity: Before attempting recrystallization, confirm the purity of your product by TLC or HPLC. Even trace impurities can hinder crystal formation. If necessary, re-purify a portion by column chromatography.

  • Systematic Solvent Screening: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. Given the structure of this compound, which has both polar (nitro, amino) and non-polar (bromo, furan, pyridine ring) character, a range of solvents should be tested on a small scale.

Table 2: Suggested Solvents for Recrystallization Screening

SolventPolarityComments
EthanolPolar ProticOften a good choice for moderately polar compounds.[3]
IsopropanolPolar ProticSimilar to ethanol, but the product may be less soluble.
Ethyl AcetatePolar AproticA good solvent to try, often in combination with a non-polar solvent.
TolueneNon-polarMay be effective if the compound is less polar than expected.
Hexanes/Ethyl AcetateMixedA good mixed solvent system to try, varying the ratio.
Dichloromethane/HexanesMixedAnother good mixed solvent system for inducing crystallization.

Recrystallization Protocol:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your compound until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or oiling out.

  • Inducing Crystallization: If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A: The pure compound is expected to be a yellow to orange crystalline solid. While a specific melting point is not widely reported in the literature, related 2-amino-3-nitropyridine compounds often have melting points in the range of 150-210°C.[3] A sharp melting point range is a good indicator of purity.

Q2: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q3: I see a yellow spot on my TLC that I suspect is the starting material, 5-Bromo-2-nitropyridine. How can I effectively remove it?

A: 5-Bromo-2-nitropyridine is less polar than the desired product due to the absence of the secondary amine group. Therefore, it should have a higher Rf value on a silica gel TLC plate. During column chromatography with a hexanes/ethyl acetate eluent system, the 5-Bromo-2-nitropyridine will elute before the product. Careful fraction collection will allow for its complete removal.

Q4: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative, especially if you are having trouble with peak tailing on silica gel. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful of the potential for hydrolysis of the furan ring if the mobile phase is too acidic.

Visualizing the Purification Strategy

purification_strategy crude Crude Product (Oil or Solid) extraction Aqueous Workup (Acid/Base Extraction) crude->extraction chromatography Silica Gel Column Chromatography (Hexanes/EtOAc gradient) extraction->chromatography recrystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexanes) chromatography->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MS) pure_product->analysis

Caption: A general workflow for the purification of this compound.

This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the potential impurities and applying a systematic approach to purification techniques, researchers can achieve a high level of purity essential for their research and development endeavors.

References

Sources

Technical Support Center: Synthesis of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitropyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nitropyridine synthesis. Nitropyridines are crucial intermediates in the pharmaceutical and agrochemical industries, yet their synthesis is fraught with challenges ranging from low reactivity and poor regioselectivity to safety hazards.

This document provides in-depth, field-tested insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental pitfalls and offer robust, validated protocols to overcome them.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses the most frequent and critical issues encountered during the synthesis of nitropyridine derivatives. Each problem is presented as a question, followed by a detailed answer explaining the underlying chemistry and providing actionable troubleshooting steps.

Issue 1: Extremely Low or No Yield During Direct Nitration of Pyridine

Question: I am attempting to nitrate pyridine using standard nitrating conditions (e.g., HNO₃/H₂SO₄) but am getting very low to no yield of 3-nitropyridine. What is going wrong?

Answer: This is a classic and highly common problem rooted in the fundamental electronic nature of the pyridine ring.

  • The Causality (Ring Deactivation): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[1][2][3] This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[4][5] Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the situation worsens. The lone pair on the pyridine nitrogen is readily protonated, forming the pyridinium ion.[1][6] This positively charged species is severely deactivated towards attack by an electrophile like the nitronium ion (NO₂⁺), making the reaction extremely difficult.[6][7][8] Consequently, mild nitration conditions that are effective for benzene often fail completely for pyridine.[1]

Troubleshooting Workflow:

  • Increase Reaction Severity (with caution): Direct nitration of pyridine to 3-nitropyridine often requires forcing conditions, such as temperatures of 300°C or higher with fuming nitric and sulfuric acids.[1] However, be aware that such harsh conditions can lead to significant charring, degradation, and the formation of numerous side products, often still resulting in low yields.[9]

  • Utilize Alternative Nitrating Agents: A more effective approach is to use different nitrating agents that avoid the strongly acidic protonating environment.

    • Dinitrogen Pentoxide (N₂O₅): The reaction of pyridine with N₂O₅ in a solvent like liquid SO₂ forms an N-nitropyridinium intermediate. This intermediate then undergoes a sigmatropic rearrangement, followed by treatment with SO₂/HSO₃⁻, to yield 3-nitropyridine in good yields under much milder conditions.[1][5][10]

  • Consider Substituted Pyridines: If your experimental design allows, starting with a pyridine ring that already contains an electron-donating group (EDG) like an alkyl or amino group can increase the ring's nucleophilicity, making nitration more feasible.[1][2] However, this will also influence the regioselectivity of the reaction.

Issue 2: Poor Regioselectivity – Obtaining the Wrong Isomer

Question: My goal is to synthesize 4-nitropyridine, but direct nitration only yields the 3-nitro isomer. How can I control the position of nitration?

Answer: Direct electrophilic nitration of an unsubstituted pyridine ring overwhelmingly favors substitution at the 3-position (meta-position). This is because the intermediates formed by attack at the 2- (ortho) and 4- (para) positions are significantly destabilized.[11] In one of the resonance structures for ortho or para attack, the positive charge is placed directly on the highly electronegative nitrogen atom, which is extremely unfavorable.[8][11]

To achieve substitution at the 2- or 4-positions, an indirect approach is required, most commonly via the pyridine N-oxide strategy .[12][13]

The Pyridine N-Oxide Strategy:

  • Activation via N-Oxidation: Pyridine is first oxidized to pyridine-N-oxide. Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[14][15] This is a critical activation step. The N-oxide oxygen atom is electron-donating through resonance, which increases the electron density in the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic attack.[7][16][17]

  • Nitration of the N-Oxide: The resulting pyridine-N-oxide can then be nitrated under standard conditions (HNO₃/H₂SO₄). The reaction now proceeds smoothly to give 4-nitropyridine-N-oxide in high yield.[17][18][19]

  • Deoxygenation: The final step is to remove the oxygen atom. This is typically achieved by reduction using reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) to yield the desired 4-nitropyridine.[19]

Workflow Diagram: Controlling Regioselectivity

G start Desired Nitropyridine Isomer? meta_node 3-Nitropyridine start->meta_node Meta para_node 4-Nitropyridine start->para_node Para direct_nitration Direct Nitration (e.g., fuming HNO₃/H₂SO₄ at high temp) meta_node->direct_nitration n_oxide_route N-Oxide Strategy para_node->n_oxide_route product_3_nitro Product: 3-Nitropyridine direct_nitration->product_3_nitro step1 Step 1: Oxidize Pyridine (e.g., m-CPBA, H₂O₂/AcOH) n_oxide_route->step1 Initiate step2 Step 2: Nitrate N-Oxide (HNO₃/H₂SO₄) step1->step2 step3 Step 3: Deoxygenate (e.g., PCl₃, PPh₃) step2->step3 product_4_nitro Product: 4-Nitropyridine step3->product_4_nitro

Caption: Decision workflow for synthesizing 3- vs. 4-nitropyridine.

Issue 3: Formation of Byproducts and Purification Challenges

Question: My reaction mixture is a complex mess of isomers and dinitrated products. How can I minimize byproduct formation and effectively purify my target compound?

Answer: Byproduct formation is a significant hurdle, especially when using harsh conditions or activated pyridine substrates.[1][9]

Minimizing Byproduct Formation:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of dinitration.[2]

  • Slow Addition & Temperature Control: Add the nitrating agent dropwise while maintaining a consistently low reaction temperature.[2] This keeps the concentration of the active nitrating species low, favoring mono-nitration.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the reaction's progress. Quench the reaction as soon as the formation of the desired product is maximized, before significant amounts of byproducts appear.[2][20]

Purification Strategies:

Purifying nitropyridine isomers can be challenging due to their similar polarities. A multi-step approach is often necessary.

Purification TechniqueApplication & Key Considerations
Extraction Used during work-up to separate the organic product from inorganic salts and acids. Dichloromethane or ether are common solvents.[1]
Crystallization / Recrystallization Highly effective for solid nitropyridines. The key is finding a suitable solvent where the desired isomer has high solubility at high temperatures but low solubility at room temperature, while impurities remain soluble. Acetone and ethanol are common choices.[1][18][21][22]
Column Chromatography The most powerful technique for separating isomers. A common eluent system is a mixture of pentane and dichloromethane or ethyl acetate and hexane.[1] Gradient elution may be required to achieve good separation.
Distillation For liquid nitropyridines, vacuum distillation can be effective if the boiling points of the isomers are sufficiently different.[23]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with nitrating agents? A: Nitrating mixtures (e.g., nitric acid/sulfuric acid) are extremely corrosive and powerful oxidizing agents.[24][25] They can cause severe skin and eye burns and react violently with organic materials, reducing agents, and alcohols, posing fire and explosion hazards.[24][25][26] All work must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[24][27][28] Ensure emergency eyewash and shower stations are immediately accessible.[24][26]

Q2: Can I perform a Friedel-Crafts alkylation or acylation on pyridine? A: No, Friedel-Crafts reactions are generally not feasible on pyridine. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic nitrogen atom of the pyridine ring. This forms a complex that deactivates the ring even more severely than protonation, preventing the electrophilic substitution from occurring.[4][8]

Q3: How do existing substituents on the pyridine ring affect nitration? A: Substituents have a profound directing and activating/deactivating effect.

  • Electron-Donating Groups (EDGs) like alkyl or amino groups activate the ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group based on their electronic and steric properties.[2]

  • Electron-Withdrawing Groups (EWGs) like halogens or other nitro groups further deactivate the ring, making subsequent nitrations much more difficult.[2][29]

Q4: My crude product is a dark, tarry substance. Is it salvageable? A: This often indicates decomposition or polymerization due to excessively harsh reaction conditions (e.g., very high temperatures). While some product might be recoverable through column chromatography, the yield will likely be very low. The best course of action is to repeat the reaction under more controlled and milder conditions, if possible. Consider lowering the temperature, reducing reaction time, or using a less aggressive nitrating agent.[20]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide

This protocol is a reliable method for activating the pyridine ring to achieve 4-position nitration.

  • Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring.[18] Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a thermometer, reflux condenser, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.[1][18]

  • Addition of Nitrating Agent: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes with vigorous stirring.[1][18]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][18]

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a beaker.[1][18]

    • Neutralize the mixture to a pH of 7-8 by slowly adding a saturated sodium carbonate (Na₂CO₃) solution. Be extremely cautious as this will cause vigorous foaming (CO₂ evolution).[1][18]

    • A yellow solid will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.[1]

  • Purification:

    • Transfer the crude solid to a flask and add acetone. The 4-nitropyridine-N-oxide will dissolve, leaving behind insoluble inorganic salts (e.g., sodium sulfate).[1][18]

    • Filter to remove the salts.

    • Evaporate the acetone from the filtrate using a rotary evaporator to obtain the purified yellow product. The product can be further purified by recrystallization from acetone if necessary.[1][18]

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing).
  • Technical Support Center: Synthesis of Nitropyridines - Benchchem.
  • Nitrates - Standard Operating Procedure.
  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... - Homework.Study.com.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
  • Nitration reaction safety - YouTube.
  • Electrophilic substitution on pyridine. - Química Organica.org.
  • Electrophilic aromatic substitution - Wikipedia.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube.
  • NITRIC ACID SAFETY.
  • What are the synthesis methods for 4-nitropyridine n-organide? - FAQ - Guidechem.
  • CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
  • nitrating acid mixture - Report | CAMEO Chemicals | NOAA.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem.
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchGate.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density - RSC Publishing - The Royal Society of Chemistry.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.
  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? - Quora.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
  • List of purification methods in chemistry - Wikipedia.

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for performing cross-coupling reactions with the sterically hindered and electronically complex substrate, 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the fundamental principles that govern catalyst selection and reaction optimization for this challenging substrate.

Understanding the Substrate: A Molecule of Competing Influences

The successful functionalization of this compound hinges on understanding its unique structural features. The interplay between these groups dictates the optimal reaction conditions and potential pitfalls.

  • The C5-Bromo Group : This is the primary electrophilic site for palladium-catalyzed cross-coupling. The general reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl, making the bromide a reliable leaving group.[1][2]

  • The C3-Nitro Group : As a potent electron-withdrawing group, the nitro substituent activates the pyridine ring, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst.[3] This is generally favorable for initiating the catalytic cycle. However, nitroarenes can sometimes undergo side reactions or interact with the catalyst, necessitating careful condition selection.[4][5]

  • The C2-Amino Linker and Pyridine Nitrogen : Both the exocyclic amine and the endocyclic pyridine nitrogen are Lewis basic sites that can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, a common issue with heteroaryl substrates.[2][6]

  • The Furan-2-ylmethylamino Substituent : This is a bulky group. Its steric hindrance near the C2 position makes it essential to use a sterically demanding ligand on the palladium catalyst. Such ligands create a "pocket" that facilitates the approach of the C-Br bond for oxidative addition while shielding the palladium center from deactivating interactions with the nitrogen atoms.[6]

Caption: Key structural features influencing reactivity.

Section 1: Catalyst and Ligand Selection Guide

The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high yields. Given the substrate's characteristics, bulky (high steric demand) and electron-rich monophosphine ligands are the systems of choice. These ligands promote the crucial steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[6][7]

Recommended Starting Catalyst Systems

The following table provides validated starting points for the most common cross-coupling reactions. Optimization of base, solvent, and temperature will likely be required for specific coupling partners.

Reaction Type Palladium Source Recommended Ligand Typical Base Solvent System Temp. (°C) Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)SPhos, XPhos, RuPhos (1.2-2x mol of Pd)K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)1,4-Dioxane/H₂O, Toluene/H₂O80-110Use boronic esters to avoid protodeboronation; ensure rigorous degassing.[2]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)XPhos, BrettPhos (1.2-2x mol of Pd)NaOtBu, K₃PO₄, LHMDS (1.5-2.5 equiv.)Toluene, Dioxane, THF80-110Base is critical; NaOtBu is strong but can be incompatible with some functional groups.[8][9]
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)PPh₃ (in catalyst)Et₃N, i-Pr₂NH (Solvent/co-solvent)THF, DMFRT - 80Requires a Cu(I) co-catalyst (e.g., CuI, 2-10 mol%); copper-free methods may require specialized ligands.[10][11]
The Catalytic Cycle: A Unifying Principle

All these reactions proceed through a common catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting. For instance, if a reaction fails, one can question which step is impeded: Is the Pd(0) catalyst not forming? Is oxidative addition too slow? Or is the final product not being released in the reductive elimination step?[3]

G pd0 Active Catalyst LPd(0) pd2_complex Oxidative Addition Complex L(Ar)Pd(II)-Br pd0->pd2_complex Oxidative Addition + Ar-Br pd2_trans Transmetalation Intermediate L(Ar)Pd(II)-R pd2_complex->pd2_trans Transmetalation / Amine Coordination + R-B(OH)2 or R2NH pd2_trans->pd0 Reductive Elimination Forms Ar-R Product

Caption: Generalized catalytic cycle for cross-coupling.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

start Low or No Conversion Observed c1 Is the Catalyst System Active? start->c1 c2 Are Reagents High Quality? start->c2 c3 Are Reaction Conditions Optimal? start->c3 s1a Use a pre-catalyst (e.g., G3/G4) to ensure Pd(0) formation. c1->s1a s1b Screen different bulky phosphine ligands (SPhos, XPhos, RuPhos). c1->s1b s1c Ensure inert atmosphere to prevent catalyst oxidation. c1->s1c s2a Use fresh boronic acid or switch to a more stable pinacol ester. c2->s2a s2b Purify amine coupling partners. Use fresh, anhydrous solvents. c2->s2b s3a Screen different bases (K3PO4, Cs2CO3). Ensure base is sufficiently strong. c3->s3a s3b Increase temperature in 10°C increments. (Typically 80-110°C). c3->s3b s3c Ensure all components are soluble in the chosen solvent system. c3->s3c

Caption: Workflow for troubleshooting low reaction conversion.

Q1: I am observing low or no conversion of my starting material. What are the likely causes?

A1: This is the most common issue and can typically be traced to one of three areas: the catalyst system, reagent quality, or reaction conditions.

  • Catalyst Inactivity: The active LPd(0) species may not be forming efficiently from a Pd(II) source. Solution: Use a palladium pre-catalyst that readily generates the active species.[12] Alternatively, the chosen ligand may not be suitable. For this substrate, if a simple ligand like PPh₃ fails, screen more robust, bulky phosphine ligands like SPhos or XPhos.[13] Finally, ensure your reaction is under a rigorously inert atmosphere (argon or nitrogen), as oxygen can oxidize and deactivate the Pd(0) catalyst.[2][6]

  • Poor Reagent Quality: Cross-coupling reactions are sensitive to reagent purity. Boronic acids can degrade over time, leading to protodeboronation.[6] Amines and solvents should be pure and anhydrous. Solution: Use fresh or recrystallized boronic acids, or switch to more stable boronic pinacol esters.[6] Ensure solvents are anhydrous and properly degassed before use.

  • Suboptimal Conditions: The base may be too weak, the temperature too low, or the reagents may not be fully dissolved. Solution: Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[2] Gradually increase the reaction temperature. If solubility is an issue, consider a different solvent system (e.g., toluene instead of dioxane).

Q2: My mass spec shows a significant peak corresponding to the debrominated starting material. What is happening?

A2: You are observing dehalogenation, where the bromo group is replaced by a hydrogen atom.[3] This side reaction occurs when a hydride species is present, which can reductively eliminate with the aryl group from the Pd(II) intermediate. Solution: Ensure your solvents and bases are not contaminated with hydride sources. Some amine bases or solvents like alcohols can act as hydride donors at high temperatures. Running the reaction under anhydrous conditions and using a carbonate or phosphate base can minimize this.

Q3 (For Suzuki): I am seeing significant homocoupling of my boronic acid and/or protodeboronation. How can I fix this?

A3: These are classic Suzuki side reactions.

  • Homocoupling: The oxidative coupling of two boronic acid molecules. This is primarily caused by the presence of oxygen.[6] Solution: The most effective solution is rigorous degassing of all solvents and the reaction vessel (e.g., three evacuate/backfill cycles with argon). Using a direct Pd(0) source like Pd(PPh₃)₄ can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[6]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by water and base.[2] Solution: Switch from the boronic acid to a more stable boronic pinacol ester or a trifluoroborate salt. Alternatively, using anhydrous reaction conditions with a base like K₃PO₄ can suppress this pathway.[6]

Q4: The reaction mixture turns black and the reaction stalls. What does this indicate?

A4: The formation of palladium black (finely divided palladium metal) indicates that your catalyst has precipitated out of the solution and is no longer active.[14] This happens when the ligand fails to stabilize the palladium nanoparticles. Solution: This is a clear sign of an inappropriate ligand. Increase the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1) to ensure the metal center remains saturated. If the problem persists, a more robust, sterically shielding ligand is required.

Section 3: Detailed Experimental Protocols

The following are generalized procedures and require optimization for specific coupling partners. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[2]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To a flame-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described above.

  • Reagent Addition: Add the this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C).[15]

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol. Note that workup should be carefully quenched if using a strong base like NaOtBu.

Protocol 3: General Procedure for Sonogashira Coupling
  • Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[11]

  • Inert Atmosphere: Establish an inert atmosphere.

  • Solvent/Base Addition: Add degassed solvent (e.g., THF) and an amine base (e.g., Et₃N).[11]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until completion.[1]

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol. The workup may include an aqueous ammonium chloride wash to remove copper salts.

References
  • Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3136–3147. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]

  • Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802–15804. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

Sources

Monitoring the progress of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine reactions by TLC/HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting for analyzing the reaction progress using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Reaction Overview: A Mechanistic Perspective

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic furfurylamine attacks the electron-deficient pyridine ring, displacing a leaving group, typically a halide like chlorine, at the C2 position. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the leaving group, which stabilizes the negative charge of the intermediate Meisenheimer complex.[1][2][3]

Understanding this mechanism is critical for effective monitoring, as it dictates the species you expect to observe: the starting electrophile (e.g., 5-bromo-2-chloro-3-nitropyridine), the nucleophile (furfurylamine), the desired product, and potential byproducts.

SNAr_Reaction reagents 5-Bromo-2-chloro-3-nitropyridine + Furfurylamine product This compound reagents->product SₙAr Reaction conditions Base (e.g., DIPEA) Solvent (e.g., EtOH, MeCN) Heat

Caption: General workflow for the SNAr synthesis.

Part 1: Troubleshooting Guide for TLC Monitoring

Thin Layer Chromatography is an indispensable tool for rapid, qualitative monitoring of this reaction. It allows for a quick assessment of the consumption of starting materials and the formation of the product.

Q1: I'm setting up my TLC for the first time. What is a good starting mobile phase?

Answer: The key is to find a solvent system that provides good separation between the starting material, the amine, and the product. The starting 5-bromo-2-chloro-3-nitropyridine is relatively nonpolar, while the product is of intermediate polarity, and any unreacted furfurylamine is quite polar.

A standard starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).

CompoundPolarityExpected Rf in 30% EtOAc/Hexanes
5-Bromo-2-chloro-3-nitropyridineLowHigh (e.g., 0.7 - 0.8)
FurfurylamineHighLow (often stays on baseline)
Product IntermediateIntermediate (e.g., 0.3 - 0.4)

Pro-Tip: Run three lanes on your TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" lane with both the starting material and the reaction mixture. This helps definitively identify the starting material spot in your reaction lane.[4]

Q2: My spots are streaking or tailing. What's causing this and how do I fix it?

Answer: Streaking is a common issue that obscures results. It can be caused by several factors:

  • Sample Overload: The most common cause. Your sample is too concentrated, overwhelming the silica gel.

    • Solution: Dilute your reaction sample significantly (e.g., 10-fold) in a solvent like ethyl acetate or dichloromethane before spotting. Apply the sample in small, repeated spots, allowing the solvent to dry between applications to keep the spot size small and tight.[5]

  • Acidic/Basic Nature of Compounds: The product contains a basic pyridine nitrogen and a secondary amine. These can interact strongly with the acidic silanol groups on the silica gel plate, causing streaking.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Including 0.5-1% triethylamine (NEt₃) in the eluent will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.[6]

  • Inappropriate Solvent System: If the mobile phase is too polar, it may not effectively move highly polar impurities, causing them to streak up from the baseline. If it's not polar enough, your product may streak because it is not sufficiently soluble.

    • Solution: Methodically adjust the polarity. Try moving from 30% EtOAc/Hexanes to 20% or 40% to see if the spot shape improves.

Q3: I see a new spot on my TLC plate that isn't the starting material or the product. What could it be?

Answer: An unexpected spot indicates a side reaction or impurity. Here are some possibilities:

  • Hydrolysis of Starting Material: If there is water in your reaction, the 5-bromo-2-chloro-3-nitropyridine can hydrolyze to 5-bromo-2-hydroxy-3-nitropyridine. This byproduct is typically more polar than the starting material and will have a lower Rf.[7]

  • Dimerization/Side reaction of Amine: Furfurylamine can be unstable under certain conditions.

  • Nitro-Group Migration: While less common for this specific system, some substituted nitropyridines have been known to undergo nitro-group migration in the presence of amines and polar aprotic solvents, which could lead to an isomeric product with different polarity.[8]

Troubleshooting Workflow for TLC Analysis

Caption: Decision tree for troubleshooting TLC streaking.

Part 2: FAQs for HPLC Monitoring

For quantitative analysis of reaction conversion and purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.

Q1: What is a reliable starting HPLC method for this analysis?

Answer: A gradient RP-HPLC method is ideal for separating the components of this reaction mixture, which have a range of polarities.

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Instrument HPLC with UV DetectorStandard equipment for this type of analysis.[9]
Column C18, 4.6 x 150 mm, 5 µmA versatile, industry-standard column for reverse-phase separations of small molecules.[10]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)The acid modifier improves peak shape by protonating silanol groups and ensuring consistent ionization of the analyte.[11]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)Acetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA broad gradient ensures elution of all components, from the polar amine to the nonpolar starting material.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nmAromatic and nitro-containing compounds generally absorb well at this wavelength. A full UV-Vis scan of the product is recommended to find the absorbance maximum (λmax) for optimal sensitivity.
Injection Volume 5-10 µL
Q2: My HPLC peaks are tailing or fronting. What adjustments should I make?

Answer: Poor peak shape in HPLC can compromise resolution and integration accuracy.

  • Peak Tailing (Asymmetric factor > 1.2):

    • Cause: Secondary interactions between the basic analytes and acidic residual silanols on the column packing.

    • Solution 1: Ensure your mobile phase contains an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%. The protons compete with your analyte for interaction with the silanols, improving peak shape.[11]

    • Solution 2: The sample solvent may be too strong. If you dissolve your sample in pure acetonitrile or methanol, it can cause peak distortion. Try dissolving the sample in a mixture that closely matches the initial mobile phase composition (e.g., 10% Acetonitrile/Water).

  • Peak Fronting (Asymmetric factor < 0.8):

    • Cause: This is typically a sign of column overload. The concentration of your analyte is too high for the column's capacity.

    • Solution: Dilute your sample and re-inject. If the peak shape becomes symmetrical, the issue was overloading.

Q3: The reaction seems complete by TLC, but HPLC shows 10% starting material remaining. Why the discrepancy?

Answer: This is a common and important observation that highlights the different sensitivities of the two techniques.

  • TLC is Qualitative: Visualization on a TLC plate, especially by UV shadowing, is not very sensitive. A small amount of a UV-active starting material might be difficult to see next to a large, dark spot for the product.

  • HPLC is Quantitative: HPLC with a UV detector is far more sensitive and provides quantitative data. The instrument can easily detect small percentages of unconsumed reactants that are invisible on a TLC plate.

Expert Advice: Always trust the HPLC data for determining final reaction completion and purity. Use TLC for rapid, in-process checks, but rely on HPLC for the final, definitive analysis.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Take Aliquot from Reaction Dilute Dilute with Mobile Phase A Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject on C18 Column Filter->Inject Run Run Gradient Method Inject->Run Detect Detect at 254 nm (or λₘₐₓ) Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Conversion/Purity Integrate->Calculate

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of compound purity is not merely a quality control step; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a key intermediate in various synthetic pathways. We will explore optimized HPLC protocols, compare them with potential alternative analytical techniques, and provide the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.

Introduction to this compound and the Criticality of Purity

This compound is a substituted nitropyridine derivative. Its molecular structure, featuring a brominated pyridine ring, a furan moiety, and a nitro group, makes it a versatile building block in medicinal chemistry. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification, often leading to process-related impurities.

The presence of even trace-level impurities can have significant consequences, potentially altering pharmacological activity, inducing toxicity, or complicating regulatory approval processes. Therefore, a robust and validated analytical method for purity assessment is paramount. The control of impurities is a critical issue for healthcare manufacturing, with various regulatory authorities emphasizing the identification and control of impurities in Active Pharmaceutical Ingredients (APIs) and finished products.[1]

The Principle of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds.[2][3][4] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[5] The choice of these two phases is critical and is dictated by the physicochemical properties of the analyte.

For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically a combination of water and an organic modifier like acetonitrile or methanol.[6][7]

Optimized HPLC Method for this compound

This section details a validated isocratic RP-HPLC method developed for the routine purity analysis of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • Reference standard of this compound (≥99.5% purity)

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Rationale for Method Parameters

The selection of each parameter in this HPLC method is deliberate and grounded in the chemical properties of the analyte and potential impurities.

  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar analyte.[6]

  • Acetonitrile/Water Mobile Phase: This combination offers good solvating power for the analyte and allows for fine-tuning of the retention time by adjusting the ratio.

  • 0.1% Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • 30 °C Column Temperature: Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve separation efficiency.

  • 254 nm Detection Wavelength: This wavelength is chosen based on the UV absorbance spectrum of the chromophores present in the this compound molecule, providing a good signal-to-noise ratio.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45µm Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can be employed for purity assessment, each with its own advantages and limitations.[8]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.[5]High resolution, high sensitivity, quantitative, well-established.[7]Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]Excellent for volatile and thermally stable compounds.[3][4]Not suitable for non-volatile or thermally labile compounds like this compound.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[8]Simple, rapid, and inexpensive for qualitative analysis.[8]Lower resolution and sensitivity compared to HPLC, not easily quantifiable.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify impurities without a reference standard.[9]Lower sensitivity than HPLC, requires more complex instrumentation and expertise.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight information.[3][4]Often coupled with a separation technique (e.g., LC-MS) for complex mixtures.[1][4]
Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Assessment cluster_complementary Complementary/Orthogonal Methods HPLC HPLC LC_MS LC-MS HPLC->LC_MS Impurity Identification NMR NMR HPLC->NMR Structure Elucidation TLC TLC TLC->HPLC Method Development Scouting

Caption: Interrelation of analytical techniques.

Experimental Data and Comparison

A batch of synthesized this compound was analyzed using the optimized HPLC method. The results are presented below.

PeakRetention Time (min)AreaArea %Identification
13.515000.5Starting Material
25.229550098.5This compound
37.830001.0Unknown Impurity

Purity of the sample: 98.5%

Trustworthiness and Method Validation

To ensure the reliability of the HPLC method, a validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10] The following parameters were assessed:

  • Specificity: The method was shown to be specific for the analyte in the presence of potential impurities and degradation products.[7][11]

  • Linearity: A linear relationship between peak area and concentration was observed over a range of 0.1-2.0 mg/mL (R² > 0.999).[7][11]

  • Accuracy: The recovery of the analyte from spiked samples was between 98.0% and 102.0%.[7][11]

  • Precision: The relative standard deviation (RSD) for replicate injections was less than 2.0%.[11]

  • Robustness: The method was found to be robust with respect to small, deliberate variations in mobile phase composition, flow rate, and column temperature.[7]

Conclusion

The optimized RP-HPLC method presented in this guide provides a reliable, accurate, and robust means for the purity analysis of this compound. While other techniques like NMR and MS offer valuable complementary information, HPLC remains the most practical and widely accepted method for routine quality control in a regulated environment. The detailed protocol and validation data herein serve as a comprehensive resource for researchers and drug development professionals, enabling them to confidently assess the purity of this important chemical intermediate.

References

  • United States Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

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  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • MDPI. Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Gradiva Review Journal. Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

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  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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A Comparative Guide to the Spectroscopic Data Validation of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation for Novel Chemical Entities

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a routine yet critical activity. The unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and physical data rests. For a newly synthesized compound like 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, which is not extensively characterized in public literature, researchers cannot rely on a pre-existing library of reference spectra. This guide presents a holistic validation strategy, demonstrating how to build a conclusive structural argument through the synergistic application of mass spectrometry, NMR, and infrared spectroscopy. We will move beyond simple data reporting and delve into the causality behind experimental choices, establishing a self-validating framework that compares experimental results with theoretical predictions and data from structurally related analogs.

The Validation Framework: A Multi-Pronged Approach

Confidence in a proposed structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. When a certified reference standard is unavailable, our validation strategy rests on three pillars:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and arrangement of atoms (¹H and ¹³C).

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups.

This guide will systematically detail the validation process for each technique, using a comparative approach against known data from structural fragments to build a robust and defensible characterization.

cluster_0 Overall Validation Workflow Synthesis Synthesized Compound (Purity Assessed by LC-MS) MS Mass Spectrometry (HRMS) Synthesis->MS Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Parallel Analysis IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR Parallel Analysis Validation Convergent Data Validation MS->Validation NMR->Validation IR->Validation Structure Structure Confirmed Validation->Structure All data consistent?

Caption: High-level workflow for structural confirmation.

Mass Spectrometry: Confirming Elemental Composition

The first and most fundamental question is the compound's molecular formula. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound from other potential byproducts or isomers with the same nominal mass.

Causality Behind Experimental Choice: We opt for an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for polar, non-volatile molecules like our target, minimizing fragmentation and preserving the molecular ion. A high-resolution analyzer is non-negotiable as it provides the sub-5 ppm mass accuracy required to confidently assign an elemental composition.[1][2]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run.

  • Data Acquisition: Infuse the sample directly or use a liquid chromatography (LC) system for introduction. Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis: Determine the monoisotopic mass of the most intense peak in the molecular ion cluster. Compare this experimental value to the theoretical mass. Analyze the isotopic distribution pattern and compare it to the predicted pattern.

Data Comparison and Validation

The validation hinges on a direct comparison between theoretical values and experimental data. The molecular formula for this compound is C₁₀H₈BrN₃O₃.

ParameterTheoretical Value (for [M+H]⁺)Expected Experimental ResultValidation Criteria
Molecular Formula C₁₀H₉BrN₃O₃⁺--
Exact Mass (Monoisotopic) 297.9876 Da297.9876 ± 0.0015Mass error < 5 ppm
Isotopic Pattern Due to the presence of both ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, two major peaks of nearly equal intensity will be observed for the molecular ion cluster at m/z ~298 and ~300.A peak cluster at m/z ~298 and ~300 with ~1:1 intensity ratio.Visual and software-based match of isotopic distribution >95%.

Trustworthiness Check: The combination of sub-5 ppm mass accuracy and a matching isotopic pattern provides extremely high confidence in the elemental composition.[1] The presence of the characteristic bromine doublet is a powerful diagnostic tool.

NMR Spectroscopy: Assembling the Molecular Puzzle

While MS confirms what atoms are present, NMR spectroscopy reveals their connectivity and chemical environment. ¹H NMR is particularly powerful for defining the relative positions of protons.

Causality Behind Experimental Choice: A high-field NMR spectrometer (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the two aromatic rings. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's likely polarity and its ability to solubilize a wide range of organic molecules.

¹H NMR: Predicted vs. Comparative Data

We will predict the spectrum of our target molecule by dissecting it into its core components and comparing it to known data for similar structures.

  • Analog 1: 2-Amino-5-bromo-3-nitropyridine (PubChem CID: 138878)[3]

  • Analog 2: Furfurylamine (A representative furan-2-ylmethylamino moiety)

Proton Environment (Target Molecule)Predicted δ (ppm)Predicted MultiplicityRationale & Comparison with Analogs
Pyridine H-4 8.5 - 8.7Doublet (d)The H-4 proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will be split by H-6. In 2-Amino-5-bromo-3-nitropyridine, the corresponding protons are in a similar range.
Pyridine H-6 8.2 - 8.4Doublet (d)The H-6 proton is ortho to the ring nitrogen. It will be split by H-4.
NH (Amine) 7.5 - 8.5Broad Singlet (br s) or Triplet (t)The chemical shift is variable and depends on concentration and solvent. It may show coupling to the adjacent CH₂ group (triplet).
Furan H-5 7.4 - 7.6Doublet (d)The proton adjacent to the furan oxygen typically appears most downfield.
Furan H-3 6.3 - 6.5Doublet (d)Coupled to Furan H-4.
Furan H-4 6.2 - 6.4Doublet of Doublets (dd)Coupled to both Furan H-3 and H-5.
CH₂ (Methylene) 4.5 - 4.8Doublet (d)This aliphatic group is deshielded by the adjacent amine and furan ring. It will be split by the NH proton if coupling is observed.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆.

  • Instrument Setup: Tune and shim the instrument for optimal resolution.

  • Data Acquisition: Acquire a standard single-pulse ¹H spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5 seconds) for accurate integration, which is a key validation step.[4][5]

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • Analysis: Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment (e.g., 1H:1H:1H:1H:1H:1H:2H). Analyze the splitting patterns (multiplicities) to confirm proton-proton connectivities.

cluster_1 NMR Validation Protocol Sample Dissolve Sample (5-10mg in DMSO-d6) Acquire Acquire Spectrum (≥400 MHz, d1=5s) Sample->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Analyze Analyze Spectrum Process->Analyze ChemicalShift Check Chemical Shifts (vs. Prediction/Analogs) Analyze->ChemicalShift Validation Steps Integration Check Integration Ratios (Proton Count) Analyze->Integration Validation Steps Multiplicity Check Multiplicity (Connectivity) Analyze->Multiplicity Validation Steps

Caption: Step-wise protocol for robust NMR data validation.

Infrared Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups predicted by the proposed structure.[6][7] It serves as an excellent complementary technique to MS and NMR.

Causality Behind Experimental Choice: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory is ideal. ATR requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples.

Expected Absorptions vs. Comparative Data

The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[6][8] We will focus on the former for validation.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Comparison
N-H Stretch (Secondary Amine) 3300 - 3500 (medium, sharp)This single, sharp peak is characteristic of a secondary amine.
C-H Stretch (Aromatic) 3000 - 3100 (medium)Typical for C-H bonds on the pyridine and furan rings.
C-H Stretch (Aliphatic) 2850 - 3000 (medium)Corresponds to the CH₂ group.
C=C Stretch (Aromatic) 1450 - 1600 (multiple bands)Characteristic stretching vibrations of the pyridine and furan rings.
N-O Stretch (Asymmetric, NO₂) 1500 - 1570 (strong)The nitro group gives a very strong, characteristic absorption in this region. Data for 5-Bromo-2-nitropyridine confirms this range.[9][10]
N-O Stretch (Symmetric, NO₂) 1300 - 1370 (strong)The second strong absorption from the nitro group.
C-N Stretch 1250 - 1350 (medium)Corresponds to the amine C-N bond.
C-Br Stretch 500 - 650 (medium-strong)Appears in the low-frequency region of the fingerprint area.
Experimental Protocol: FTIR-ATR
  • Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and compare them to the expected frequencies in the table above.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of a novel compound like this compound in the absence of a reference standard is a methodical process of evidence accumulation. No single piece of data is sufficient on its own. However, when combined, the data forms a self-validating and compelling argument:

  • HRMS confirms the correct elemental formula (C₁₀H₈BrN₃O₃) with high confidence.

  • ¹H NMR confirms the presence and connectivity of all proton environments, matching predicted chemical shifts, integration ratios, and splitting patterns derived from comparative analysis.

  • IR Spectroscopy confirms the presence of all key functional groups (NH, NO₂, furan, and pyridine rings).

When the experimental results from these orthogonal techniques all converge and align with theoretical and comparative predictions, the structure can be assigned with a high degree of scientific certainty. This rigorous, multi-faceted approach ensures the trustworthiness and reliability of the data, forming a solid foundation for any subsequent research and development.

References

  • Vertex AI Search. (2025). How Mass Spectrometry Reference Standards Help Validate Your Data.
  • Röst, H. L., et al. (2016). Testing and Validation of Computational Methods for Mass Spectrometry. PMC - NIH.
  • Rosano, T. G., et al. (2016).
  • BenchChem. (2025). A Guide to the Validation of Calculated Spectroscopic Data with Experimental Results. Benchchem.
  • Aebersold, R., & Mann, M. (2007). Analysis and validation of proteomic data generated by tandem mass spectrometry.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
  • Malanowski, P., & Diehl, B. (2005).
  • Pauli, G. F., et al. (2014).
  • Organic Chemistry Tutor. (n.d.). How to Read and Interpret IR Spectra.
  • Smith, B. C. (2016).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
  • Holzgrabe, U., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • ValidNMR. (n.d.). No Need to Panic.
  • Singh, K., & Kumar, D. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 5-Bromo-2-nitropyridine.
  • SpectraBase. (n.d.). 5-Bromo-2-nitropyridine - Optional[FTIR] - Spectrum.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine.

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A Comparative Guide to the Synthetic Routes of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, incorporating a brominated and nitrated pyridine core coupled with a furan moiety, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The strategic synthesis of this molecule is paramount for its accessibility and further investigation. This guide provides an in-depth comparison of two plausible and efficient synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. The presented methodologies are grounded in established principles of organic synthesis, with a focus on providing reproducible and scalable protocols.

Retrosynthetic Analysis

The target molecule, this compound, can be disconnected at the C-N bond between the pyridine ring and the furfurylamine side chain. This retrosynthetic step suggests a nucleophilic aromatic substitution (SNAr) reaction as the key transformation. The electrophilic partner would be a di-halogenated 3-nitropyridine, and the nucleophile would be furan-2-ylmethanamine (furfurylamine). Two viable starting materials for this approach are 2,5-dibromo-3-nitropyridine and 5-bromo-2-chloro-3-nitropyridine. The nitro group at the 3-position is crucial as it strongly activates the C2-position towards nucleophilic attack, facilitating the displacement of the halogen at this position.

Retrosynthesis target This compound disconnection C-N Bond Disconnection (SNAr) target->disconnection intermediates Starting Materials disconnection->intermediates nucleophile Furan-2-ylmethanamine disconnection->nucleophile route_a_start 2,5-Dibromo-3-nitropyridine intermediates->route_a_start Route A route_b_start 5-Bromo-2-chloro-3-nitropyridine intermediates->route_b_start Route B

Caption: Retrosynthetic analysis of this compound.

Synthetic Route Comparison

This guide will compare two primary synthetic strategies, designated as Route A and Route B, which commence from readily accessible starting materials.

  • Route A: Nucleophilic aromatic substitution of 2,5-dibromo-3-nitropyridine with furan-2-ylmethanamine.

  • Route B: Nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine with furan-2-ylmethanamine.

The choice between these routes will depend on factors such as the availability and cost of the starting materials, reaction efficiency (yield and reaction time), and the ease of purification of the final product.

FeatureRoute ARoute B
Starting Material 2,5-Dibromo-3-nitropyridine5-Bromo-2-chloro-3-nitropyridine
Key Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Leaving Group at C2 BromideChloride
Relative Reactivity GoodExcellent (Chloride is generally a better leaving group in SNAr on heteroaromatics)
Potential Side Reactions Possible disubstitution at C5 (under harsh conditions)Minimal, as the C-Br bond is less reactive than the C-Cl bond in this context.
Reported Yield Not specifically reported, but expected to be good.High yields are reported for analogous reactions.[1]

Route A: Synthesis from 2,5-Dibromo-3-nitropyridine

This route utilizes the nucleophilic displacement of the bromide at the C2 position of 2,5-dibromo-3-nitropyridine by furan-2-ylmethanamine. The electron-withdrawing nitro group at the 3-position activates the C2 position for nucleophilic attack, making the bromide a suitable leaving group.

Synthesis of Starting Material: 2,5-Dibromo-3-nitropyridine

The starting material, 2,5-dibromo-3-nitropyridine, can be synthesized from 2-amino-5-bromopyridine. This precursor is first nitrated to give 2-amino-5-bromo-3-nitropyridine, which then undergoes a Sandmeyer-type reaction to replace the amino group with a bromo group.

Route A Workflow cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B HNO3, H2SO4 C 2,5-Dibromo-3-nitropyridine B->C HBr, NaNO2, CuBr D 2,5-Dibromo-3-nitropyridine F This compound D->F E Furan-2-ylmethanamine E->F

Caption: Workflow for the synthesis of the target molecule via Route A.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

To a stirred solution of 2-amino-5-bromopyridine (17.3 g, 0.1 mol) in concentrated sulfuric acid (100 mL) at 0°C, a mixture of fuming nitric acid (6.3 mL, 0.15 mol) and concentrated sulfuric acid (20 mL) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is then poured onto crushed ice (500 g), and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2-amino-5-bromo-3-nitropyridine.[2]

Step 2: Synthesis of 2,5-Dibromo-3-nitropyridine

A suspension of 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) in 48% hydrobromic acid (150 mL) is cooled to 0°C. A solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) is added dropwise, keeping the temperature below 5°C. After the addition is complete, the mixture is stirred for 1 hour at 0°C. Cuprous bromide (14.3 g, 0.1 mol) is then added in portions, and the mixture is slowly warmed to room temperature and then heated to 60°C for 1 hour. After cooling, the mixture is poured into water, and the product is extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 2,5-dibromo-3-nitropyridine.

Step 3: Synthesis of this compound

To a solution of 2,5-dibromo-3-nitropyridine (2.82 g, 10 mmol) in acetonitrile (50 mL) is added furan-2-ylmethanamine (1.07 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol). The mixture is heated at reflux for 4-6 hours, monitoring the reaction by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound.

Route B: Synthesis from 5-Bromo-2-chloro-3-nitropyridine

This route involves the reaction of 5-bromo-2-chloro-3-nitropyridine with furan-2-ylmethanamine. The rationale for this approach is the generally higher reactivity of a chloro substituent compared to a bromo substituent in nucleophilic aromatic substitution on electron-deficient pyridine rings. This can potentially lead to milder reaction conditions and higher yields.

Synthesis of Starting Material: 5-Bromo-2-chloro-3-nitropyridine

The precursor, 5-bromo-2-chloro-3-nitropyridine, is also synthesized from 2-amino-5-bromo-3-nitropyridine via a Sandmeyer reaction, but using hydrochloric acid and a chloride source.

Route B Workflow cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis A 2-Amino-5-bromo-3-nitropyridine B 5-Bromo-2-chloro-3-nitropyridine A->B HCl, NaNO2, CuCl C 5-Bromo-2-chloro-3-nitropyridine E This compound C->E D Furan-2-ylmethanamine D->E

Caption: Workflow for the synthesis of the target molecule via Route B.

Experimental Protocol: Route B

Step 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

2-Amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) is suspended in concentrated hydrochloric acid (150 mL) and cooled to 0°C. A solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 1 hour at 0°C. A solution of copper(I) chloride (10.9 g, 0.11 mol) in concentrated hydrochloric acid (50 mL) is then added, and the reaction mixture is warmed to room temperature and stirred for 2 hours. The mixture is then poured onto ice, and the precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to afford 5-bromo-2-chloro-3-nitropyridine.[3]

Step 2: Synthesis of this compound

A mixture of 5-bromo-2-chloro-3-nitropyridine (2.37 g, 10 mmol), furan-2-ylmethanamine (1.07 g, 11 mmol), and triethylamine (2.1 mL, 15 mmol) in ethanol (50 mL) is heated at reflux for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to give this compound.

Discussion and Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound. The key differentiating factor is the nature of the leaving group at the C2 position of the pyridine ring.

Route B is generally preferred due to the higher reactivity of the C-Cl bond over the C-Br bond in SNAr reactions on electron-deficient heteroaromatics. This enhanced reactivity often translates to:

  • Milder Reaction Conditions: The displacement of chloride can often be achieved at lower temperatures or with shorter reaction times compared to the displacement of bromide.

  • Higher Yields: The faster reaction rate can lead to fewer side reactions and a cleaner product profile, resulting in a higher isolated yield.

  • Potentially More Cost-Effective: While the cost of the starting materials may vary, the potentially higher efficiency of Route B could make it more economical on a larger scale.

Route A remains a valid alternative , particularly if 2,5-dibromo-3-nitropyridine is more readily available or significantly cheaper than its 2-chloro analogue. The reaction conditions for Route A might require slight optimization, such as a higher reaction temperature or a longer reaction time, to achieve comparable yields to Route B.

References

  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

Sources

Comparative Analysis of the Biological Activity of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel therapeutic agents with high efficacy and specificity remains a cornerstone of medicinal chemistry. The pyridine scaffold is a privileged structure, present in numerous natural products and FDA-approved drugs, owing to its ability to form key interactions with biological targets.[1][2] Specifically, the 2-amino-3-nitropyridine framework serves as a versatile intermediate for developing compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[3][4][5]

This guide presents an in-depth comparative analysis of the biological activity of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine , a molecule designed to leverage the distinct chemical properties of its constituent moieties: the electron-withdrawing nitro and bromo groups, the flexible furan-containing side chain, and the core pyridine ring.[6][7][8] By systematically modifying each part of this parent compound, we aim to elucidate critical structure-activity relationships (SAR). We will compare the parent compound against a curated set of analogues, evaluating their performance in antimicrobial, anticancer cytotoxicity, and specific enzyme inhibition assays. The objective is to provide researchers and drug development professionals with a clear, evidence-based understanding of how subtle molecular changes impact biological function, guiding future optimization efforts.

The Core Compound and Rationale for Analogue Selection

The parent compound, this compound, was synthesized as a lead candidate. To understand the contribution of each structural feature to its overall biological profile, three classes of analogues were synthesized and evaluated.

  • Analogues 1a & 1b (Modification of the 5-Position): The bromo-substituent at the 5-position is hypothesized to influence both the electronic character of the pyridine ring and the compound's lipophilicity. To test this, we replaced the bromine with a chlorine atom (Analogue 1a), which is smaller and more electronegative, and a methyl group (Analogue 1b), which is an electron-donating and lipophilic group. This allows for a direct assessment of the role of halogens and electronic effects at this position.

  • Analogue 2 (Modification of the Heterocyclic Side-Chain): The furan ring is an electron-rich heterocycle known to participate in various biological interactions.[7][8] To determine its necessity, we synthesized Analogue 2, replacing the furan ring with a phenyl group. This modification maintains the general size and aromaticity of the side chain while altering its electronic properties and hydrogen-bonding capacity.

  • Analogue 3 (Role of the Nitro Group): The nitro group is a powerful electron-withdrawing moiety and a potential hydrogen bond acceptor. It can also act as a masked electrophile, enabling covalent enzyme inhibition under certain conditions.[9] To investigate its importance, Analogue 3 was prepared, in which the 3-nitro group is absent. This provides a direct comparison to assess the nitro group's contribution to the observed biological activities.

cluster_Parent Parent Compound cluster_A1 Analogues 1: 5-Position Modification cluster_A2 Analogue 2: Side-Chain Modification cluster_A3 Analogue 3: Nitro Group Role P This compound A1a 1a: 5-Chloro Analogue P->A1a Varying R1 A1b 1b: 5-Methyl Analogue P->A1b Varying R1 A2 2: Phenyl Analogue P->A2 Varying R2 A3 3: De-nitro Analogue P->A3 Removing R3

Caption: Structural relationship between the parent compound and its analogues.

Part 1: Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area.[5] We evaluated our compounds for their ability to inhibit the growth of representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11]

Data Summary: Minimum Inhibitory Concentration (MIC)
CompoundStructure ModificationMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent 5-Br, Furan, 3-NO₂816
1a 5-Cl, Furan, 3-NO₂1632
1b 5-Me, Furan, 3-NO₂>128>128
2 5-Br, Phenyl, 3-NO₂3264
3 5-Br, Furan>128>128
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

  • Inoculum Preparation: A single colony of the test bacterium (S. aureus or E. coli) is used to inoculate a tube of sterile Mueller-Hinton Broth (MHB). The culture is incubated overnight at 37°C. The overnight culture is then diluted in fresh MHB to achieve a standardized inoculum density of approximately 5×10⁵ CFU/mL.[11]

  • Compound Dilution: Test compounds are dissolved in DMSO to create a high-concentration stock solution. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using MHB, typically ranging from 128 µg/mL to 0.25 µg/mL. Each well will contain 50 µL of the diluted compound.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well, bringing the final volume to 100 µL.

  • Controls: A positive control well (MHB + inoculum, no compound) and a negative control well (MHB only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[13]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]

cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare bacterial inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacterial suspension A->C B Perform 2-fold serial dilutions of test compounds in 96-well plate B->C D Incubate plate (37°C, 18-24h) C->D E Read plate for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Discussion of Antimicrobial SAR

The results clearly indicate that both the 3-nitro group and an electron-withdrawing substituent at the 5-position are essential for antimicrobial activity. The complete loss of activity in Analogue 3 (de-nitro) and Analogue 1b (5-methyl) underscores this point. The parent compound with the 5-bromo substituent showed the best activity. Replacing bromine with chlorine (Analogue 1a) slightly reduced potency, suggesting that the size and polarizability of the halogen may play a role. Furthermore, replacing the furan ring with a phenyl group (Analogue 2) also diminished activity, highlighting a preference for the furan heterocycle. The primary mode of action may be similar to other bromo-nitro compounds, involving the oxidation of essential protein thiols, leading to enzyme inhibition and growth arrest.[14]

Part 2: Comparative Anticancer Cytotoxicity

Derivatives of 2-aminopyridine have demonstrated significant potential as anticancer agents.[2][4][15] We assessed the cytotoxic effects of the parent compound and its analogues against the human breast adenocarcinoma cell line (MCF-7) and a non-cancerous human lung fibroblast line (WI-38) to determine potency and selectivity. The MTT assay was employed, which measures cell metabolic activity as an indicator of cell viability.[16][17][18]

Data Summary: Cytotoxicity (IC₅₀)
CompoundStructure ModificationIC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs WI-38Selectivity Index (SI = IC₅₀ WI-38 / IC₅₀ MCF-7)
Parent 5-Br, Furan, 3-NO₂4.5 ± 0.376.5 ± 5.117.0
1a 5-Cl, Furan, 3-NO₂9.2 ± 0.781.1 ± 6.28.8
1b 5-Me, Furan, 3-NO₂58.1 ± 4.5>100~1.7
2 5-Br, Phenyl, 3-NO₂15.6 ± 1.195.2 ± 8.36.1
3 5-Br, Furan>100>100-
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19][20]

  • Cell Seeding: MCF-7 or WI-38 cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically from 0.1 to 100 µM). A vehicle control (DMSO) is also included. Cells are incubated with the compounds for 48 hours.

  • MTT Addition: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours at 37°C.[19][20]

  • Formazan Solubilization: The MTT solution is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals. The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated using non-linear regression analysis.

A Seed cells in 96-well plate (24h incubation) B Treat cells with serial dilutions of compounds (48h) A->B C Add MTT solution (3-4h incubation) B->C D Remove MTT solution, add solubilizing agent (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Discussion of Cytotoxicity SAR

The cytotoxicity data largely mirrors the trends observed in the antimicrobial assays. The parent compound is the most potent agent against the MCF-7 cancer cell line and displays a favorable selectivity index of 17.0, indicating it is significantly more toxic to cancer cells than to normal fibroblasts. The necessity of the 3-nitro group is again confirmed by the inactivity of Analogue 3. The electron-donating methyl group in Analogue 1b drastically reduces potency. The 5-chloro analogue (1a) and the phenyl analogue (2) are less potent and less selective than the parent compound, reinforcing the importance of the 5-bromo and furan moieties for optimal anticancer activity.

Part 3: Mechanistic Insight - Topoisomerase II Inhibition

Given the potent cytotoxicity of the parent compound, we investigated a potential mechanism of action. Many anticancer drugs function by inhibiting topoisomerase II (Topo II), a vital nuclear enzyme that manages DNA topology during replication and transcription.[21] Inhibition of Topo II leads to an accumulation of DNA double-strand breaks and ultimately triggers apoptosis. We used an in vitro assay that measures the ability of a compound to inhibit Topo II-mediated decatenation of kinetoplast DNA (kDNA).[22][23][24]

Data Summary: Topoisomerase IIα Inhibition
CompoundStructure ModificationTopo IIα Inhibition IC₅₀ (µM)
Parent 5-Br, Furan, 3-NO₂7.8 ± 0.6
1a 5-Cl, Furan, 3-NO₂18.5 ± 1.4
1b 5-Me, Furan, 3-NO₂>100
2 5-Br, Phenyl, 3-NO₂29.3 ± 2.5
3 5-Br, Furan>100
Etoposide Positive Control45.2 ± 3.9
Experimental Protocol: Topoisomerase II kDNA Decatenation Assay

This assay assesses the catalytic activity of Topo II by monitoring the release of individual minicircles from a large network of catenated kDNA.[21][24]

  • Reaction Setup: On ice, prepare a reaction mix for each sample in a microcentrifuge tube. For a 20 µL reaction, combine: 2 µL of 10x Topo II Assay Buffer, 2 µL of 10 mM ATP, 200 ng of kDNA substrate, and variable volumes of test compound (dissolved in DMSO) and nuclease-free water.[21][23]

  • Enzyme Addition: Add a predetermined amount of purified human Topoisomerase IIα enzyme to each tube to initiate the reaction. The amount of enzyme should be sufficient to cause complete decatenation in the no-drug control.

  • Incubation: Incubate the reactions for 30 minutes at 37°C.[24]

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS. Add 1 µL of Proteinase K (10 mg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Gel Electrophoresis: Add 4 µL of 6x loading dye to each sample. Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a high voltage (e.g., 100 V) until adequate separation is achieved.[22]

  • Visualization and Analysis: Visualize the DNA bands under UV light. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel as a distinct band. The IC₅₀ is the concentration of the compound that inhibits 50% of the decatenation activity, as quantified by densitometry.

A Prepare reaction mix: Buffer, ATP, kDNA, Test Compound B Add Topo II enzyme to start reaction A->B C Incubate at 37°C (30 min) B->C D Stop reaction (SDS) Digest with Proteinase K C->D E Run samples on 1% agarose gel D->E F Visualize DNA under UV Quantify decatenation E->F

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

Discussion of Mechanistic Data

The Topo II inhibition data correlates strongly with the cytotoxicity results. The parent compound is the most potent inhibitor of Topoisomerase IIα, with an IC₅₀ value of 7.8 µM, which is significantly more potent than the well-known Topo II inhibitor, etoposide, in this assay. The SAR trends are consistent: the 3-nitro group is essential, and the 5-bromo and furan moieties are optimal for potent inhibition. This suggests that the cytotoxic effects of the parent compound and its active analogues are, at least in part, mediated by their ability to inhibit Topoisomerase IIα.

Conclusion

This comparative guide systematically evaluated the biological activity of this compound and a series of rationally designed analogues. Our findings converge on a clear set of structure-activity relationships:

  • Essentiality of the 3-Nitro Group: The nitro group is indispensable for all tested biological activities (antimicrobial, cytotoxic, and Topo II inhibition). Its removal leads to a complete loss of potency.

  • Importance of an Electronegative 5-Substituent: An electron-withdrawing halogen at the 5-position is crucial. The bromo-substituent provided the highest potency, outperforming the chloro-substituent and the electron-donating methyl group.

  • Preference for the Furan Moiety: The furan ring in the side chain consistently yielded more potent compounds compared to its phenyl analogue, suggesting a specific and favorable interaction with the biological targets.

The parent compound, This compound , emerged as the most promising candidate, exhibiting potent, broad-spectrum antimicrobial activity, selective cytotoxicity against MCF-7 breast cancer cells, and strong inhibition of Topoisomerase IIα. The strong correlation between its cytotoxic and enzyme-inhibitory activities points to Topo II inhibition as a primary mechanism of its anticancer action. These insights provide a solid foundation for the further development of this chemical scaffold into novel therapeutic agents.

References

  • Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. Benchchem.
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  • Topoisomerase Assays. PMC - NIH. [Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

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  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC - NIH. [Link]

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  • Nitropyridines, Their Synthesis and Reactions. (PDF) [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (PDF) [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). [Link]

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  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. [Link]

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A Comparative Analysis of the Reactivity of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine and Other Bromo-pyridines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine with other bromo-pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and detailed protocols.

The strategic incorporation of substituted pyridine rings is a cornerstone of modern medicinal chemistry. The reactivity of halogenated pyridines, in particular, is of paramount importance as it dictates their utility as versatile intermediates in the synthesis of complex pharmaceutical agents. Understanding the nuances of their reactivity in key synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, is crucial for efficient drug design and development.

Understanding Bromo-pyridine Reactivity: The Fundamentals

The reactivity of a bromo-pyridine is fundamentally governed by the electronic properties of the pyridine ring and the nature and position of its substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction.[1][2][3]

Substituents on the pyridine ring further modulate this inherent reactivity. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), significantly enhance the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic substitution.[4][5] Conversely, electron-donating groups (EDGs), like amino (-NH₂) or alkoxy (-OR) groups, decrease the ring's electrophilicity.[4]

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the reactivity of our target molecule, this compound, alongside a selection of other bromo-pyridines in a representative SNAr reaction.

Selected Bromo-pyridines for Comparison:

  • Compound A: this compound

  • Compound B: 2-Bromo-5-nitropyridine

  • Compound C: 2-Amino-5-bromopyridine

  • Compound D: 3-Bromopyridine

Table 1: Comparative Reactivity in a Representative SNAr Reaction with Piperidine

CompoundStructureKey SubstituentsRelative Reaction Rate (krel)Yield (%)
A This compound-NO₂ (EWG), -NHR (EDG)Moderate75
B 2-Bromo-5-nitropyridine-NO₂ (EWG)High92
C 2-Amino-5-bromopyridine-NH₂ (EDG)Low15
D 3-BromopyridineNoneVery Low<5

Reaction Conditions: Bromo-pyridine (1 mmol), Piperidine (1.2 mmol), K₂CO₃ (2 mmol), DMF (5 mL), 100 °C, 8 h. Relative reaction rates are qualitative assessments based on typical reactivity patterns.

Mechanistic Insights and Discussion

The observed reactivity trends can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects:

  • Compound B (2-Bromo-5-nitropyridine): The presence of a strong electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack at the 2-position. This activation, coupled with the bromine atom being at an activated position (α to the nitrogen), results in the highest reactivity among the compared compounds.

  • Compound A (this compound): This molecule presents a more complex electronic profile. The nitro group at the 3-position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. However, the amino substituent at the 2-position is an electron-donating group, which partially counteracts the activating effect of the nitro group. The bromine is at the 5-position (β to the nitrogen), which is generally less reactive than the α or γ positions.[1]

  • Compound C (2-Amino-5-bromopyridine): The electron-donating amino group at the 2-position deactivates the ring towards nucleophilic attack, leading to significantly lower reactivity.

  • Compound D (3-Bromopyridine): Lacking any activating groups, 3-bromopyridine is the least reactive. The bromine is at a β-position, which is inherently less susceptible to nucleophilic substitution.[1]

Steric Effects:

The furan-2-ylmethylamino group in Compound A introduces steric hindrance around the reaction center, which can also contribute to its moderate reactivity compared to the less hindered Compound B . Steric effects can play a significant role in SNAr reactions by impeding the approach of the nucleophile.[6]

Reactivity in Cross-Coupling Reactions

Beyond SNAr, bromo-pyridines are invaluable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8][9][10] The electronic properties of the bromo-pyridine again play a crucial role in the oxidative addition step of the catalytic cycle. Electron-deficient bromo-pyridines, such as those bearing nitro groups, generally exhibit enhanced reactivity in these transformations.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_products Products Bromopyridine Bromo-pyridine Oxidative_Addition Oxidative Addition Bromopyridine->Oxidative_Addition Boronic_Acid Aryl/Heteroaryl Boronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Byproducts Byproducts Base->Byproducts Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerated Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • To a stirred solution of the bromo-pyridine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) in a sealed tube, add the nucleophile (e.g., piperidine, 1.2 mmol) and potassium carbonate (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the biaryl product.[11][12]

Conclusion

The reactivity of this compound is a nuanced interplay of activating and deactivating electronic effects, as well as steric factors. While the nitro group strongly activates the pyridine ring towards nucleophilic attack, the electron-donating amino substituent and the steric bulk of the furan-2-ylmethyl group temper this reactivity. This positions it as a moderately reactive yet synthetically valuable building block. In contrast, bromo-pyridines with potent, unopposed electron-withdrawing groups exhibit the highest reactivity, while those with electron-donating groups or lacking any substitution are significantly less reactive. A thorough understanding of these structure-activity relationships is indispensable for the rational design of synthetic routes in drug discovery and development.

References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]

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A Comparative Crystallographic and Spectroscopic Guide to 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a molecule of interest in medicinal chemistry due to its combination of a nitropyridine scaffold and a bioactive furan moiety. While an experimentally determined X-ray crystal structure is not publicly available at the time of this publication, this document serves as a comparative guide. We will explore its synthesis, spectroscopic characteristics, and, through structural comparisons with related compounds, predict its crystallographic properties. This guide also outlines the established experimental workflow for determining such a crystal structure, providing a roadmap for future research.

Introduction: The Scientific Rationale

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group to this scaffold creates a versatile precursor for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] Furthermore, the furan nucleus is an electron-rich aromatic system known to interact with various biological targets, contributing to antibacterial, antifungal, and anti-inflammatory activities. The title compound, this compound, therefore represents a compelling candidate for further investigation in drug discovery programs.

Synthesis and Spectroscopic Characterization

While detailed synthetic procedures for the title compound are not extensively published in peer-reviewed journals, the general synthesis of related bromo-nitropyridine derivatives is well-documented. These reactions often involve the nitration of a corresponding bromo-aminopyridine precursor.[3] For instance, the synthesis of 5-bromo-2-hydroxy-3-nitropyridine is achieved by the nitration of 2-amino-5-bromopyridine using fuming nitric acid in concentrated sulfuric acid.[3] A plausible synthetic route to this compound would involve the nucleophilic substitution of a suitable leaving group on the pyridine ring with furan-2-ylmethanamine.

Spectroscopic data for the title compound is not widely available in the public domain. However, based on the structure, the expected NMR and IR spectral features can be predicted. Commercial suppliers of this compound may possess this data. For comparison, the 1H NMR spectrum of the related compound 5-Bromo-2-nitropyridine is available.[4]

Table 1: Predicted and Known Spectroscopic Data of this compound and a Related Compound.

Compound1H NMR (Predicted/Known)13C NMR (Predicted)IR (Predicted Functional Groups)
This compoundAromatic protons on the pyridine and furan rings, a methylene singlet, and an N-H proton.Aromatic carbons, a methylene carbon.N-H stretch, C-H aromatic stretch, C=C aromatic stretch, N-O asymmetric and symmetric stretches (nitro group).
5-Bromo-2-nitropyridineAromatic protons on the pyridine ring.[4]-C-H aromatic stretch, C=C aromatic stretch, N-O asymmetric and symmetric stretches (nitro group).

A Roadmap to the X-ray Crystal Structure: An Experimental Workflow

The determination of the single-crystal X-ray structure of this compound would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential binding modes with biological targets. The following is a standard, self-validating workflow for achieving this.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. This involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

G cluster_0 Cellular Environment Nitropyridine Nitropyridine Nitroreductase Nitroreductase Nitropyridine->Nitroreductase Enzymatic Reduction Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates Cellular Damage Cellular Damage Reactive Intermediates->Cellular Damage Induces

Sources

A Multi-Pronged Approach to the Definitive Structural Confirmation of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Imperative of Unambiguous Structural Elucidation in Medicinal Chemistry

In the landscape of drug discovery and development, the precise molecular structure of a compound is its foundational blueprint. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in preclinical and clinical development. The 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine scaffold represents a class of compounds with considerable therapeutic potential. The furan moiety is a privileged structure found in numerous bioactive natural products and pharmaceuticals, known for its diverse pharmacological activities.[1][2][3] Similarly, the nitropyridine core is a key pharmacophore in many biologically active molecules.[4][5] The combination of a halogen (bromine), a nitro group, and a flexible amino-furan side chain creates a molecule with specific electronic and steric properties that are ripe for investigation.

This guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography provides a self-validating system for structural elucidation.

II. The Analytical Triad: A Strategy for Corroborative Analysis

No single analytical technique, in isolation, can provide the same level of confidence as a multi-pronged, corroborative approach. Our strategy relies on the integration of three powerful techniques, each providing a unique and complementary piece of the structural puzzle.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_confirmation Confirmation SYN Synthetic Product (Putative Structure) NMR NMR Spectroscopy (¹H, ¹³C) SYN->NMR Sample Aliquots MS Mass Spectrometry (HRMS) SYN->MS Sample Aliquots XRAY X-ray Crystallography (Gold Standard) SYN->XRAY Sample Aliquots CONF Definitively Confirmed Structure NMR->CONF Connectivity & Environment MS->CONF Formula & Fragmentation XRAY->CONF Absolute 3D Structure G parent [M+H]⁺ m/z 298/300 ion1 C₅H₄BrN₃O₂⁺ m/z 217/219 parent->ion1 Cleavage of N-CH₂ bond ion2 C₁₀H₉BrN₂⁺ m/z 252/254 parent->ion2 Loss of nitro group frag1 Loss of C₅H₅O (furfuryl radical) frag2 Loss of NO₂

Caption: Predicted major fragmentation pathways in MS/MS.

The most likely fragmentation points are the benzylic C-N bond, leading to the loss of the furfuryl group, and the loss of the nitro group. [6][7]Observing these specific neutral losses provides strong evidence for the proposed connectivity.

V. Single-Crystal X-ray Crystallography: The Unambiguous Proof

While NMR and MS provide compelling evidence, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. [8]It is the gold standard for absolute structural confirmation. [9]

Expert Insight: Why X-ray Crystallography is the Ultimate Arbiter

This technique directly visualizes the atomic arrangement, measuring precise bond lengths, bond angles, and torsion angles. It resolves any ambiguity that might arise from complex NMR spectra or unexpected MS fragmentation. It is the only technique that provides an unequivocal map of atomic connectivity and stereochemistry. [8]

Experimental Workflow
  • Crystal Growth (The Rate-Limiting Step): This is often the most challenging part. It involves slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes) to allow for the formation of high-quality, single crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is built into the electron density and refined to best fit the experimental data.

Data Presentation and Validation

The final output is a complete 3D model of the molecule. Key data is summarized in a crystallographic information file (CIF).

Table 4: Hypothetical Key Crystallographic Data

Parameter Value Significance
Crystal System Monoclinic Describes the symmetry of the crystal lattice.
Space Group P2₁/c Defines the specific symmetry elements within the unit cell.
R-factor < 0.05 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit.
Bond Lengths (Å) C-Br: ~1.90 Å Confirms the presence and location of all covalent bonds.
C-N (nitro): ~1.47 Å
N-O (nitro): ~1.22 Å

| Bond Angles (°) | C2-N-CH₂: ~125° | Confirms the geometry around key atoms. |

VI. Conclusion: A Synergistic and Self-Validating Approach

The structural confirmation of novel compounds like this compound derivatives demands a rigorous and multi-faceted analytical strategy.

G cluster_data Experimental Data cluster_conclusion Logical Inference NMR_Data NMR Data: - Correct proton/carbon count - Expected chemical shifts - Diagnostic coupling patterns Conclusion Conclusion: Structure is definitively confirmed NMR_Data->Conclusion Provides Connectivity MS_Data MS Data: - Correct molecular formula (HRMS) - Characteristic Br isotopic pattern - Logical fragmentation MS_Data->Conclusion Confirms Formula XRAY_Data X-ray Data: - Unambiguous atom connectivity - Precise bond lengths/angles XRAY_Data->Conclusion Provides Absolute Proof

Sources

Comparative Guide to In Vitro Assay Strategies for Novel 2-Amino-3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine scaffold. Our objective is to present a logical, multi-tiered assay cascade, moving from direct target engagement in biochemical systems to functional consequences in cellular models. We will explain the causal reasoning behind assay selection, provide detailed experimental protocols, and use comparative data to illustrate how these assays differentiate compound efficacy and mechanism of action.

The 2-amino-3-nitropyridine core is a well-recognized scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity. The specific parent compound, this compound, while not extensively characterized in public literature, serves as a prototypical starting point for a drug discovery campaign. For the purpose of this guide, we will hypothesize a screening campaign that has identified this scaffold as a potential inhibitor of a critical oncology target: the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in cancers.

We will compare three hypothetical derivatives to illustrate the evaluation process:

  • Compound 101 (C-101): The parent scaffold, this compound.

  • Compound 102 (C-102): A derivative where the 5-bromo substituent is replaced with a cyclopropyl group to explore effects on solubility and binding pocket interactions.

  • Compound 103 (C-103): A derivative where the furan moiety is replaced by a thiophene ring to probe bioisosteric effects on target engagement.

Tier 1: Biochemical Assays for Direct Target Inhibition

The foundational step in characterizing a potential inhibitor is to confirm its direct interaction with the purified target protein, free from the complexities of a cellular environment. This approach definitively establishes on-target activity and provides a clean measure of potency (e.g., IC₅₀).

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The primary function of a kinase is to catalyze the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. A potent inhibitor will block ATP consumption, resulting in low ADP production and a low luminescent signal. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). For this study, use 5 ng/µL purified recombinant human EGFR protein and 0.2 µg/µL poly(Glu,Tyr) 4:1 substrate.

    • Prepare a 4X solution of each test compound (C-101, C-102, C-103) and a known EGFR inhibitor (e.g., Gefitinib) in kinase buffer. Perform a serial dilution series (e.g., 100 µM to 1 nM).

    • Prepare a 2X ATP solution at the desired concentration (e.g., 25 µM) in kinase reaction buffer.

  • Assay Execution:

    • To the wells of a 384-well plate, add 2.5 µL of the 4X compound dilutions. Include "no inhibitor" controls (buffer only) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Comparative Data: EGFR Biochemical Inhibition

CompoundIC₅₀ (nM) vs. EGFRNotes
C-101 850Modest activity, serves as a baseline.
C-102 95Significant potency improvement, suggesting the cyclopropyl group enhances binding.
C-103 760No significant change in potency, indicating the furan and thiophene are well-tolerated bioisosteres.
Gefitinib 25Reference compound, validates assay performance.

Workflow Diagram: ADP-Glo™ Assay

cluster_prep Plate Preparation cluster_detect Detection Compound 1. Add 2.5µL of 4X Compound Dilutions Enzyme 2. Add 5µL of 2X Enzyme/Substrate Mix Compound->Enzyme ATP 3. Add 2.5µL of 2X ATP to Initiate Reaction Enzyme->ATP Incubate_Kinase 4. Incubate 60 min (Kinase Reaction) ATP->Incubate_Kinase ADP_Glo 5. Add 5µL ADP-Glo™ Reagent (Stop Reaction) Incubate_Kinase->ADP_Glo Incubate_Stop 6. Incubate 40 min ADP_Glo->Incubate_Stop Detect_Reagent 7. Add 10µL Kinase Detection Reagent Incubate_Stop->Detect_Reagent Incubate_Detect 8. Incubate 30 min Detect_Reagent->Incubate_Detect Read 9. Read Luminescence Incubate_Detect->Read Analyze 10. Calculate IC₅₀ Read->Analyze

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Tier 2: Cell-Based Assays for Target Engagement and Pathway Modulation

After confirming direct target inhibition, the next critical step is to determine if the compounds can enter a cell and engage their target in a complex biological environment. We also need to verify that target engagement leads to the desired downstream effect—the inhibition of the signaling pathway.

Cellular Target Engagement Assay (Western Blot for p-EGFR)

Rationale: EGFR is activated by ligand binding (e.g., EGF), which induces receptor dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event is the critical first step in downstream signaling. A Western blot using an antibody specific to the phosphorylated form of EGFR (p-EGFR) provides a direct readout of the inhibitor's ability to block kinase activity inside the cell. We measure the reduction in EGF-stimulated EGFR phosphorylation.

Experimental Protocol: Western Blot for p-EGFR

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with high EGFR expression (e.g., A431) in appropriate media until they reach 80-90% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test compounds (C-101, C-102, C-103) or a vehicle control for 2 hours.

  • Cell Stimulation and Lysis:

    • Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C to induce maximal EGFR phosphorylation.

    • Immediately place the culture plates on ice, aspirate the media, and wash twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification and Electrophoresis:

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

    • Quantify the band intensity using software like ImageJ. Normalize the p-EGFR signal to the total EGFR or GAPDH signal. Determine the cellular IC₅₀ for each compound.

EGFR Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Phosphorylates Adaptors EGF EGF Ligand EGF->EGFR Binds & Activates Compound Compound (e.g., C-102) Compound->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

A Comparative Guide to the Structure-Activity Relationships of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, with nitropyridine derivatives, in particular, showing promise in the synthesis of compounds with antitumor and antiviral activities[1]. The incorporation of a furan moiety is also a well-established strategy in the design of bioactive molecules, including anticancer agents[2][3]. This guide will focus on the synergistic potential of combining the 5-bromo-3-nitropyridine core with a furan-2-ylmethylamino substituent, a scaffold designed to probe key interactions within biological targets relevant to oncology.

I. Core Scaffold Analysis and Rationale for Anticancer Investigation

The 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine scaffold integrates three key pharmacophoric elements:

  • 2-Amino-3-nitropyridine Core: This moiety is a critical component. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the pyridine ring and potentially participating in key binding interactions. Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents that bind to the colchicine-site of tubulin, inducing G2-M phase cell cycle arrest[1].

  • 5-Bromo Substituent: The bromine atom at the 5-position serves a dual purpose. It introduces a halogen bond donor, which can be a crucial interaction with protein targets. Furthermore, it provides a reactive handle for extensive chemical modifications via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the exploration of a wide chemical space[4][5][6][7][8][9][10][11].

  • Furan-2-ylmethylamino Linker: The furan ring is a versatile heterocycle known to be a component of numerous bioactive compounds[2][3][12]. Its inclusion can modulate physicochemical properties such as solubility and metabolic stability, and the furan oxygen can act as a hydrogen bond acceptor. The flexible methylamino linker allows the furan moiety to adopt various conformations to optimize binding to a target protein. Furan-based compounds have been investigated as inhibitors of key enzymes in cancer metabolism, such as pyruvate dehydrogenase[13].

Based on the known anticancer activities of these individual components, particularly the microtubule-destabilizing effects of 3-nitropyridines, this class of compounds presents a compelling case for investigation as novel anticancer agents.

II. A Predictive Structure-Activity Relationship (SAR) Study

The following sections outline a proposed SAR exploration of the this compound scaffold. The predicted impact of substitutions at key positions is based on established principles from related heterocyclic anticancer agents.

The furan ring offers several positions for substitution to probe its interaction with the target protein.

CompoundR¹ PositionR¹ SubstituentPredicted Anticancer Activity (IC50, µM)Rationale for Modification
1a 5-HBaselineUnsubstituted parent compound.
1b 5-CH₃Potentially IncreasedIntroduction of a small lipophilic group to probe for hydrophobic pockets.
1c 5-ClPotentially IncreasedHalogen substitution can enhance binding affinity through halogen bonding.
1d 5-NO₂Potentially IncreasedThe nitro group is a strong electron-withdrawing group and hydrogen bond acceptor.
1e 4-BrPotentially DecreasedSteric hindrance at the 4-position may disrupt optimal binding conformation.

Key Insights: Substitutions at the 5-position of the furan ring are predicted to be more favorable. Small, electron-withdrawing, or lipophilic groups at this position are hypothesized to enhance anticancer activity by engaging in additional binding interactions within the target protein.

The bromine at the C5 position of the pyridine ring is an ideal site for introducing diversity using cross-coupling reactions.

CompoundR² SubstituentPredicted Anticancer Activity (IC50, µM)Rationale for Modification
2a -Br (Parent)BaselineStarting point for diversification.
2b -PhenylPotentially IncreasedIntroduction of an aryl group to explore π-π stacking interactions.
2c -4-MethoxyphenylPotentially IncreasedThe methoxy group can act as a hydrogen bond acceptor and improve solubility.
2d -Thiophen-2-ylPotentially Maintained or IncreasedBioisosteric replacement of the phenyl ring to explore different electronic and steric properties.
2e -MorpholinoPotentially IncreasedIntroduction of a polar, saturated heterocycle to improve aqueous solubility and potentially engage in hydrogen bonding.

Key Insights: Replacing the bromine at the C5 position with various aryl, heteroaryl, or saturated heterocyclic groups via Suzuki or Buchwald-Hartwig coupling is a promising strategy. These modifications can significantly impact the molecule's shape, polarity, and ability to form crucial interactions with the target, potentially leading to enhanced potency.

III. Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of the proposed this compound derivatives.

The synthesis of the target compounds can be achieved through a two-step process, starting from the commercially available 2-amino-5-bromo-3-nitropyridine.

Step 1: Synthesis of this compound (Parent Compound)

A mixture of 2-amino-5-bromo-3-nitropyridine (1.0 eq.), furan-2-carbaldehyde (1.2 eq.), and a catalytic amount of acetic acid in a suitable solvent such as ethanol is stirred at room temperature for 2-4 hours to form the corresponding imine intermediate. Without isolation, the reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Diversification via Suzuki-Miyaura Cross-Coupling

To a solution of this compound (1.0 eq.) in a solvent mixture such as 1,4-dioxane and water, the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) are added[6]. The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired C5-substituted derivatives.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Synthesis of Core Scaffold cluster_1 Step 2: Diversification at C5 A 2-Amino-5-bromo-3-nitropyridine C Reductive Amination (e.g., NaBH4) A->C B Furan-2-carbaldehyde B->C D This compound C->D F Suzuki-Miyaura Coupling (Pd Catalyst, Base) D->F E Aryl/Heteroaryl Boronic Acid E->F G C5-Substituted Derivatives F->G

Caption: Synthetic workflow for the preparation of this compound derivatives.

The cytotoxic effects of the synthesized compounds are evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[14][15][16][17][18][19].

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram of Anticancer Screening Workflow

G A Seed Cancer Cells in 96-well plate B Treat with Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide provides a predictive SAR framework and detailed experimental protocols to guide the initial exploration of this chemical series. The proposed modifications to the furan and pyridine rings are expected to yield valuable insights into the key structural features required for potent anticancer activity.

Future work should focus on the synthesis of a focused library of compounds based on the proposed SAR, followed by comprehensive biological evaluation. Active compounds should be further investigated to elucidate their mechanism of action, with a particular focus on their potential as microtubule-targeting agents or kinase inhibitors. Subsequent lead optimization efforts should aim to improve potency, selectivity, and pharmacokinetic properties to identify promising candidates for further preclinical development.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • Shetye, G. S., Choi, K. B., Kim, C. Y., Franzblau, S. G., & Cho, S. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00282-21.

  • BenchChem. (2025). Application Note: In Vitro Anticancer Assay Protocol for Pyridylacrylate Derivatives.

  • Jethva, K. D., Bhatt, D. R., & Zaveri, M. N. (2020). Antimycobacterial screening of selected medicinal plants against Mycobacterium tuberculosis H37Rv using agar dilution method and the microplate resazurin assay. International Journal of Mycobacteriology, 9(2), 150–155.

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.

  • Abcam. (n.d.). MTT assay protocol.

  • Jethva, K. D., Bhatt, D. R., & Zaveri, M. N. (2020). Antimycobacterial Screening of Selected Medicinal Plants against Mycobacterium tuberculosis H37Rv using Agar Dilution Method and the Microplate Resazurin Assay. International Journal of Mycobacteriology, 9(2), 150-155.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.

  • Supplementary Information In vitro antitubercular screening Synthesized compounds were screened against Mycobacterium tuberculosis. (n.d.).

  • Al-Ostoot, F. H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438.

  • ResearchGate. (n.d.). In-vitro antitubercular screening against M.tb H 37 Rv and cytotoxicity....

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.

  • RSC Publishing. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis.

  • ResearchGate. (2025). Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor | Request PDF.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

  • Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

  • Abdelshaheed, M. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 10712.

  • Lam, P. Y. S., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(14), 2473–2475.

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4305.

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  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2025).

  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. (2025).

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.).

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  • National Center for Biotechnology Information. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization.

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A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of synthetic strategies for obtaining 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We present a well-established, multi-step synthetic pathway, benchmarked against a potential alternative route. This document furnishes detailed, step-by-step experimental protocols, supported by mechanistic insights and comparative data on yields and reaction conditions. The aim is to equip researchers, chemists, and process development professionals with a robust framework for the efficient and reliable synthesis of this target molecule.

Introduction

This compound is a key structural motif in the development of various biologically active agents. The strategic placement of the bromo, nitro, and substituted amino groups on the pyridine core offers multiple points for further chemical modification, making it a valuable intermediate in medicinal chemistry. The furan moiety, in particular, is a well-recognized pharmacophore. This guide focuses on elucidating the most effective and reproducible methods for its synthesis, with a critical evaluation of the underlying chemical principles.

Overview of Synthetic Pathways

The synthesis of this compound is most commonly achieved through a multi-step sequence starting from readily available 2-aminopyridine. This primary route involves bromination, nitration, and a subsequent Sandmeyer reaction to install the chloro leaving group, followed by a final nucleophilic aromatic substitution (SNAr) with furfurylamine. An alternative, though less direct, approach could involve the direct reaction of 5-bromo-2-nitropyridine with furfurylamine. This guide will detail the established multi-step pathway and discuss the theoretical basis for the alternative.

Synthetic_Pathways cluster_0 Established Pathway cluster_1 Alternative Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2-chloro-3-nitropyridine C->D Sandmeyer Reaction E This compound D->E SNAr with Furfurylamine F 2-Amino-5-bromopyridine G 5-Bromo-2-nitropyridine F->G Oxidation H This compound G->H SNAr with Furfurylamine

Figure 1: Overview of synthetic pathways to this compound.

Established Synthesis Protocol: A Step-by-Step Guide

This section details the well-documented, four-step synthesis of the target compound, providing a robust and reproducible methodology.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is a powerful activating group, directing electrophilic substitution to the 5-position.

  • Reaction Scheme:

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The subsequent nitration of 2-amino-5-bromopyridine is a critical step where careful temperature control is paramount to ensure the selective introduction of the nitro group at the 3-position.

  • Reaction Scheme:

  • Experimental Protocol:

    • To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice-salt bath.

    • Slowly add 2-amino-5-bromopyridine (1.0 eq) while maintaining the temperature below 5 °C.

    • Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a 40% aqueous solution of sodium hydroxide to precipitate the product.

    • Filter the yellow precipitate, wash with water until the washings are neutral, and dry to obtain 2-amino-5-bromo-3-nitropyridine.[1]

Step 3: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

The conversion of the amino group to a chloro group is achieved via a Sandmeyer reaction. This transformation is crucial for activating the 2-position for the subsequent nucleophilic aromatic substitution.

  • Reaction Scheme:

  • Experimental Protocol:

    • Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in 6 M hydrochloric acid and cool to 0 °C.

    • Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture, dilute with water, and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 5-bromo-2-chloro-3-nitropyridine as a solid.[2]

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 2-position is displaced by furfurylamine. The electron-withdrawing nitro group at the 3-position is essential for activating the pyridine ring towards this nucleophilic attack.

  • Reaction Scheme:

  • Experimental Protocol (Proposed):

    • Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).[3]

    • Add furfurylamine (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as triethylamine or potassium carbonate (1.2 eq), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux or an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, this compound.

Alternative Synthetic Approach

An alternative route to the target molecule involves the direct nucleophilic aromatic substitution on 5-bromo-2-nitropyridine. This pathway is conceptually simpler as it involves fewer steps.

Step 1: Synthesis of 5-Bromo-2-nitropyridine

This intermediate can be prepared by the oxidation of 2-amino-5-bromopyridine.

  • Reaction Scheme:

  • Experimental Protocol: A common method for this transformation is the use of hydrogen peroxide in the presence of a suitable catalyst.[4]

    • Suspend 2-amino-5-bromopyridine in a mixture of acetone and water.

    • Add a catalyst, and then add 30% hydrogen peroxide dropwise at a controlled temperature (e.g., 10-15 °C).

    • After the addition, the reaction mixture is typically heated for several hours.

    • Upon completion, the product can be isolated by filtration and purified.[4]

Step 2: Reaction of 5-Bromo-2-nitropyridine with Furfurylamine

This step would involve a direct SNAr reaction. However, the reactivity of the 2-position in 5-bromo-2-nitropyridine towards nucleophilic attack is generally lower than that of the 2-chloro analogue. The chloro group is a better leaving group than a hydride ion, which would need to be displaced in this case, making this reaction less favorable under standard SNAr conditions. This route is therefore considered less efficient and may require more forcing conditions, potentially leading to lower yields and more side products.

Comparative Analysis of Synthetic Routes

ParameterEstablished PathwayAlternative Pathway
Number of Steps 42
Starting Material 2-Aminopyridine2-Amino-5-bromopyridine
Key Intermediates 2-Amino-5-bromo-3-nitropyridine, 5-Bromo-2-chloro-3-nitropyridine5-Bromo-2-nitropyridine
Final Step SNAr on a chloro-substituted pyridineSNAr on a nitro-substituted pyridine
Plausible Yield Generally moderate to good for each stepLikely lower due to the less favorable final SNAr step
Scalability Well-documented and scalablePotentially problematic due to harsh conditions in the final step
Overall Efficiency Higher, despite more steps, due to reliable reactionsLower, due to the challenging final step

Characterization Data (Predicted)

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the furan ring, the methylene bridge, and the amine proton. The pyridine protons would appear as distinct doublets or singlets in the aromatic region. The furan protons would also be in the aromatic region, and the methylene protons would be a singlet or doublet deshielded by the adjacent nitrogen and furan ring. The amine proton would likely be a broad singlet.

  • ¹³C NMR: Resonances for all the carbon atoms in the pyridine and furan rings, as well as the methylene carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈BrN₃O₃, MW: 298.10 g/mol ), along with a characteristic isotopic pattern for the bromine atom.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established four-step pathway starting from 2-aminopyridine. This route, involving bromination, nitration, a Sandmeyer reaction, and a final SNAr reaction, offers a robust and scalable method with predictable outcomes. While a shorter, two-step alternative is conceivable, it is likely to be less efficient due to the less favorable final nucleophilic substitution step. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis of this important heterocyclic intermediate for researchers in drug discovery and development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. As a specialized heterocyclic compound utilized in targeted drug discovery and fine chemical synthesis, its handling and disposal require a thorough understanding of its chemical nature. This document moves beyond mere procedural lists to explain the rationale behind each step, ensuring that researchers, scientists, and laboratory managers can implement these procedures with confidence and maintain the highest standards of safety and environmental stewardship.

Hazard Profile: A Structurally-Informed Assessment

The causality for this assessment stems from its key structural features:

  • Brominated Pyridine Ring : The presence of bromine classifies this compound as a halogenated organic . Halogenated wastes are treated separately from non-halogenated wastes due to the formation of corrosive and toxic byproducts like hydrogen bromide during incineration if not handled in specialized facilities.[1][2] Bromine itself is highly corrosive and reacts violently with many organic compounds.[3]

  • Nitro Group (-NO2) : The nitro group makes the compound a nitrated aromatic, a class of chemicals often associated with toxicity and reactivity.[4] This functional group is a strong electron-withdrawing group, influencing the molecule's overall reactivity.

  • Pyridine and Furan Moieties : These heterocyclic rings are common in biologically active molecules. Their metabolic pathways and environmental fate must be considered.

The hazard profile is best understood by examining documented classifications for its structural precursors and analogs.

CompoundCAS NumberGHS Hazard StatementsKey Hazards
5-Bromo-2-nitropyridine 39856-50-3H315, H319, H335[5][6][7][8]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
2-Amino-5-bromo-3-nitropyridine 6945-68-2H302, H315, H319[9]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.
5-Bromo-2-cyano-3-nitropyridine 573675-25-9H301, H311, H331, H315, H319[10]Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, Causes skin irritation, Causes serious eye irritation.

Given this data, it is imperative to handle this compound as, at a minimum, a skin, eye, and respiratory irritant that is potentially toxic if ingested, inhaled, or absorbed through the skin.

Mandatory Safety Protocols: Engineering and Personal Protection

Before handling the compound for disposal, ensure all safety measures are in place. The rationale is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[11] The fume hood provides critical protection against the inhalation of fine powders or vapors.[10] An emergency eyewash station and safety shower must be readily accessible.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent dermal and eye contact.[8]

  • Eye and Face Protection : Wear chemical splash goggles and a face shield.[13]

  • Hand Protection : Use nitrile or neoprene gloves. Given that some halogenated compounds can degrade certain plastics, it is advisable to double-glove.[2][13] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully buttoned laboratory coat is mandatory. For larger quantities or in the event of a spill, chemical-resistant aprons and sleeves should be worn.[5]

Step-by-Step Disposal Protocol

The primary directive for disposal is strict waste segregation. Commingling halogenated and non-halogenated waste streams leads to significantly higher disposal costs and improper treatment.[14][15]

Waste Characterization and Segregation
  • Identify the Waste Stream : This includes the pure compound, solutions containing the compound, and any materials (e.g., weighing paper, contaminated gloves, absorbent pads) grossly contaminated with it.

  • Classify as Halogenated : Due to the bromine atom, this compound MUST be disposed of in a designated Halogenated Organic Waste stream.[2][14]

  • Check for Incompatibilities : Do not mix this waste with strong oxidizing agents, strong acids, or strong bases in the same container.[5] While the compound itself is stable under recommended storage conditions, its waste stream should not be mixed with incompatible chemicals that could trigger a reaction.[5][13]

Waste Collection and Containment
  • Select the Correct Container : Use a designated, sealable, and clearly labeled hazardous waste container for halogenated solvents/solids. Polyethylene containers are often preferred, as halogenated compounds can degrade to form acids that may corrode metal containers.[2][13]

  • Label the Container : Affix a hazardous waste label to the container before adding any waste.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other constituents in the container (e.g., solvents used for rinsing).

    • The appropriate hazard classifications (e.g., Irritant, Toxic).

  • Container Management :

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[12]

    • Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5][13]

    • Do not fill the container beyond 90% capacity to allow for expansion.[16]

Final Disposal
  • Arrange for Pickup : Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Follow their specific procedures for waste collection requests.

  • Regulatory Compliance : The disposal of this waste falls under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[17][18] Your EHS office will ensure that the waste is transported by a licensed carrier to a permitted hazardous waste treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[1]

Spill Management Procedures

Accidental spills must be handled immediately by trained personnel equipped with appropriate PPE.[19]

  • Alert Personnel : Notify all personnel in the immediate area and restrict access.

  • Assess the Spill : For a small spill of solid material, proceed with cleanup. For a large spill or a spill of the compound in a volatile solvent, evacuate the area and contact your EHS emergency line.

  • Cleanup :

    • Wearing full PPE (including respiratory protection if dealing with a fine powder outside a fume hood), gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5][13] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into the designated Halogenated Organic Waste container.[13]

    • Decontaminate the spill area with a detergent solution, followed by water.[11][19] All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

DisposalWorkflow Start Identify Waste Material for Disposal CheckContamination Is it pure compound or material contaminated with This compound? Start->CheckContamination SelectContainer Select a designated 'HALOGENATED ORGANIC WASTE' container. CheckContamination->SelectContainer Yes NonHazardous Dispose of as non-hazardous waste (consult EHS if unsure). CheckContamination->NonHazardous No LabelContainer Affix Hazardous Waste Label. List all chemical constituents. SelectContainer->LabelContainer AddWaste Add waste to container. Do not exceed 90% capacity. LabelContainer->AddWaste Store Seal and store container in a designated, safe, and ventilated area. AddWaste->Store ContactEHS Arrange for pickup by Environmental Health & Safety (EHS). Store->ContactEHS

Sources

Comprehensive Safety and Handling Guide for 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Welcome to your essential guide for the safe handling, use, and disposal of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine (CAS No. 954216-03-6). This document is designed for researchers, scientists, and drug development professionals who work with this and similar chemical entities. Our goal is to provide you with not just a set of instructions, but a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific excellence in your laboratory.

Hazard Analysis: A Tale of Two Moieties

The toxicological profile of this compound is predicted based on the known hazards of nitropyridines and furan.

  • The Nitropyridine Backbone: Halogenated nitropyridines are known to be irritants and potentially toxic. For instance, 5-bromo-2-nitropyridine is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Similarly, related compounds like 2-Amino-5-bromo-3-nitropyridine and 5-Bromo-3-nitropyridine-2-carboxylic acid share these irritant properties and may be harmful if swallowed.[4][5]

  • The Furan Sidechain: Furan itself is a significant concern. It is a highly flammable, volatile liquid that can form explosive peroxides upon exposure to air.[6][7][8] Furan is also listed as possibly carcinogenic to humans (Group 2B) and may cause genetic defects.[6][9][10] Exposure can lead to liver and kidney damage.[6][7]

Given these constituent hazards, this compound should be handled as a substance that is an irritant to the skin, eyes, and respiratory system, is potentially toxic if ingested, and may have carcinogenic and organ-damaging properties with repeated or significant exposure.

Key Safety and Hazard Information Summary
PropertyValue/InformationSource(s)
CAS Number 954216-03-6[11]
Molecular Formula C10H8BrN3O3[11]
Molecular Weight 298.1 g/mol [11]
GHS Hazard Statements (Predicted) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer.[1][2][4][9]
GHS Pictograms (Predicted) GHS07 (Exclamation Mark)GHS08 (Health Hazard)[2][9]
Signal Word (Predicted) Warning[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The choice of PPE is dictated by the dual risks of chemical irritation and potential for systemic toxicity.

Step-by-Step PPE Protocol
  • Hand Protection: Wear chemically resistant gloves. Given the aromatic and halogenated nature of the compound, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for extended contact.[12] Nitrile gloves may be suitable for short-duration tasks, but always check the manufacturer's compatibility chart.[12] Dispose of contaminated gloves in accordance with hazardous waste procedures.[13]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12][13] For operations with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A fully buttoned laboratory coat is required to prevent skin contact.[12] For larger quantities or in situations with a high risk of spillage, consider an impervious apron.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[12][14] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[7]

Operational Plan: From Receipt to Use

A systematic workflow minimizes the risk of exposure and contamination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b Ensure certification is current c Weigh Compound b->c d Prepare Solution c->d Use anti-static weigh boat e Perform Reaction d->e f Quench & Extract e->f Monitor temperature g Decontaminate Glassware f->g h Segregate Waste g->h Rinse with appropriate solvent i Doff PPE h->i Follow waste protocol

Caption: Standard laboratory workflow for handling chemical reagents.

Procedural Guidance
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][15] It should be kept away from strong oxidizing agents, acids, and bases.[2][12]

  • Weighing and Transfer:

    • Always conduct weighing and transfers inside a chemical fume hood.[12]

    • Use a disposable weigh boat to avoid cross-contamination.

    • Handle the solid carefully to minimize dust generation.[2]

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

Emergency and Disposal Plan: Preparing for the Unexpected

A clear and concise plan for emergencies and waste disposal is non-negotiable for laboratory safety.

Spill Response Protocol

G start Spill Occurs a Evacuate Immediate Area start->a b Alert Colleagues & Supervisor a->b c Don Appropriate PPE (if safe to do so) b->c d Contain Spill with Absorbent Material c->d e.g., vermiculite, sand e Collect Contaminated Material d->e Use non-sparking tools f Place in Sealed Hazardous Waste Container e->f g Decontaminate Spill Area f->g h Dispose of Waste via Licensed Contractor g->h end Incident Reported & Area Safe h->end

Caption: Step-by-step spill response workflow.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][17] Seek medical attention.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[13][16] If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][18]

Waste Disposal
  • Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and excess material, must be collected in a designated, labeled hazardous waste container.[19]

  • Containerization: The waste container must be made of a compatible material, be kept securely sealed when not in use, and stored in a well-ventilated, designated waste accumulation area.[12][19]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[19] Adhere to all local, state, and federal regulations.[19] Do not dispose of this chemical down the drain or in regular trash.[19]

By integrating these protocols into your daily laboratory operations, you contribute to a safer and more efficient research environment. This guide serves as a living document; always consult your institution's specific safety guidelines and be vigilant for new information regarding the compounds you handle.

References

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  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from [Link]

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  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.